molecular formula C8H14O3 B1306622 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 52916-16-2

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1306622
CAS No.: 52916-16-2
M. Wt: 158.19 g/mol
InChI Key: GRROPKFZKZZTQE-UHFFFAOYSA-N
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Description

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROPKFZKZZTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391588
Record name 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52916-16-2
Record name 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. This valuable heterocyclic compound serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. This guide emphasizes practical, field-proven insights, focusing on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound offers a unique combination of lipophilicity from the gem-dimethyl group and a versatile carboxylic acid handle for further chemical modifications. This makes it an important intermediate for constructing more complex molecules, including but not limited to, neurological receptor antagonists and inhibitors of enzymes such as Class II C Met.[1]

Strategic Approaches to Synthesis

Several synthetic routes to this compound have been reported, each with its own set of advantages and challenges. This guide will focus on the most practical and efficient methods, providing a detailed analysis of the underlying chemistry. The primary strategies involve the synthesis of a key intermediate, 2,2-dimethyltetrahydropyran-4-one, followed by its conversion to the target carboxylic acid.

Route 1: Multi-step Synthesis via 2,2-dimethyltetrahydropyran-4-one and Subsequent Oxidation

This widely employed strategy is robust and can be broken down into two main stages: the formation of the tetrahydropyranone core and its subsequent elaboration to the carboxylic acid.

Stage 1: Synthesis of 2,2-dimethyltetrahydropyran-4-one

The synthesis of the ketone intermediate can be achieved through various pathways. One common approach starts from readily available precursors and involves a cyclization reaction.[2]

Stage 2: Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

A highly efficient method to obtain the target carboxylic acid is through the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. This aldehyde can be synthesized from 2,2-dimethyltetrahydropyran-4-one.[3][4] The final oxidation step is a critical transformation that can be achieved with high yield using a strong oxidizing agent like potassium permanganate.[2][3][4]

In-Depth Experimental Protocols

The following protocols are presented with a focus on reproducibility and safety. All personnel should adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde from 2,2-dimethyltetrahydropyran-4-one

This procedure is based on a Darzens-type reaction followed by hydrolysis and decarboxylation.[3][4]

Step 1: Synthesis of ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

  • To a solution of sodium methoxide (47 g, 0.87 mol) in 300 L of toluene, reflux for 30 minutes and then cool to room temperature.

  • Slowly add a mixture of ethyl chloroacetate (110 g, 0.87 mol) and 2,2-dimethyltetrahydropyran-4-one (110 g, 0.86 mol) over a period of 4 hours.

  • After the addition is complete, slowly add 300 mL of ice-cold water and stir for 30 minutes.

  • Separate the organic phase. Extract the aqueous phase three times with 200 mL of ethyl acetate.

  • Combine the organic phases, wash twice with 100 mL of water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate. The expected yield is approximately 84%.[3][4]

Step 2: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

  • In a reaction vessel, add 70 mL of water and sodium hydroxide (28 g, 0.7 mol) and stir for 30 minutes.

  • Slowly add the ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (150 g, 0.7 mol) from the previous step and stir at 30°C for 12 hours.

  • Add 140 mL of water to dissolve any solid precipitate.

  • Heat the solution to approximately 100°C and slowly add 700 mL of 1 M hydrochloric acid.

  • Simultaneously distill the product and water mixture.

  • Extract the distillate three times with 200 mL of ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. The expected yield is approximately 84%.[3][4]

Protocol 2: Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde to this compound

This protocol utilizes potassium permanganate for a high-yielding oxidation.[2][3][4]

  • Dissolve 54 g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 1000 mL of water in a suitable reaction vessel.

  • While stirring at room temperature, add potassium permanganate (168 g) to the solution.

  • Continue the reaction at room temperature for 12 hours.

  • After the reaction is complete, centrifuge the mixture to remove the manganese dioxide byproduct.

  • Adjust the pH of the filtrate to 6-7 using concentrated hydrochloric acid.

  • Stir the solution for 2 hours, during which a white solid should precipitate.

  • Collect the white solid by centrifugation or filtration to obtain this compound. The expected yield is approximately 94%.[3][4]

Data Summary

StepStarting MaterialReagentsProductYield (%)Reference
Synthesis of ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate2,2-dimethyltetrahydropyran-4-oneSodium methoxide, ethyl chloroacetateEthyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate~84[3][4]
Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehydeEthyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateSodium hydroxide, hydrochloric acid2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde~84[3][4]
Oxidation to the final product2,2-dimethyltetrahydro-2H-pyran-4-carbaldehydePotassium permanganate, hydrochloric acidThis compound~94[3][4]

Visualizing the Synthesis

To better illustrate the reaction sequence, the following diagrams outline the key transformations.

Synthesis_of_2_2_dimethyltetrahydro_2H_pyran_4_carboxylic_acid_Route_1 cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Oxidation Ketone 2,2-dimethyltetrahydro- pyran-4-one Epoxide ethyl 5,5-dimethyl-1,6- dioxaspiro[2.5]octane-2-carboxylate Ketone->Epoxide  NaOCH3,  ClCH2COOEt   Aldehyde 2,2-dimethyltetrahydro-2H- pyran-4-carbaldehyde Epoxide->Aldehyde  1. NaOH  2. HCl   Carboxylic_Acid 2,2-dimethyltetrahydro-2H- pyran-4-carboxylic acid Aldehyde->Carboxylic_Acid  KMnO4  

Caption: Synthetic pathway to the target carboxylic acid.

Alternative Synthetic Strategies

While the previously detailed route is highly effective, other approaches exist. An alternative route with a reported low overall yield (<20%) starts from mesityl oxide and ethyl formate. This multi-step process involves a palladium-catalyzed cyclization to form 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one, followed by catalytic hydrogenation to yield 2,2-dimethyltetrahydropyran-4-one. The ketone is then converted to the nitrile, which is subsequently hydrolyzed to the final carboxylic acid.[3][4] Due to the significantly lower yield, this route is less favorable for large-scale synthesis.

Another promising approach mentioned in the literature involves a Sonogashira coupling, Kucherov reaction, Darzen reaction, and an oxidation step, starting from ethyl bromide. This method is reported to have a high yield and utilizes mild reaction conditions, making it an attractive option for industrial production.[3]

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical industry. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to confidently and efficiently produce this valuable compound. The recommended route, proceeding through the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde, offers a high-yielding and reliable method for obtaining the target molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CAS No. 52916-16-2) is a heterocyclic organic compound featuring a saturated pyran ring substituted with a gem-dimethyl group at the 2-position and a carboxylic acid moiety at the 4-position.[1][2] This molecule serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its rigid, non-planar tetrahydropyran scaffold, combined with the versatile carboxylic acid functional group, makes it an attractive intermediate for the synthesis of more complex molecular architectures, including novel pharmaceutical agents and agrochemicals.[1]

A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation, and chemical synthesis. These properties govern the compound's behavior in various chemical and biological systems, influencing its reactivity, solubility, absorption, and distribution. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its structural and spectroscopic analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior and for designing experiments and synthetic strategies.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[2][3]
Synonyms 2,2-dimethyloxane-4-carboxylic acid[1][2][4]
CAS Number 52916-16-2[2][5]
Molecular Formula C₈H₁₄O₃[2]
Molecular Weight 158.2 g/mol [2][3]
Physical Form Off-white to light yellow solid[2]
Melting Point 102 °C[2]
Boiling Point 261.8 ± 33.0 °C at 760 mmHg (Predicted)[2][3]
pKa 4.45 ± 0.40 (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis and Purification Overview

The synthesis of this compound is well-documented, with common routes providing good yields. A prevalent method involves the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[6][7] Another established route is the hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile, typically under basic conditions (e.g., refluxing in aqueous KOH) followed by acidification.[2]

Purification is integral to obtaining the compound with high purity. A standard workup procedure following synthesis involves:

  • Acidification: The reaction mixture is acidified (e.g., with 2N HCl) to a pH below 7 to protonate the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous phase.[2]

  • Extraction: The protonated acid is then extracted from the aqueous phase into an organic solvent, such as ethyl acetate.[2]

  • Drying and Concentration: The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield the crude product.[2]

Further purification, if necessary, can be achieved through recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile) Reaction Reaction (e.g., Reflux in 2N KOH) Start->Reaction Hydrolysis Intermediate Aqueous Carboxylate Salt Reaction->Intermediate Acidify Acidification (Add 2N HCl to pH < 7) Intermediate->Acidify Workup Extract Extraction (Ethyl Acetate) Acidify->Extract Dry Drying (Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentration (Vacuum) Dry->Concentrate Final Purified Product (this compound) Concentrate->Final

Fig. 1: Generalized workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals that confirm the molecular structure. Specific ¹H-NMR data for this compound (400 MHz, DMSO-d₆) shows:

    • δ 12.20 (s, 1H): A broad singlet far downfield, characteristic of the acidic carboxylic acid proton (-COOH).[2] This signal disappears upon the addition of D₂O due to proton-deuterium exchange.

    • δ 3.60-3.54 (m, 2H): Multiplets corresponding to the protons on the carbons adjacent to the ring oxygen (-O-CH₂-).[2]

    • δ 2.59 (tt, 1H): A triplet of triplets for the proton on the carbon bearing the carboxyl group (-CH-COOH).[2]

    • δ 1.73-1.65 & 1.45-1.26 (m, 4H): Multiplets for the remaining methylene protons on the pyran ring.[2]

    • δ 1.14 & 1.13 (s, 6H): Two sharp singlets for the non-equivalent gem-dimethyl protons (-C(CH₃)₂).[2]

  • ¹³C NMR: The carbon spectrum is equally informative:

    • δ ~170-185 ppm: A signal in this downfield region is expected for the carbonyl carbon of the carboxylic acid.[8][9]

    • Other signals corresponding to the quaternary carbon, methylene carbons, and methyl carbons of the tetrahydropyran ring would be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is dominated by two very characteristic absorptions:

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8]

  • C=O Stretch: A sharp, intense absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxyl group.[8]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acid derivatives often exhibit specific fragmentation patterns. The molecular ion peak may be observed, but fragmentation is common. Key expected fragments for this compound would include those arising from:

  • Acylium Ion Formation: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion (R-CO⁺), which is often the base peak.[10]

  • Loss of H₂O, CO, or CO₂: These are common neutral losses from the parent ion.

Field-Proven Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. The following protocols outline standard procedures for measuring key parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly precise and common method for its determination.[11]

  • Rationale: This method relies on monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal.

  • Methodology:

    • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

    • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Titration: Place the calibrated pH electrode and a magnetic stirrer into the sample solution. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

    • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of steepest pH change).

    • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.

Protocol 2: Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) quantifies a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the "gold standard" for LogP measurement.[12][13][14]

  • Rationale: LogP is the base-10 logarithm of the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium. A positive LogP indicates higher lipophilicity.[13]

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD measurement) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.[14][15]

    • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

    • Partitioning: In a separation funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

    • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

    • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

    • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

    • Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The LogP is the log₁₀(P).

Protocol 3: Determination of Thermodynamic Aqueous Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in an aqueous solution at equilibrium. It is a critical parameter for drug formulation and bioavailability.[16][17]

  • Rationale: This method ensures that the solution is truly saturated by allowing sufficient time for the dissolution process to reach equilibrium. It is considered more definitive than kinetic solubility measurements.[17]

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

    • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

    • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.[16][18]

    • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard calibration curve.

    • Reporting: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Conclusion

This compound is a compound with well-defined structural features that give rise to predictable physicochemical and spectroscopic properties. Its characterization through NMR, IR, and MS confirms its identity and purity, while standardized protocols for determining pKa, LogP, and solubility provide the critical data needed for its application in research and development. The methodologies and data presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize this versatile chemical building block.

References

"2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid CAS number 52916-16-2"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 52916-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with its characteristic gem-dimethyl substituted tetrahydropyran ring, is a significant heterocyclic compound in the landscape of modern medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, prized for its metabolic stability and its ability to act as a versatile building block in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical and spectroscopic properties, analytical methodologies, and its strategic application in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 52916-16-2
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.2 g/mol [1]
Appearance Off-white to light yellow solid[3]
Boiling Point 261.8°C at 760 mmHg[1]
pKa (Predicted) 4.45 ± 0.40[3]
Storage Sealed in dry, room temperature[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignment
1.13s3HOne of the gem-dimethyl groups
1.14s3HThe other gem-dimethyl group
1.26-1.45m2HAxial protons on C3 and C5
1.65-1.73m2HEquatorial protons on C3 and C5
2.59tt1HProton on C4
3.54td1HOne of the protons on C6
3.60ddd1HThe other proton on C6
12.20s1HCarboxylic acid proton
Solvent: DMSO-d6, Frequency: 400 MHz[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For a carboxylic acid, the most characteristic absorptions are the broad O-H stretch of the hydroxyl group and the sharp C=O stretch of the carbonyl group.[5][6]

  • O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]

  • C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: C-O stretching vibrations for the ether linkage and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular ion peak (M⁺) would be expected at m/z = 158. Subsequent fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the pyran ring.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

A common and high-yielding method involves the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.[7][8][9]

Synthesis_Workflow_Oxidation aldehyde 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde reagents Potassium Permanganate (KMnO4) in Water aldehyde->reagents product This compound reagents->product Oxidation

Synthesis via Oxidation of the Aldehyde

Experimental Protocol

  • Reaction Setup: In a suitable reaction vessel, dissolve 54g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 2000ml of water.[4]

  • Oxidation: To the stirred solution, add 295g of potassium permanganate at room temperature. The choice of potassium permanganate as the oxidant is due to its effectiveness in converting aldehydes to carboxylic acids in an aqueous medium. The reaction is typically stirred for 12-13 hours at room temperature to ensure complete conversion.[4]

  • Workup: After the reaction is complete, the mixture is centrifuged to remove the manganese dioxide byproduct.[4]

  • Isolation: The pH of the filtrate is adjusted to 6-7 with concentrated hydrochloric acid, causing the product to precipitate as a white solid. The mixture is stirred for an additional 2 hours to ensure complete precipitation.[4]

  • Purification: The solid product is collected by centrifugation or filtration, yielding this compound with a purity of over 98%.[7]

Hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile

An alternative route involves the hydrolysis of the corresponding nitrile.[4]

Synthesis_Workflow_Hydrolysis nitrile 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile reagents 2N KOH (aq) Reflux nitrile->reagents product This compound reagents->product Hydrolysis Medicinal_Chemistry_Application cluster_0 Drug Candidate cluster_1 Pharmacokinetic & Pharmacodynamic Properties Core_Scaffold Core_Scaffold Pharmacophore_1 Pharmacophore_1 Core_Scaffold->Pharmacophore_1 Pharmacophore_2 Pharmacophore_2 Core_Scaffold->Pharmacophore_2 THP_moiety 2,2-dimethyltetrahydro- 2H-pyran-4-yl Moiety Core_Scaffold->THP_moiety Solubility Solubility THP_moiety->Solubility Influences Metabolic_Stability Metabolic_Stability THP_moiety->Metabolic_Stability Influences Target_Binding Target_Binding THP_moiety->Target_Binding Influences

References

"spectroscopic data of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. This compound (CAS No: 52916-16-2) is a heterocyclic compound whose tetrahydropyran scaffold is a prevalent motif in numerous natural products and pharmacologically active molecules.[1] Its structural integrity—comprising a saturated ether ring, a gem-dimethyl group, and a carboxylic acid moiety—presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the observed phenomena and the experimental design.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic behavior. The key features are:

  • A six-membered tetrahydropyran (oxane) ring, which typically adopts a chair conformation.

  • A quaternary carbon (C2) bearing two magnetically equivalent methyl groups.

  • A carboxylic acid group at the C4 position, introducing a chiral center.

  • Multiple distinct proton and carbon environments, which will be resolved by NMR spectroscopy.

  • Characteristic functional groups (C-O-C ether, C=O, and O-H) that yield definitive signatures in IR spectroscopy.

Below is the annotated molecular structure, which will serve as our reference for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. The spectrum provides information on the chemical environment, number, and connectivity of protons.

Experimental Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument using DMSO-d₆ as the solvent.[2] The choice of DMSO-d₆ is critical; its high polarity effectively solubilizes the carboxylic acid, and its deuterated nature prevents solvent interference. Furthermore, it allows for the observation of the exchangeable acidic proton of the carboxyl group.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignmentRationale
12.20s (broad)1H-COOHThe highly deshielded signal is characteristic of a carboxylic acid proton, broadened by hydrogen bonding.[3][4]
3.60ddd1HH6 (axial)Downfield shift due to adjacent ether oxygen. Complex splitting from geminal and vicinal couplings.[2]
3.54td1HH6 (equatorial)Downfield shift due to adjacent ether oxygen. Different coupling pattern from the axial proton.[2]
2.59tt1HH4Methine proton adjacent to the carboxyl group.[2]
1.65-1.73m2HH3 / H5Methylene protons on the pyran ring, likely overlapping signals.[2]
1.26-1.45m2HH3 / H5Methylene protons on the pyran ring, likely overlapping signals.[2]
1.14s3H-CH₃Singlet for one of the gem-dimethyl groups at C2. Magnetically equivalent protons.[2]
1.13s3H-CH₃Singlet for the second gem-dimethyl group at C2. Slightly different environment causing separate signals.[2]
Interpretation and Insights
  • Carboxylic Acid Proton: The broad singlet at 12.20 ppm is definitive proof of the carboxylic acid functional group.[2] In protic solvents, this peak can undergo exchange and may broaden or disappear upon addition of D₂O, a key validation step.

  • Gem-Dimethyl Protons: The two sharp singlets at 1.13 and 1.14 ppm, each integrating to 3H, are assigned to the two methyl groups at the C2 position.[2] Their appearance as singlets confirms their attachment to a quaternary carbon, and their distinct chemical shifts suggest they are diastereotopic due to the chiral center at C4.

  • Ring Protons: The protons on the tetrahydropyran ring appear as complex multiplets between 1.26 and 3.60 ppm.[2] The protons on C6 (adjacent to the ether oxygen) are the most deshielded, appearing around 3.5-3.6 ppm. The methine proton at C4, alpha to the carbonyl group, is found at 2.59 ppm.[2] The remaining methylene protons at C3 and C5 produce overlapping multiplets in the upfield region. A 2D NMR experiment, such as COSY, would be required to definitively assign the connectivity between these ring protons.

¹³C NMR Spectroscopy Analysis

Predicted ¹³C NMR Data

The prediction is based on standard chemical shift values for carbons in similar chemical environments.[3][5]

Predicted Shift (δ) [ppm]Carbon AssignmentRationale
~175-C OOHThe carbonyl carbon of a saturated carboxylic acid typically resonates in this downfield region.[3][4]
~72C2Quaternary carbon bonded to an oxygen and two methyl groups.
~65C6Methylene carbon adjacent to the ether oxygen.[5]
~40C4Methine carbon alpha to the carboxylic acid group.
~35C3 / C5Ring methylene carbons.
~25-C H₃Gem-dimethyl carbons, likely appearing as two distinct signals due to the chiral center.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions

The structure of this compound contains three key functional groups that will dominate the IR spectrum: the carboxylic acid O-H, the carbonyl C=O, and the ether C-O.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 2500O-H stretchStrong, BroadCarboxylic Acid (-COOH)
~2950C-H stretchMedium-StrongAlkane (-CH₃, -CH₂)
1760 - 1690C=O stretchStrong, SharpCarboxylic Acid (-COOH)
1320 - 1210C-O stretchStrongCarboxylic Acid / Ether
1150 - 1050C-O-C stretchStrongTetrahydropyran Ether

Causality Behind the Absorptions:

  • O-H Stretch: The most recognizable feature will be the extremely broad absorption band from 3300-2500 cm⁻¹.[3][6] This broadening is a direct result of intermolecular hydrogen bonding, where the carboxylic acids form stable dimers in the solid or liquid state.

  • C=O Stretch: A strong, sharp peak between 1760-1690 cm⁻¹ confirms the presence of the carbonyl group.[6] Its precise position can indicate the extent of hydrogen bonding; dimerized acids typically absorb near 1710 cm⁻¹.[3]

  • C-O Stretches: The "fingerprint region" below 1500 cm⁻¹ will contain strong bands corresponding to the C-O stretching of the ether linkage within the pyran ring and the C-O single bond of the carboxylic acid.[7]

The following workflow illustrates the logic of spectroscopic analysis for this molecule.

Caption: Logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₁₄O₃[8][9]

  • Molecular Weight: 158.20 g/mol [8][9]

m/z (mass-to-charge)Ion IdentityRationale
158[M]⁺The molecular ion peak, corresponding to the intact molecule.
143[M - CH₃]⁺Loss of a methyl group from the gem-dimethyl pair.
113[M - COOH]⁺Loss of the carboxylic acid group (45 Da), a common fragmentation pathway.[10]
59[C₃H₇O]⁺Fragment corresponding to the gem-dimethyl ether portion (e.g., (CH₃)₂C=O⁺-CH₂).

The presence of the molecular ion peak at m/z = 158 would confirm the compound's molecular formula. The subsequent fragmentation pattern, particularly the characteristic loss of the carboxyl group, would serve as a self-validating piece of evidence for the proposed structure.

Standard Operating Protocols

To ensure data integrity and reproducibility, the following generalized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse sequences. Ensure a sufficient number of scans for adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. The ¹H NMR spectrum provides a detailed map of the proton environment, with characteristic signals for the carboxylic acid, gem-dimethyl groups, and the distinct protons of the pyran ring.[2] While experimental ¹³C NMR, IR, and MS data require acquisition, their expected features can be reliably predicted. The IR spectrum is defined by the prominent O-H and C=O stretches of the carboxylic acid,[3][6] while the mass spectrum would be anchored by the molecular ion peak at m/z 158. Together, these techniques provide a robust and self-validating dataset that unambiguously confirms the molecular structure, an essential step in any research or development pipeline.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established scientific principles and a robust experimental protocol.

Introduction: The Molecule and the Method

This compound (CAS No: 52916-16-2, Molecular Formula: C₈H₁₄O₃) is a substituted heterocyclic compound.[1] Its structure, featuring a tetrahydropyran ring with a gem-dimethyl group and a carboxylic acid substituent, presents a distinct set of proton environments that are well-resolved by ¹H NMR spectroscopy.

¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing critical information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment can be confidently achieved. This guide will interpret the ¹H NMR spectrum of the title compound, explain the rationale behind the observed phenomena, and provide a validated protocol for acquiring high-quality spectral data.

Structural Analysis and Proton Environments

The foundational step in interpreting an NMR spectrum is to understand the molecule's structure and identify all unique proton environments. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. This conformation results in two distinct orientations for the protons on the ring carbons: axial and equatorial. The presence of a chiral center at the C-4 position renders the gem-dimethyl groups and the methylene protons at C-3, C-5, and C-6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

Caption: Structure of this compound with key proton environments labeled.

The key proton environments are:

  • -COOH: The acidic proton of the carboxylic acid group.

  • H-4: The methine proton at the C-4 position, alpha to the carboxyl group.

  • H-6ax, H-6eq: The diastereotopic axial and equatorial methylene protons adjacent to the ring oxygen.

  • H-3ax, H-3eq & H-5ax, H-5eq: The two pairs of diastereotopic methylene protons on the ring.

  • -CH₃ (x2): The two diastereotopic methyl groups at the C-2 position.

In-depth ¹H NMR Spectral Interpretation

The following analysis is based on experimental data acquired in DMSO-d₆ at 400 MHz, which provides an excellent reference for interpretation.[2] The use of DMSO-d₆ as a solvent is particularly advantageous for observing the exchangeable carboxylic acid proton.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-COOH 12.20Broad Singlet (s)1HN/A
H-6 3.60Doublet of doublet of doublets (ddd)1HJ values define axial/equatorial coupling
H-6' 3.54Triplet of doublets (td)1HJ values define axial/equatorial coupling
H-4 2.59Triplet of triplets (tt)1HJ values define axial/axial & axial/equatorial coupling
H-5 1.65 - 1.73Multiplet (m)2HOverlapping signals
H-3 1.26 - 1.45Multiplet (m)2HOverlapping signals
-CH₃ 1.14Singlet (s)3HN/A
-CH₃' 1.13Singlet (s)3HN/A
Detailed Signal Analysis
  • Carboxylic Acid Proton (-COOH, δ 12.20): This proton appears as a characteristic broad singlet in the far downfield region (typically 10-13 ppm).[3][4] Its significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent.[5] This signal will disappear upon the addition of a few drops of D₂O, a technique used to confirm the presence of exchangeable protons.[3]

  • C-4 Methine Proton (H-4, δ 2.59): As the proton alpha to the carbonyl group, its chemical shift is expected in the 2-3 ppm range.[3][5] The observed multiplicity, a triplet of triplets (tt), is highly informative. It indicates that the H-4 proton is likely in an axial position, coupling to four neighboring protons on C-3 and C-5. The splitting pattern arises from coupling to the two adjacent axial protons with a large axial-axial coupling constant (³J_ax-ax ≈ 7-12 Hz) and coupling to the two adjacent equatorial protons with a smaller axial-equatorial coupling constant (³J_ax-eq ≈ 2-5 Hz).

  • C-6 Methylene Protons (H-6, H-6', δ 3.54-3.60): These protons are on the carbon adjacent to the electron-withdrawing ring oxygen, placing them in the 3.3-4.0 ppm region.[6][7] As they are diastereotopic, they appear as separate, complex signals. Their splitting into a triplet of doublets (td) and a doublet of doublet of doublets (ddd) results from geminal coupling to each other (²J ≈ -10 to -15 Hz) and vicinal coupling to the axial and equatorial protons at C-5 (³J_ax-ax, ³J_ax-eq).[8]

  • C-3 & C-5 Methylene Protons (δ 1.26-1.83): These four protons appear as complex, overlapping multiplets in the upfield region. Their chemical shifts and multiplicities are determined by a combination of geminal coupling within each CH₂ group and vicinal coupling to the H-4 proton and, in the case of H-5, the H-6 protons. The signals are difficult to resolve without advanced 2D NMR techniques but are consistent with the aliphatic nature of the tetrahydropyran ring.

  • C-2 Gem-Dimethyl Protons (-CH₃, -CH₃', δ 1.13, 1.14): The two methyl groups at the C-2 position appear as two distinct singlets very close to each other. Although they are attached to the same carbon, the chirality at C-4 makes their magnetic environments non-equivalent (diastereotopic), leading to separate signals. The absence of adjacent protons results in their appearance as sharp singlets.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating methodology for obtaining a high-quality ¹H NMR spectrum of the title compound.

cluster_workflow ¹H NMR Acquisition Workflow prep 1. Sample Preparation - Weigh ~5-10 mg of sample. - Dissolve in 0.6-0.7 mL of DMSO-d6. - Add TMS as internal standard. - Transfer to a 5 mm NMR tube. acq 2. Data Acquisition (400 MHz) - Lock on deuterium signal. - Shim magnet coils for homogeneity. - Set acquisition parameters:  - Scans: 16-32  - Relaxation Delay (d1): 2-5s  - Pulse Angle: 90° prep->acq Load Sample proc 3. Data Processing - Apply Fourier Transform. - Perform phase and baseline correction. - Calibrate spectrum to TMS (0.00 ppm). - Integrate all signals. acq->proc Process FID val 4. Validation & Confirmation - Verify integration ratios match proton count. - Analyze coupling patterns for consistency. - Perform D2O exchange experiment to confirm -COOH peak. proc->val Analyze Spectrum

Caption: A standardized workflow for the acquisition and validation of the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Set appropriate acquisition parameters. A relaxation delay of at least 2-5 seconds is crucial for accurate integration of all signals, including the slowly relaxing carboxylic acid proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all distinct signals and normalize the values to a known proton count (e.g., the 1H signal of H-4).

  • Protocol Validation (D₂O Exchange):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample, cap, and invert several times to mix.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

    • Validation Check: The broad singlet at δ 12.20 ppm corresponding to the -COOH proton should significantly diminish or disappear entirely, confirming its assignment.[3][5]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. Each signal's chemical shift, integration, and multiplicity corresponds logically to the molecule's unique proton environments. The downfield singlet confirms the carboxylic acid, the complex patterns in the 3.5 ppm region indicate the methylene group adjacent to the ring oxygen, and the distinct singlets around 1.1 ppm reveal the diastereotopic nature of the gem-dimethyl groups. By following the detailed experimental protocol, a researcher can reliably obtain and interpret a high-quality spectrum, leading to unambiguous structural confirmation of the target compound.

References

The Strategic Integration of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unassuming Power of Saturated Heterocycles

In the intricate landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. While complex aromatic systems often take center stage, the nuanced contributions of saturated heterocycles are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties. Among these, the tetrahydropyran (THP) scaffold has emerged as a privileged motif. This guide focuses on a particularly valuable derivative: 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid . We will explore its synthesis, reactivity, and application, providing a comprehensive resource for its effective utilization in research and development. The gem-dimethyl substitution on the THP ring offers a unique combination of steric influence and metabolic stability, making this building block a compelling choice for navigating the complexities of drug design.

I. Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's intrinsic properties is the foundation of its effective application. This compound is a white to off-white solid at room temperature.[1] Its key properties are summarized below.

PropertyValueSource
Molecular FormulaC8H14O3N/A
Molecular Weight158.20 g/mol [2]
Melting Point102 °C[3]
Boiling Point261.8±33.0 °C (Predicted)[2][3]
pKa4.45±0.40 (Predicted)[3]
AppearanceOff-white to light yellow SolidN/A

The defining structural feature is the tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom. The gem-dimethyl group at the 2-position introduces a significant steric shield, which can influence the molecule's conformation and its interactions with biological targets. This substitution pattern also blocks potential sites of metabolic oxidation, a critical consideration in drug design for improving pharmacokinetic profiles.[4] The carboxylic acid at the 4-position provides a versatile handle for a wide array of chemical transformations.

II. Synthesis of this compound: A Comparative Overview

Several synthetic routes to this valuable intermediate have been reported, with varying degrees of efficiency and scalability. The choice of a particular method will depend on factors such as the availability of starting materials, required scale, and cost considerations.

A. Multi-step Synthesis from Simple Starting Materials

One of the more comprehensive synthetic pathways starts from ethyl bromide and involves a sequence of well-established organic reactions.[5][6] This approach offers a high degree of control and is suitable for large-scale production.

Logical Workflow for Multi-step Synthesis

A 2-Methyl-3-butyn-2-ol + Bromoethene B 2-Methyl-5-hexen-3-yn-2-ol A->B Sonogashira Coupling C 2,2-Dimethyltetrahydropyran-4-one B->C Kucherov Reaction D 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile C->D Darzens Reaction E 2,2-Dimethyltetrahydro-2H-pyran-4-carbaldehyde D->E Rearrangement F This compound E->F Oxidation

Caption: Multi-step synthesis of the target molecule.

Detailed Protocol for a Key Oxidation Step:

A frequently employed final step is the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.[5][6]

  • Dissolution: Dissolve 54g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 1000 mL of water in a suitable reaction vessel.

  • Oxidant Addition: Add 168g of potassium permanganate (KMnO4) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up:

    • Centrifuge the reaction mixture to separate the manganese dioxide byproduct.

    • Adjust the pH of the filtrate to 6-7 using concentrated hydrochloric acid.

    • Stir for an additional 2 hours to facilitate precipitation.

  • Isolation: Centrifuge the mixture to collect the white solid product. This protocol has been reported to yield approximately 56g (94% yield) of this compound.[5]

B. Synthesis via Nitrile Hydrolysis

An alternative route involves the hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile.[7] This method is often advantageous for smaller-scale syntheses where the nitrile precursor is readily available.

Experimental Protocol for Nitrile Hydrolysis:

  • Reaction Setup: In a round-bottom flask, combine 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile (900 mg, 6.47 mmol) with a 2N potassium hydroxide (KOH) aqueous solution.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain overnight.

  • Work-up:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted starting material or non-acidic byproducts. Discard the organic phase.

    • Acidify the aqueous phase to a pH < 7 with a 2N hydrochloric acid (HCl) solution.

    • Extract the acidified aqueous phase twice with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. This method has been reported to provide an 87% yield of the desired carboxylic acid.[7]

III. The Role of this compound in Medicinal Chemistry

This building block is a key intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of phosphodiesterase 9 (PDE9), Vascular Adhesion Protein-1 (VAP-1), mTOR kinase, and neurokinin-3 (NK-3) receptor antagonists.[6] The tetrahydropyran ring often serves as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with their biological targets. The gem-dimethyl group can enhance metabolic stability and modulate lipophilicity, which are crucial for improving the pharmacokinetic properties of a drug candidate.[4]

A. Case Study: PDE9 Inhibitors for Cognitive Disorders

A notable application of this building block is in the synthesis of the selective PDE9 inhibitor PF-04447943.[8] This compound has been investigated for its potential to treat cognitive disorders such as Alzheimer's disease.[8][9] In PF-04447943, the tetrahydropyran ring is directly attached to the pyrazolopyrimidinone core, highlighting its role as a key structural element.

Illustrative Synthetic Connection

A 2,2-Dimethyltetrahydro-2H- pyran-4-carboxylic acid B Activated Acid Derivative (e.g., Acid Chloride, Ester) A->B Activation C Pyrazolopyrimidinone Core B->C Coupling Reaction D PF-04447943 C->D Further Functionalization

Caption: General synthetic path to PDE9 inhibitors.

B. Stereochemistry: A Critical Consideration

For many applications in drug development, the stereochemistry of the building block is of utmost importance, as different enantiomers can exhibit vastly different biological activities and pharmacokinetic profiles. This compound is a chiral molecule. While many synthetic routes produce a racemic mixture, the development of enantiomerically pure drugs necessitates either an asymmetric synthesis or a chiral resolution of the racemic mixture.

Common strategies for the resolution of chiral carboxylic acids include:[10]

  • Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[10]

  • Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).[11]

While specific protocols for the asymmetric synthesis of this particular molecule are not widely reported in general literature, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, can be applied to develop such routes.[12][13]

IV. Key Reactions and Synthetic Utility

The primary reactive handle on this compound is the carboxyl group. This functional group can undergo a wide range of transformations, making it a versatile synthon.

Common Transformations of the Carboxylic Acid Group:

  • Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is a cornerstone of medicinal chemistry for linking molecular fragments.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride/anhydride to form esters.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the more reactive acid chloride, which is a precursor for many other functional groups.

The tetrahydropyran ring itself is generally stable under a wide range of reaction conditions, making it a robust scaffold.

V. Conclusion: A Versatile and Strategic Building Block

This compound represents a powerful tool in the arsenal of the modern organic chemist. Its well-defined structure, featuring a metabolically robust and conformationally influential gem-dimethylated tetrahydropyran ring, combined with the synthetic versatility of a carboxylic acid functional group, makes it an ideal building block for the construction of complex and biologically active molecules. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of such saturated heterocyclic motifs will undoubtedly play an increasingly important role in the future of drug discovery.

References

A Technical Guide to the Conformational Analysis of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products, carbohydrates, and pharmaceuticals. Its conformational preferences dictate molecular shape, which in turn governs biological activity and physicochemical properties. Unlike its carbocyclic counterpart, cyclohexane, the presence of an endocyclic oxygen atom introduces profound stereoelectronic effects that significantly alter its conformational landscape. This guide provides an in-depth exploration of the principles and techniques governing the conformational analysis of THP rings. We delve into the fundamental chair and boat conformations, the critical influence of the anomeric effect, and the interplay of steric and electronic factors. This document details field-proven experimental methodologies, including advanced NMR spectroscopy and X-ray crystallography, alongside robust computational protocols, to provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals.

Introduction: Beyond Cyclohexane—The Unique World of the Tetrahydropyran Ring

The tetrahydropyran (THP) scaffold, an oxacyclohexane, is a cornerstone of organic chemistry and chemical biology.[1] While its geometry is often compared to the well-understood cyclohexane ring, such comparisons are merely a starting point. The substitution of a methylene group with an oxygen atom introduces a cascade of changes: altered bond lengths, modified bond angles, and a polarized electronic environment. These differences give rise to unique conformational behaviors that are not observed in simple carbocycles.[2]

A precise understanding of a THP ring's three-dimensional structure is paramount in drug development. The specific arrangement of substituents on the ring—whether they adopt an axial or equatorial orientation—directly influences how a molecule interacts with its biological target, affecting binding affinity, selectivity, and ultimately, therapeutic efficacy. This guide serves as a technical resource, bridging theoretical principles with practical application to empower scientists to confidently dissect and predict the conformational behavior of these vital heterocyclic systems.

Fundamental Conformational Principles

The Chair Conformation: The Ground State

Similar to cyclohexane, the lowest energy conformation for an unsubstituted tetrahydropyran ring is the chair form .[3] This staggered arrangement minimizes both angular and torsional strain. In this conformation, the substituents at each carbon can occupy one of two positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Pointing outwards from the perimeter of the ring.

The chair can undergo a "ring flip" process, interconverting between two distinct chair forms (e.g., ⁴C₁ and ¹C₄), which results in all axial substituents becoming equatorial and vice versa.

Higher Energy Conformations: Boat and Twist-Boat

While the chair is the most stable, other, higher-energy conformations populate the potential energy surface. These include the boat , twist-boat , sofa , and half-chair forms.[4][5] These conformations are typically transient intermediates or transition states in the ring-flipping process. For unsubstituted tetrahydropyran, the energy barrier for the chair-to-twist-boat interconversion is approximately 11 kcal/mol.[4]

// Nodes for conformations C1 [label="Chair (⁴C₁)", pos="0,0!"]; C2 [label="Chair (¹C₄)", pos="8,0!"]; TB1 [label="Twist-Boat", pos="4,2.5!"]; B [label="Boat (TS)", pos="4,3.5!"]; HC1 [label="Half-Chair (TS)", pos="2,1.5!"]; HC2 [label="Half-Chair (TS)", pos="6,1.5!"];

// Invisible nodes for energy levels E_Chair [label="~0 kcal/mol", pos="0,-0.5!"]; E_TB [label="~5.9 kcal/mol", pos="4,2!"]; E_Boat [label="~6.4 kcal/mol", pos="4,4!"]; E_HC [label="~11 kcal/mol", pos="2,1!"]; E_HC2 [label="~11 kcal/mol", pos="6,1!"];

// Edges representing transitions C1 -> HC1 [dir=both]; HC1 -> TB1 [dir=both]; TB1 -> B [dir=both]; B -> TB1 [dir=both]; TB1 -> HC2 [dir=both]; HC2 -> C2 [dir=both];

// Label for energy axis (conceptual) EnergyAxis [label="Relative Energy", pos="-1.5,2!", fontcolor="#34A853"]; arrow [shape=none, label="", image="arrow.png", pos="-1.5,1!"]; // Placeholder for an arrow image or use edge Y0 [pos="-1.5,-0.5!"]; Y4 [pos="-1.5,4!"]; Y0 -> Y4 [label=" ΔG", color="#34A853", fontcolor="#34A853"]; } } Caption: Conformational interconversion pathway of the tetrahydropyran ring.

The relative energies of these conformers have been extensively studied using computational methods, as summarized below.

ConformerΔE (kcal/mol) vs. Chair (B3LYP)ΔE (kcal/mol) vs. Chair (MP2)
Chair 0.00.0
2,5-Twist 5.84 - 5.955.78 - 6.10
1,4-Boat 6.23 - 6.466.76 - 7.16
Data synthesized from Freeman et al. (2001).[4][5]
The Anomeric Effect: A Defining Stereoelectronic Principle

The most significant deviation from cyclohexane behavior is the anomeric effect .[6] This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite the expected steric hindrance.[6]

The origin of the anomeric effect is a subject of ongoing discussion but is primarily attributed to a stabilizing hyperconjugative interaction. This involves the overlap between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the adjacent C-X bond (where X is the electronegative substituent).[7] This n → σ donation is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is only achieved when the substituent is in the axial position.[7] This interaction lengthens the C-X bond and shortens the endocyclic C-O bond.[7]

anomeric_effect cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer (Disfavored) Axial_O O Axial_C2 C2 Axial_X X (axial) Axial_lp n (O lone pair) Axial_sigma_star σ* (C-X) Eq_O O Eq_C2 C2 Eq_X X (equatorial) Eq_lp n (O lone pair)

A-Values: Quantifying Steric vs. Electronic Effects

In conformational analysis, the "A-value" quantifies the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted ring.[8] A larger A-value indicates a stronger preference for the equatorial position, typically due to greater steric bulk.[9]

While A-values are well-tabulated for cyclohexane, their direct application to THP rings must be done with caution, especially for substituents at the C2 and C6 positions, where the anomeric effect can override steric considerations. For substituents at C3, C4, and C5, the A-values are more comparable to their cyclohexane counterparts, though modulated by the different geometry of the THP ring.

SubstituentCyclohexane A-value (kcal/mol)Comment on THP behavior
-CH₃ 1.70[7]Strong equatorial preference at C3/C4.
-OH 0.87[7]At C2, axial preference often observed (anomeric effect).
-OCH₃ 0.60[7]At C2, strong axial preference (anomeric effect).
-Cl 0.53[9]At C2, axial preference often observed (anomeric effect).
-tBu >4.5[7]Acts as a conformational lock, forcing an equatorial position.
Data for cyclohexane from various sources.[7][9] THP behavior is a qualitative summary based on established principles.[10]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a robust conformational analysis.

Experimental Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful solution-phase technique for elucidating the conformation of THP rings.[11] Key parameters derived from ¹H NMR spectra provide direct evidence of substituent orientation and ring geometry.

  • ³J Coupling Constants (Vicinal Coupling): The magnitude of the coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation .[12][13] This relationship is invaluable for distinguishing between axial and equatorial protons.

Coupling TypeDihedral Angle (φ)Typical ³J Value (Hz)
ax-ax ~180°8 - 13
ax-eq ~60°2 - 5
eq-eq ~60°2 - 5
  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[14] NOESY or ROESY experiments are used to identify these interactions. For a THP ring, strong NOEs between a substituent and axial protons at the 3 and 5 positions (a 1,3-diaxial relationship) are definitive proof of the substituent's axial orientation.

  • Sample Preparation: Dissolve 5-10 mg of the purified THP derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[15]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess purity and identify chemical shifts.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton bond connectivities.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a mixing time of 300-800 ms to detect through-space interactions.

  • Data Analysis:

    • Assign Resonances: Use the COSY spectrum to walk through the spin systems and assign all proton signals of the THP ring.

    • Measure Coupling Constants: Extract ³J values from the high-resolution 1D ¹H spectrum. A large coupling constant (~10 Hz) between two vicinal methine protons is indicative of a diaxial relationship.

    • Identify Key NOEs: Analyze the NOESY/ROESY spectrum for cross-peaks. Look for correlations between a proton on a substituent and protons on the ring. Specifically, NOEs between H2 and H4/H6, or between H3 and H5, can reveal their relative stereochemistry and ring conformation.[16]

Experimental Technique: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of the conformation.[17] It is the gold standard for structural confirmation.

Causality and Limitations: The primary strength of crystallography is its precision. However, the conformation observed in a crystal may not be the lowest energy conformation in solution. Crystal packing forces can sometimes trap a higher-energy conformer.[5] Therefore, it is crucial to interpret crystal structures in the context of solution-phase data (from NMR) and computational results.

  • Purity: Ensure the compound is of the highest possible purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble.[15]

  • Crystal Growth: The most common method is slow evaporation .[6]

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution into a clean vial.

    • Cover the vial with a cap that has a small hole (e.g., pierced with a needle) to allow for slow evaporation over several days to weeks in a vibration-free environment.

  • Data Collection and Structure Solution: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are mounted on a diffractometer for X-ray data collection and subsequent structure solution and refinement.[5][18]

Computational Chemistry Methods

Computational modeling is an indispensable tool for exploring the entire conformational energy landscape and providing quantitative energy differences between conformers.[3]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311+G(d,p)), provide an excellent balance of accuracy and computational cost for calculating the relative energies of different conformers.[19]

  • Molecular Dynamics (MD): For larger, more flexible molecules containing a THP ring, MD simulations can be used to sample a wide range of conformations over time, providing insight into the dynamic behavior and conformational free energies.

  • Structure Generation: Build the 3D structures of the relevant conformers (e.g., chair with axial substituent, chair with equatorial substituent) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A functional like B3LYP-D3 with a basis set like 6-31G* is a good starting point for optimization.[19]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G(2df,2p)).[19]

  • Calculate Relative Gibbs Free Energy (ΔG): The relative Gibbs free energy between two conformers (A and B) is calculated as: ΔG = (E_B + G_corr_B) - (E_A + G_corr_A) where E is the single-point electronic energy and G_corr is the thermal correction to the Gibbs free energy obtained from the frequency calculation.

Integrated Analysis Workflow

// Nodes start [label="Define the Problem\n(e.g., Determine dominant conformation of a new THP derivative)"]; comp [label="Computational Modeling\n(DFT/MD)", fillcolor="#FBBC05"]; comp_search [label="Conformational Search\n(Identify low-energy conformers)"]; comp_energy [label="Calculate Relative Energies (ΔG)\n(Predict conformer populations)"]; hypothesis [label="Formulate Hypothesis\n(e.g., 'Axial conformer is favored due to anomeric effect')"]; exp [label="Experimental Validation\n(NMR / X-ray)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(Measure ³J couplings, NOEs)"]; xray [label="X-ray Crystallography\n(Obtain solid-state structure)"]; analysis [label="Compare & Analyze Data", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conformational Assignment\n(Validated 3D Structure & Dynamics)"];

// Edges start -> comp; comp -> comp_search -> comp_energy -> hypothesis; hypothesis -> exp; exp -> nmr; exp -> xray; {comp_energy, nmr, xray} -> analysis; analysis -> conclusion; analysis -> hypothesis [label="Refine Hypothesis", style=dashed, color="#EA4335"]; } } Caption: An integrated workflow for the conformational analysis of THP rings.

Conclusion

The conformational analysis of tetrahydropyran rings is a nuanced field that requires a departure from simple cyclohexane analogies. The presence of the endocyclic oxygen atom introduces powerful stereoelectronic forces, most notably the anomeric effect, which can dominate over classical steric interactions. For professionals in drug discovery and chemical research, mastering the principles and methodologies outlined in this guide is not merely an academic exercise; it is a prerequisite for the rational design of molecules with desired biological functions. By synergistically applying high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational chemistry, researchers can achieve a comprehensive and accurate understanding of the three-dimensional world of tetrahydropyrans, paving the way for the next generation of therapeutics and functional materials.

References

The Pyran Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products, such as flavonoids, coumarins, and xanthones, underscores its evolutionary selection as a biologically relevant scaffold.[1][2][3] Synthetic pyran derivatives have also emerged as a versatile and promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the diverse biological activities of pyran derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their synthesis and evaluation. We will explore their significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and antidiabetic agents, offering insights for the rational design of novel therapeutics.

The Architectural Significance of the Pyran Core

The pyran nucleus, existing as 2H-pyran or 4H-pyran, offers a unique three-dimensional architecture that is amenable to diverse functionalization. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it a "privileged structure" in drug discovery.[4][5][6] The oxygen atom within the ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Furthermore, the pyran ring can be readily fused with other heterocyclic or aromatic systems, expanding its chemical space and enabling the creation of complex molecules with enhanced potency and selectivity.

Anticancer Activity: A Dominant Pharmacophore

Pyran derivatives have demonstrated remarkable potential in oncology, exhibiting cytotoxic effects against a wide range of cancer cell lines through various mechanisms.[4][5][6]

Induction of Apoptosis and Cell Cycle Arrest

A significant number of pyran-containing compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle. For instance, certain pyranocarbazole derivatives, designed as analogs of the natural product Girinimbine, have shown potent activity against breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range.[7] These compounds were found to induce morphological changes characteristic of apoptosis and cause cell cycle arrest.[7] The proposed mechanism often involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways.

Enzyme Inhibition in Cancer Therapy

The inhibition of kinases, enzymes that play a crucial role in cell signaling and proliferation, is a well-established strategy in cancer treatment. Certain 2,6-disubstituted pyran-4-ones have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair.[8] By inhibiting DNA-PK, these compounds can enhance the efficacy of radiation therapy and chemotherapy, which induce DNA damage in cancer cells.

Cytotoxicity Data of Representative Pyran Derivatives

The following table summarizes the in vitro anticancer activity of several pyran derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
PyranocarbazoleN-methyl piperazine derivativeMCF-7 (Breast)1.77[7]
Fused PyranNovel pyran derivativeHCT-116 (Colon)-[9]
Fused PyranNovel pyran derivativeA549 (Lung)-[9]
Pyran-based analogueCompound 4dHepG2 (Liver)42.36[4]
Pyran-based analogueCompound 4fMCF-7 (Breast)35.69[4]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyran derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[10][11]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyran derivatives are often attributed to their ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, certain pyran derivatives have been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[10][12]

Modulation of Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Studies have demonstrated that some pyranocoumarin derivatives can inhibit the phosphorylation of key proteins in these pathways, such as NF-κB p65, JNK, and ERK, thereby downregulating the expression of pro-inflammatory genes.[10][12][13]

Signaling Pathway of Pyran Derivative-Mediated Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Pyran Pyran Derivative Pyran->NFkB Inhibits Pyran->MAPK Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 MAPK->iNOS_COX2 Inflammation Inflammatory Response iNOS_COX2->Inflammation

Caption: Pyran derivatives can inhibit LPS-induced inflammation by blocking NF-κB and MAPK signaling pathways.

Antimicrobial and Antiviral Frontiers

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyran derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria, fungi, and viruses.[14][15][16]

Antibacterial and Antifungal Activity

Various synthetic routes have been developed to produce 4H-pyran derivatives that exhibit significant antimicrobial properties.[14] For example, spiro-4H-pyran compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[15] Some derivatives have shown potent inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[15] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Potential

The pyran scaffold is present in several compounds with known antiviral activity.[1] For example, Lanimavir and Zanamivir, which are used to treat influenza, contain a pyran ring.[1] Research is ongoing to explore the potential of other pyran derivatives against a variety of viruses, including HIV and hepatitis C.[1]

Neuroprotective and Antidiabetic Applications

Beyond their anticancer and antimicrobial properties, pyran derivatives are being investigated for their therapeutic potential in neurodegenerative diseases and metabolic disorders.

Neuroprotection in Neurodegenerative Diseases

The pyran core is a key feature of many natural and synthetic compounds that exhibit neuroprotective effects.[1][17][18] These compounds are being explored for the treatment of complex multifactorial diseases like Alzheimer's disease.[1][17] The mechanisms underlying their neuroprotective activity are diverse and include antioxidant effects, inhibition of acetylcholinesterase (AChE), and modulation of signaling pathways involved in neuronal survival.[1]

Antidiabetic Activity

Certain pyran derivatives have demonstrated antidiabetic properties in both in vitro and in silico studies.[19] One pyran ester derivative isolated from Tragia cannabina was shown to significantly reduce blood glucose levels in a dose-dependent manner in a streptozotocin-treated chick embryo model.[19] Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as α-amylase, which is involved in carbohydrate digestion.[20]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and biological evaluation of pyran derivatives are crucial steps in the drug discovery process. The following sections provide an overview of common experimental methodologies.

General Procedure for the Synthesis of 4H-Pyran Derivatives

A common and efficient method for synthesizing 4H-pyran derivatives is through a one-pot, multi-component reaction.[14][21]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-ketoester (1 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4H-pyran derivative.

Experimental Workflow for Synthesis and Evaluation of Pyran Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Aldehyde, Malononitrile, β-Ketoester Reaction One-pot Multicomponent Reaction Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Cytotoxicity Anticancer Screening (MTT Assay) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Purification->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial

Caption: A generalized workflow from the synthesis of pyran derivatives to their biological evaluation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyran derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Perspectives

The pyran scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The diverse pharmacological activities exhibited by pyran derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and antidiabetic effects, highlight their immense therapeutic potential. The ease of their synthesis through multi-component reactions further enhances their attractiveness as a core structure in medicinal chemistry. Future research should focus on the rational design of more potent and selective pyran derivatives, leveraging computational tools for in silico screening and structure-activity relationship studies. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates. The versatility and proven biological relevance of the pyran ring ensure its continued prominence in the quest for new and effective therapies for a wide range of human diseases.

References

An In-depth Technical Guide to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the focus has progressively shifted towards molecules with greater three-dimensional complexity. Saturated heterocyclic scaffolds, such as the tetrahydropyran ring system, have emerged as privileged motifs. Their non-planar, sp³-rich nature offers improved physicochemical properties, including enhanced solubility and metabolic stability, while providing precise vectors for substituent placement to optimize target engagement. This guide delves into the chemistry and utility of a specific and valuable building block within this class: 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid . This compound serves as a crucial intermediate in the synthesis of a new generation of therapeutics, including inhibitors of key enzymes like phosphodiesterase 9 (PDE9), vascular adhesion protein-1 (VAP-1), and the mammalian target of rapamycin (mTOR), as well as neurokinin-3 (NK-3) receptor antagonists.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, characterization, and strategic application.

Synthesis of this compound: A Modern and Efficient Approach

While several synthetic routes to tetrahydropyran-4-carboxylic acid derivatives exist, many traditional methods are hampered by low yields, harsh reaction conditions, or the use of expensive and environmentally challenging reagents.[2][3] A notable advancement is a multi-step synthesis that offers high yields, utilizes readily available starting materials, and employs milder conditions suitable for industrial-scale production.[2]

This modern synthesis begins with commercially available starting materials and proceeds through a sequence of coupling, hydration, cyclization, and oxidation reactions. The overall pathway provides the target carboxylic acid with a total yield of over 50%, a significant improvement on previous methods which often reported yields below 20%.[1][2]

Synthetic Pathway Overview

The key steps of this efficient synthesis are outlined below. This pathway demonstrates a logical and optimized approach to constructing the target molecule, overcoming the limitations of earlier methods.

Synthesis_Pathway A 2-Methyl-3-butyn-2-ol + Vinyl bromide B 2-Methyl-5-hexen-3-yn-2-ol A->B Sonogashira Coupling C 2,2-Dimethyltetrahydropyran-4-one B->C Kucherov Hydration/ Cyclization D Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C->D Darzens Condensation E 2,2-Dimethyltetrahydro-2H-pyran-4-carbaldehyde D->E Hydrolysis & Rearrangement F This compound E->F Oxidation

Caption: Optimized synthetic pathway to the target compound.[2]

Detailed Experimental Protocol

The following protocol is a representative example based on the procedures outlined in the patent literature, providing a step-by-step guide for laboratory synthesis.[1][2]

Step 1: Synthesis of 2,2-Dimethyltetrahydropyran-4-one This intermediate is formed via a two-step process involving a Sonogashira coupling followed by a mercury-catalyzed hydration and cyclization (Kucherov reaction).

  • Sonogashira Coupling: Under a nitrogen atmosphere, 2-methyl-3-butyn-2-ol is coupled with vinyl bromide in a suitable solvent like THF, using a palladium catalyst and a copper(I) halide co-catalyst (e.g., CuI) in the presence of an organic base such as triethylamine. The reaction is typically run at low temperature (-5 to 30 °C) for 8-15 hours.[1]

  • Kucherov Reaction/Cyclization: The resulting 2-methyl-5-hexen-3-yn-2-ol is then treated with a mercury salt (e.g., mercuric sulfate) and sulfuric acid in an aqueous medium. The reaction proceeds via hydration of the alkyne to form a ketone, which then undergoes an intramolecular cyclization to yield 2,2-dimethyltetrahydropyran-4-one.

Step 2: Darzens Condensation to form the Spiro-epoxide The ketone from the previous step is reacted with ethyl chloroacetate in the presence of a strong base like sodium methoxide in a solvent such as toluene.

  • Add sodium methoxide (0.87 mol) to toluene (300 L) and reflux for 30 minutes. Cool to room temperature.

  • Slowly add a mixture of ethyl chloroacetate (0.87 mol) and 2,2-dimethyltetrahydropyran-4-one (0.86 mol) over 4 hours.

  • After the addition is complete, slowly add cold water (300 mL) and stir for 30 minutes.

  • Separate the organic phase. Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic phases, wash with water (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate. An 84% yield is reported for this step.[2]

Step 3: Hydrolysis and Rearrangement to the Aldehyde The spiro-epoxide is hydrolyzed and undergoes rearrangement to form the corresponding aldehyde.

  • In a reaction vessel, add water (70 mL) and sodium hydroxide (0.7 mol). Stir for 30 minutes.

  • Slowly add the spiro-epoxide from the previous step (0.7 mol) and stir at 30 °C for 12 hours.

  • Add water (140 mL) to dissolve any precipitate.

  • Heat the solution to approximately 100 °C and add 1 M hydrochloric acid (700 mL) dropwise, collecting the distilled product and water mixture simultaneously.

  • Extract the distillate with ethyl acetate (3 x 200 mL) and dry the combined organic layers to obtain 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. This step yields approximately 84%.[2]

Step 4: Oxidation to this compound The final step is the oxidation of the aldehyde to the target carboxylic acid.

  • Dissolve 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde (54 g, 0.38 mol) in water (1000 mL).

  • Add potassium permanganate (168 g) to the solution.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the manganese dioxide precipitate by centrifugation or filtration.

  • Adjust the pH of the filtrate to 6-7 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Stir for 2 hours and collect the white solid product by centrifugation or filtration. This final oxidation step can achieve yields as high as 94%.[1][2]

Spectroscopic and Physicochemical Properties

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The key physicochemical and spectroscopic data are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[4][5]
Molecular Weight 158.20 g/mol [4][5]
CAS Number 52916-16-2[4][5]
Appearance White solid[2]
Boiling Point 261.8 °C at 760 mmHg[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear signature for the 2,2-dimethyltetrahydropyran-4-carboxylic acid structure.[6]

  • δ 12.20 (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ 3.60 (ddd, 1H) & 3.54 (td, 1H): These signals are attributed to the two diastereotopic protons of the methylene group adjacent to the ring oxygen (C6-H).

  • δ 2.59 (tt, 1H): This multiplet represents the proton at the C4 position, which is coupled to the adjacent methylene protons.

  • δ 1.73-1.65 (m, 2H) & 1.45-1.26 (m, 2H): These multiplets correspond to the protons of the two methylene groups at the C3 and C5 positions of the ring.

  • δ 1.14 (s, 3H) & 1.13 (s, 3H): These two sharp singlets are characteristic of the gem-dimethyl groups at the C2 position.

  • Carboxyl Carbon (C=O): ~170-185 ppm[7][9]

  • Quaternary Carbon (C2): ~70-80 ppm

  • Methylene Carbon (C6): ~60-70 ppm

  • Methine Carbon (C4): ~40-50 ppm

  • Methylene Carbons (C3, C5): ~25-40 ppm

  • Methyl Carbons (gem-dimethyl): ~20-30 ppm

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by two prominent features.[9][10]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band is expected between 1690-1760 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), carboxylic acids often exhibit characteristic fragmentation patterns.[11][12]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (158.20) may be observed.

  • Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). The base peak is often the result of cleavage to form a stable acylium ion.

Reactivity and Chemical Transformations

The primary utility of this compound lies in its function as a versatile synthetic intermediate. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, most notably amide bond formation and esterification, which are fundamental reactions in the construction of more complex drug candidates.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved using a wide array of coupling reagents to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.

Amide_Coupling sub 2,2-dimethyltetrahydro- 2H-pyran-4-carboxylic acid reagents Amine (R-NH₂) + Coupling Reagent sub->reagents prod Amide Derivative reagents->prod

Caption: General scheme for amide bond formation.

Common Coupling Reagents and Conditions:

  • Carbodiimides (e.g., EDC, DCC): Often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are highly efficient and are frequently used in peptide synthesis and the preparation of complex molecules. They typically require the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are powerful coupling agents that provide high yields under mild conditions.

The choice of coupling reagent and conditions depends on the specific amine substrate, its steric hindrance, and the overall complexity of the target molecule.

Esterification

The carboxylic acid can also be converted to its corresponding ester, which may be a final target molecule or an intermediate for further transformations.

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and water is typically removed to drive it to completion.

  • Alkylation: The carboxylate salt, formed by treating the acid with a base, can be reacted with an alkyl halide to form the ester.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is not merely a synthetic curiosity; it is a validated and strategically important building block for the development of inhibitors targeting several classes of enzymes and receptors implicated in a range of human diseases.[1]

Key Therapeutic Targets

The patent literature explicitly identifies this building block as a key intermediate for the synthesis of inhibitors for the following targets:[1]

  • Phosphodiesterase 9 (PDE9): PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). Inhibitors of PDE9 increase cGMP levels, which can enhance synaptic plasticity and cognitive function. Consequently, PDE9 inhibitors are being investigated for the treatment of cognitive disorders such as Alzheimer's disease.[13][14][15]

  • Vascular Adhesion Protein-1 (VAP-1): VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in inflammatory processes and leukocyte trafficking. Its inhibition is a therapeutic strategy for inflammatory diseases and diabetic complications.[10][16][17]

  • Mammalian Target of Rapamycin (mTOR): mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers, making mTOR kinase inhibitors a major focus of oncology research.[18][19][20]

  • Neurokinin-3 (NK-3) Receptor: The NK-3 receptor is involved in the neuroendocrine regulation of sex hormones. Antagonists of this receptor are being developed for the treatment of sex-hormone-related disorders, such as polycystic ovary syndrome, and menopausal symptoms.[11][21]

Structural Rationale and Bioisosterism

The tetrahydropyran ring serves as a rigid, three-dimensional scaffold that positions the carboxylic acid (or its derived amide) in a defined orientation for interaction with the target protein. The gem-dimethyl group at the C2 position can serve several purposes in drug design:

  • Conformational Locking: It can restrict the conformational flexibility of the pyran ring, potentially leading to a more favorable binding entropy.

  • Metabolic Stability: The quaternary carbon can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug.

  • Hydrophobic Interactions: The methyl groups can engage in favorable van der Waals interactions within hydrophobic pockets of the target's active site.

The carboxylic acid itself is a critical pharmacophoric element, often forming key hydrogen bonds or salt bridges with basic residues (e.g., arginine, lysine) in the active site of an enzyme or the binding pocket of a receptor. In many final drug candidates, this carboxylic acid is converted to a bioisosteric group, such as an amide, to modulate properties like cell permeability and oral bioavailability.

Scaffold_Application cluster_0 Building Block cluster_1 Chemical Transformation cluster_2 Therapeutic Targets A 2,2-Dimethyltetrahydro- 2H-pyran-4-carboxylic acid B Amide Coupling A->B C PDE9 Inhibitors (Cognitive Disorders) B->C D VAP-1 Inhibitors (Inflammation) B->D E mTOR Kinase Inhibitors (Cancer) B->E F NK-3 Antagonists (Hormonal Disorders) B->F

Caption: Strategic application of the title compound in drug discovery.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in contemporary medicinal chemistry. Its efficient synthesis, coupled with the desirable properties of the tetrahydropyran scaffold, makes it a strategic choice for constructing complex molecules targeting a diverse array of proteins implicated in major diseases. As the demand for novel, sp³-rich chemical matter continues to grow, the importance of intermediates like this will only increase. This guide provides a foundational understanding for researchers looking to leverage the unique structural and functional attributes of this compound in their own drug discovery programs, offering a pathway to novel and potentially transformative therapeutic agents.

References

Methodological & Application

Application Note: Leveraging 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid for Enhanced Drug-like Properties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carboxylic acid moiety is a cornerstone pharmacophore in drug discovery, yet its inherent physicochemical properties—such as high polarity, potential for rapid metabolism, and poor membrane permeability—often present significant challenges for drug development.[1][2][3][4] This application note provides a detailed guide for medicinal chemists on the strategic use of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid as a sophisticated building block to mitigate these issues. We present its role as a conformationally restricted, metabolically robust bioisostere that can enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.[5][6] This guide includes a summary of its physicochemical properties, detailed protocols for its synthesis, and robust methods for its incorporation into molecules of interest via amide bond formation, including specialized protocols for sterically demanding couplings.

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the quest to optimize lead compounds, medicinal chemists frequently grapple with the liabilities of the carboxylic acid group. While critical for target binding through ionic and hydrogen bond interactions, its ionized state at physiological pH can limit oral bioavailability and cell penetration.[7] Furthermore, carboxylic acids are susceptible to metabolic glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[3][8]

Bioisosteric replacement is a powerful strategy to address these challenges by substituting the problematic moiety with a functional group that retains the desired biological activity but possesses a superior pharmacokinetic profile.[9][10] this compound emerges as an exemplary tool in this context. It is not merely a carrier for the carboxylic acid; it is a carefully designed scaffold that imparts several key advantages:

  • Metabolic Stability: The gem-dimethyl group at the C2 position acts as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the ether oxygen and adjacent carbons, thus preventing ring oxidation.

  • Conformational Rigidity: The saturated pyran ring locks the carboxylic acid in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein. This can lead to significant gains in potency and selectivity.

  • Tuned Lipophilicity: The aliphatic nature of the scaffold increases lipophilicity compared to simpler acidic fragments, which can be modulated to achieve an optimal balance for solubility and membrane permeability.[5]

This building block allows researchers to preserve the critical carboxylic acid interaction while embedding it within a framework that promotes superior drug-like properties.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental for the integration of any building block into a discovery pipeline. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 52916-16-2[11]
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance White solid[12][13]
¹H-NMR ¹H-NMR (400 MHz, DMSO-d6): δ[ppm] 1.13 (s, 3H), 1.14 (s, 3H), 1.26-1.45 (m, 2H), 1.65-1.73 (m, 2H), 2.59 (tt, 1H), 3.54 (td, 1H), 3.60 (ddd, 1H), 12.20 (s, 1H).[11]

Core Application: Bioisosteric Replacement to Improve Pharmacokinetics

The primary application of this scaffold is as a bioisostere for simpler, more metabolically labile or conformationally flexible carboxylic acids. By replacing a group like a cyclohexyl- or phenyl-acetic acid with the 2,2-dimethyl-THP motif, chemists can systematically enhance the ADME properties of a molecule while exploring three-dimensional chemical space.

G cluster_0 Problematic Moiety cluster_1 Scaffold Replacement Strategy cluster_2 Improved Candidate Problem Generic Carboxylic Acid (e.g., Phenylacetic Acid) Liabilities • Metabolic Liability • High Polarity • Conformational Flexibility Problem->Liabilities Scaffold 2,2-Dimethyltetrahydro-2H- pyran-4-carboxylic Acid Problem->Scaffold Bioisosteric Replacement Advantages • Metabolic Shielding • Tuned Lipophilicity • Conformational Rigidity Scaffold->Advantages Result Drug Candidate with Improved PK/PD Profile Scaffold->Result Leads to

Bioisosteric replacement workflow.

Experimental Protocols

The successful application of this building block requires reliable methods for both its synthesis and its subsequent coupling to other molecules.

Protocol 1: Synthesis of this compound

This protocol describes an efficient oxidation of the corresponding aldehyde, a method adapted from patented procedures known for high yields.[12][13] The causality behind this choice is its scalability, use of readily available reagents, and straightforward product isolation.

G Start 2,2-Dimethyl-THP-4- carbaldehyde in Water Reagent Add KMnO₄ (Oxidant) Start->Reagent 1. Dissolve Reaction Stir at RT (e.g., 12h) Reagent->Reaction 2. React Filter Centrifuge/Filter to remove MnO₂ Reaction->Filter 3. Work-up Acidify Adjust Filtrate pH to 6-7 with conc. HCl Filter->Acidify 4. Isolate Precipitate Stir to Precipitate Product Acidify->Precipitate 5. Crystallize Isolate Filter and Dry White Solid Precipitate->Isolate 6. Collect

Synthetic workflow for the target acid.

Materials:

  • 2,2-Dimethyltetrahydro-2H-pyran-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in deionized water (approx. 15-20 mL per gram of aldehyde).

  • Oxidation: While stirring at room temperature, slowly add potassium permanganate (approx. 2.1 eq) in portions. Rationale: Portion-wise addition controls the exotherm of the reaction. The mixture will turn dark purple and then brown as MnO₂ precipitates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-14 hours. Progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting aldehyde.

  • Work-up: Centrifuge the reaction mixture or filter it through a pad of celite to remove the brown manganese dioxide solid.

  • Product Precipitation: Transfer the clear filtrate to a clean vessel and cool in an ice bath. Slowly add concentrated HCl dropwise while monitoring the pH. Adjust to a final pH of 6-7. Rationale: The carboxylic acid is protonated and becomes less water-soluble at this pH, causing it to precipitate.

  • Isolation: Stir the resulting slurry for 2 hours to ensure complete precipitation. Collect the white solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield is >90%.[12][13]

Protocol 2: Standard Amide Coupling using HATU

HATU is a highly efficient coupling reagent suitable for a wide range of substrates, including those with moderate steric bulk.[14] This is the recommended first-line method for coupling.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 15-30 minutes. Rationale: DIPEA acts as a non-nucleophilic base to form the activated O-acylisourea intermediate and scavenge the HCl produced.

  • Amine Coupling: Add a solution of the desired amine (1.1 eq) in DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Protocol 3: Advanced Protocol for Sterically Hindered Couplings

For challenging couplings involving sterically hindered amines or electron-deficient anilines where standard methods fail, an in situ acyl fluoride formation protocol is highly effective.[15][16] Acyl fluorides are more reactive than the corresponding acids but less prone to side reactions than acyl chlorides.

G cluster_0 Standard Coupling (HATU) cluster_1 Advanced Coupling (Acyl Fluoride) Acid1 Carboxylic Acid HATU HATU / DIPEA Acid1->HATU ActiveEster Activated Ester (Bulky Intermediate) HATU->ActiveEster Product1 Amide Product (Low Yield) ActiveEster->Product1 Amine1 Sterically Hindered Amine Amine1->Product1 Acid2 Carboxylic Acid CyanuricFluoride Cyanuric Fluoride / Pyridine Acid2->CyanuricFluoride AcylFluoride Acyl Fluoride (Small Intermediate) CyanuricFluoride->AcylFluoride Product2 Amide Product (High Yield) AcylFluoride->Product2 Amine2 Sterically Hindered Amine Amine2->Product2

Comparison of amide coupling strategies.

Materials:

  • This compound (1.2 eq)

  • Hindered amine (1.0 eq)

  • Cyanuric fluoride or PyFluor

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM. Add anhydrous pyridine (2.0 eq).

  • Acyl Fluoride Formation: Add cyanuric fluoride (0.5 eq) to the solution and stir at room temperature for 30-60 minutes. Rationale: Cyanuric fluoride efficiently converts the carboxylic acid to the corresponding acyl fluoride, a small and highly reactive intermediate.

  • Amine Addition: Add the hindered amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature or gently heat to 40-50 °C if necessary. The reaction is typically complete within 4-12 hours. Monitor by LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion

This compound is more than a simple building block; it is a strategic tool for rationally designing drug candidates with improved pharmacokinetic profiles. Its inherent metabolic stability and conformationally rigid structure provide a robust platform to overcome common liabilities associated with simpler carboxylic acids. The reliable synthetic and coupling protocols provided herein should enable researchers to readily incorporate this valuable scaffold into their medicinal chemistry programs, accelerating the journey from hit to lead and beyond.

References

Catalytic Methods for Tetrahydropyran Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydropyran (THP) scaffold is a privileged structural motif, prominently featured in a vast array of bioactive natural products and pharmaceuticals.[1][2][3][4][5] Its prevalence underscores the critical importance of robust and stereoselective synthetic methods for its construction. This guide provides an in-depth overview of modern catalytic strategies for assembling the THP ring, with a focus on the underlying mechanistic principles and practical, field-proven protocols for researchers in organic synthesis and drug development.

Section 1: Prins Cyclization

The Prins cyclization is a powerful and atom-economical reaction for the synthesis of substituted tetrahydropyrans from homoallylic alcohols and aldehydes.[4][5] The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through a series of well-defined cationic intermediates. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

Mechanistic Overview

The generally accepted mechanism for the acid-catalyzed Prins cyclization involves the initial activation of the aldehyde by the acid catalyst, followed by nucleophilic attack from the alkene of the homoallylic alcohol. This forms an oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to afford the tetrahydropyran ring. Subsequent trapping of the resulting cation by a nucleophile (often the conjugate base of the acid used) provides the final product. The stereochemistry of the substituents on the THP ring is largely determined by the chair-like transition state of the cyclization step.

Diagram: Catalytic Cycle of the Prins Cyclization

Prins_Cyclization cluster_0 Catalytic Cycle Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Protonation Homoallylic_Alcohol Homoallylic_Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion Catalyst_H+ H+ Catalyst_H+->Activated_Aldehyde Activated_Aldehyde->Oxocarbenium_Ion Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Oxocarbenium_Ion->Cyclized_Intermediate Intramolecular Cyclization Tetrahydropyran Tetrahydropyran Product Cyclized_Intermediate->Tetrahydropyran Nucleophilic Trapping & Deprotonation Tetrahydropyran->Catalyst_H+ Regeneration

Caption: Generalized catalytic cycle for the Brønsted acid-catalyzed Prins cyclization.

Protocol: Phosphomolybdic Acid Catalyzed Prins Cyclization in Water

This protocol describes a highly efficient and environmentally friendly Prins cyclization using phosphomolybdic acid as the catalyst in water at room temperature, leading to cis-selective tetrahydropyran-4-ol derivatives.[6]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Phosphomolybdic acid (PMA)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL), followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran-4-ol.

EntryAldehydeHomoallylic AlcoholYield (%)Diastereoselectivity (cis:trans)
1Benzaldehyde3-Buten-1-ol92>99:1
24-Chlorobenzaldehyde3-Buten-1-ol95>99:1
3Cyclohexanecarboxaldehyde3-Buten-1-ol88>99:1

Section 2: Intramolecular Hydroalkoxylation

Intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans.[7] This transformation can be catalyzed by a variety of transition metals and Brønsted acids.

Platinum-Catalyzed Hydroalkoxylation

Platinum catalysts are effective for the hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a wide range of functional groups.[6]

Mechanism: The platinum(II) catalyst coordinates to the alkene, activating it for intramolecular nucleophilic attack by the hydroxyl group. Subsequent protonolysis of the platinum-carbon bond releases the tetrahydropyran product and regenerates the active catalyst.

Diagram: Platinum-Catalyzed Intramolecular Hydroalkoxylation

Pt_Hydroalkoxylation cluster_1 Catalytic Cycle Pt(II)_Catalyst [Pt] Pt_Alkene_Complex Pt-Alkene Complex Pt(II)_Catalyst->Pt_Alkene_Complex Coordination Unsaturated_Alcohol Unsaturated_Alcohol Unsaturated_Alcohol->Pt_Alkene_Complex Oxyplatination_Intermediate Oxyplatination Intermediate Pt_Alkene_Complex->Oxyplatination_Intermediate Intramolecular Attack Tetrahydropyran_Product Tetrahydropyran_Product Oxyplatination_Intermediate->Tetrahydropyran_Product Protonolysis Tetrahydropyran_Product->Pt(II)_Catalyst Regeneration

Caption: Simplified catalytic cycle for platinum-catalyzed intramolecular hydroalkoxylation.

Protocol: Platinum-Catalyzed Synthesis of a Substituted Tetrahydropyran

This protocol is based on the work of Widenhoefer and coworkers for the platinum-catalyzed intramolecular hydroalkoxylation of a δ-hydroxy olefin.[6]

Materials:

  • δ-Hydroxy olefin

  • PtCl₂(P(C₆H₅)₃)₂

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox, dissolve the δ-hydroxy olefin (0.5 mmol) and PtCl₂(P(C₆H₅)₃)₂ (0.025 mmol, 5 mol%) in toluene (2.5 mL) in a sealed tube.

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding tetrahydropyran.

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1-Phenyl-4-penten-1-ol51285
5-Hexen-2-ol52478

Section 3: Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans.[2][8] These methods often involve cascade reactions that allow for the construction of multiple stereocenters in a single operation.[9]

Michael/Henry/Ketalization Cascade

A notable example is the diastereo- and enantioselective Michael/Henry/ketalization sequence using a bifunctional organocatalyst.[9] This multicomponent reaction combines a β-keto ester, a β-nitrostyrene, and an alkynyl aldehyde to generate highly functionalized tetrahydropyrans with five contiguous stereocenters.

Mechanism: The reaction is initiated by the Michael addition of the β-keto ester to the β-nitrostyrene, catalyzed by a bifunctional squaramide catalyst. The resulting Michael adduct then undergoes a Henry reaction with the alkynyl aldehyde, followed by an intramolecular ketalization to furnish the tetrahydropyran ring. The organocatalyst controls the stereochemistry of both the Michael and Henry steps.

Diagram: Organocatalytic Michael/Henry/Ketalization Cascade

Organocatalytic_Cascade Start Ketoester Ketoester Start->Ketoester Nitrostyrene Nitrostyrene Start->Nitrostyrene Michael_Addition Michael Addition Ketoester->Michael_Addition Nitrostyrene->Michael_Addition Alkynyl_Aldehyde Alkynyl_Aldehyde Henry_Reaction Henry Reaction Alkynyl_Aldehyde->Henry_Reaction Michael_Adduct Michael Adduct Michael_Addition->Michael_Adduct Michael_Adduct->Henry_Reaction Henry_Adduct Henry Adduct Henry_Reaction->Henry_Adduct Ketalization Intramolecular Ketalization Henry_Adduct->Ketalization THP_Product Functionalized THP Ketalization->THP_Product

Caption: A flowchart illustrating the organocatalytic cascade reaction sequence.

Protocol: Organocatalytic Synthesis of a Highly Functionalized Tetrahydropyran

This protocol is adapted from the work of Enders and coworkers and describes the synthesis of a tetrahydropyran derivative via a Michael/Henry/ketalization cascade.[9]

Materials:

  • β-Keto ester

  • β-Nitrostyrene

  • Alkynyl aldehyde

  • Quinine-derived squaramide catalyst

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-keto ester (0.2 mmol) and the β-nitrostyrene (0.2 mmol) in toluene (1.0 mL), add the quinine-derived squaramide catalyst (0.02 mmol, 10 mol%).

  • Stir the mixture at room temperature for the time indicated by TLC for the formation of the Michael adduct.

  • Add the alkynyl aldehyde (0.3 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the tetrahydropyran product.

β-Keto Esterβ-NitrostyreneAlkynyl AldehydeYield (%)dree (%)
Ethyl acetoacetatetrans-β-NitrostyrenePhenylpropiolaldehyde75>20:198
Methyl acetoacetate4-Chloro-trans-β-nitrostyrenePhenylpropiolaldehyde80>20:199

Section 4: Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a valuable tool for the synthesis of isochroman and other tetrahydropyran-containing fused ring systems.[10] This reaction involves the cyclization of an alcohol onto an in situ-formed oxocarbenium ion, which is generated from the condensation of the alcohol with an aldehyde. Asymmetric variants of this reaction have been developed using chiral Brønsted acid catalysts.[10]

Mechanism of the Asymmetric Oxa-Pictet-Spengler Reaction

In the presence of a chiral phosphoric acid catalyst, the aldehyde is activated, facilitating the formation of a hemiacetal with the alcohol substrate. Subsequent dehydration generates a chiral ion pair consisting of the oxocarbenium ion and the conjugate base of the chiral phosphoric acid. The chiral counterion then directs the intramolecular Friedel-Crafts-type cyclization to afford the enantiomerically enriched tetrahydropyran-fused product.

Protocol: Asymmetric Oxa-Pictet-Spengler Reaction

This protocol is a general representation based on the principles of asymmetric Oxa-Pictet-Spengler reactions catalyzed by chiral phosphoric acids.

Materials:

  • Aryl ethanol substrate

  • Aldehyde

  • Chiral phosphoric acid catalyst (e.g., TRIP)

  • Dichloromethane (DCM) or other suitable solvent

  • Molecular sieves (optional, but recommended)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl ethanol (0.2 mmol), the aldehyde (0.24 mmol), and the chiral phosphoric acid catalyst (0.01-0.04 mmol, 5-20 mol%).

  • Add dry DCM (1.0 mL) and stir the reaction at the desired temperature (e.g., room temperature or below). The use of molecular sieves can be beneficial to remove water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a small amount of triethylamine.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the enantioenriched product.

Aryl EthanolAldehydeCatalystYield (%)ee (%)
2-(3-Methoxyphenyl)ethanolParaformaldehyde(R)-TRIP9592
2-PhenylethanolBenzaldehydeChiral Imidodiphosphoric Acid9096

References

Application Note & Protocol: High-Purity Isolation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid by recrystallization. Addressing the critical need for high-purity intermediates in research and drug development, this guide details a systematic approach to solvent selection, the recrystallization process, and troubleshooting common issues. The protocol is designed for researchers, scientists, and professionals in drug development to achieve high purity and yield of the target compound, ensuring the reliability of subsequent synthetic transformations and biological assays.

Introduction: The Rationale for Recrystallization

This compound is a valuable building block in medicinal chemistry and organic synthesis. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields in subsequent steps, and unreliable biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the impurities dissolved in the mother liquor.

Synthesis of this compound often involves the hydrolysis of the corresponding nitrile or the oxidation of the aldehyde precursor.[3][4] These synthetic routes can introduce specific impurities, such as unreacted starting materials, inorganic salts from workup procedures, and byproducts of the reaction. This protocol is designed to effectively remove such contaminants.

Physicochemical Properties & Potential Impurities

A thorough understanding of the target compound's properties and potential impurities is crucial for developing an effective purification strategy.

ParameterValueSource
IUPAC Name 2,2-dimethyloxane-4-carboxylic acid
CAS Number 52916-16-2[3]
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance White to off-white solid
Melting Point 102 °C[5]
pKa 4.45 ± 0.40 (Predicted)[5]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile or 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.[3][4]

  • Inorganic Salts: Salts such as potassium chloride or manganese dioxide may be present from the reaction workup.[4]

  • Byproducts: Side-products from the synthesis, which may have similar polarities to the desired product.

The Recrystallization Workflow: A Systematic Approach

The path to obtaining high-purity crystals of this compound is a logical progression of steps, each with a specific purpose. The following diagram illustrates this workflow.

Recrystallization_Workflow Crude_Product Crude 2,2-dimethyltetrahydro- 2H-pyran-4-carboxylic acid Solvent_Screening Systematic Solvent Screening Crude_Product->Solvent_Screening Dissolution Dissolution in Minimal Hot Solvent Solvent_Screening->Dissolution Select Optimal Solvent Hot_Filtration Hot Gravity Filtration (Optional) Dissolution->Hot_Filtration If insoluble impurities are present Cooling Slow Cooling & Crystallization Dissolution->Cooling Hot_Filtration->Cooling Isolation Crystal Isolation via Vacuum Filtration Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying of Pure Crystals Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis

Caption: Workflow for the purification of this compound.

Detailed Protocol: From Crude Solid to Pure Crystals

This protocol is divided into two main stages: solvent selection and the full-scale recrystallization procedure.

Part I: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful recrystallization.[6] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves significantly more solute at higher temperatures than at lower temperatures.

Objective: To identify a single or mixed solvent system for the effective recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes and a test tube rack

  • Hot plate or heating mantle

  • Stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Tests:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • To each test tube, add 0.5 mL of a different solvent at room temperature.

    • Agitate the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility Tests:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath on a hot plate.

    • Observe the solubility as the temperature increases. An ideal solvent will fully dissolve the compound at or near its boiling point.

    • If the compound dissolves, proceed to the next step. If it remains insoluble, it is not a suitable solvent.

  • Crystallization Potential:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Data Interpretation and Solvent Selection:

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingAssessment
WaterLowHighExcellentGood Candidate
EthanolHighHighPoorPoor single solvent, good for mixed system
HeptaneInsolubleInsolubleNonePoor solvent
Ethyl AcetateModerateHighModeratePotential for mixed solvent with anti-solvent

Based on the general principles for carboxylic acids and the structural features of the target molecule (a polar carboxylic acid and an ether linkage), a water or an ethanol/water mixed solvent system is a highly promising starting point.

Part II: Full-Scale Recrystallization Protocol (Ethanol/Water System)

This protocol utilizes a mixed solvent system of ethanol and water, a common and effective choice for moderately polar organic compounds like carboxylic acids.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Boiling chips

  • Gravity filtration setup (funnel, fluted filter paper) - for hot filtration

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to dissolve the solid with gentle heating and stirring. Ethanol is the "good" solvent in this system.

    • Once the solid is dissolved, add hot water dropwise (the "poor" solvent) until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a gravity funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in an oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator.

  • Analysis:

    • Determine the weight of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (102 °C) is indicative of high purity.[5]

    • Further analysis by techniques such as NMR or HPLC can be performed to confirm the purity.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly.Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (ethanol), and allow for slower cooling.
Low Recovery The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately preheated.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the principles of slow cooling and proper washing, researchers can achieve a high yield of a high-purity product. The provided troubleshooting guide offers practical solutions to common challenges encountered during the recrystallization process. The successful implementation of this protocol will contribute to the reliability and reproducibility of research and development activities that utilize this important chemical intermediate.

References

"reaction conditions for coupling 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Coupling Reactions of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Tetrahydropyran Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the tetrahydropyran (THP) ring system is a privileged scaffold. Its favorable physicochemical properties—including metabolic stability, low toxicity, and improved aqueous solubility—make it an attractive bioisosteric replacement for more labile or lipophilic groups.[1][2] Specifically, this compound is a valuable building block, offering a rigid, non-planar structure that can be used to explore chemical space and optimize ligand-target interactions.[3] The gem-dimethyl group locks the conformation of the ring, providing a defined exit vector for the carboxylic acid moiety.

The effective coupling of this carboxylic acid to various nucleophiles, primarily amines and alcohols, is a critical step in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.[4] This guide provides detailed protocols and the underlying chemical principles for the successful amide and ester bond formation using this important synthetic intermediate.

Core Principles of Carboxylic Acid Activation

The direct condensation of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is a thermodynamically favorable but kinetically slow process.[5] The reaction requires the elimination of a water molecule, which involves the departure of a hydroxide ion (HO⁻)—a notoriously poor leaving group.[6] Consequently, high temperatures (often >160-180 °C) are required, conditions that are incompatible with the complex, thermally sensitive substrates typical in drug development.[7]

To achieve efficient coupling under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central role of coupling reagents. The process transforms the hydroxyl into a group that is readily displaced by a nucleophile like an amine or alcohol, enabling the reaction to proceed smoothly at or below room temperature.

Methodology 1: Amide Bond Formation via Uronium/Aminium Salt Reagents (HATU)

One of the most powerful classes of modern coupling reagents is the uronium/aminium salts, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being a preeminent example.[8] HATU is prized for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress the racemization of chiral centers.[9]

Mechanism and Rationale

The efficacy of HATU lies in its ability to generate a highly reactive OAt-active ester intermediate. The process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), follows a well-defined cascade:[5][8]

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety to form a highly reactive O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation: The liberated HOAt anion rapidly attacks the isouronium salt, yielding the key OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt group accelerates the subsequent coupling step through neighboring group participation.[5]

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the highly reactive OAt-ester, forming the desired amide bond and releasing HOAt.

This pathway is highly efficient, often leading to complete conversion in 1-4 hours at room temperature.[8] Pre-activation of the carboxylic acid with HATU and base for 15-30 minutes before adding the amine is a common strategy to maximize yield and minimize side reactions.[5][10]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base - H-Base⁺ HATU HATU Base Base (e.g., DIPEA) Amine R'-NH₂ (Amine) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU - HOAt Product Amide Product ActiveEster->Product + R'-NH₂

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol: HATU Coupling
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF) to a concentration of 0.1–0.5 M.

  • Reagent Addition: Add HATU (1.1–1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5–3.0 equiv).

  • Pre-activation: Stir the reaction mixture at room temperature for 15–30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS. Reactions are typically complete within 1–4 hours.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ValueRationale
Solvent Anhydrous DMF, DCMPolar aprotic solvents ensure solubility of reagents.[11]
Equivalents (Acid) 1.0Limiting reagent.
Equivalents (HATU) 1.1 - 1.2A slight excess ensures full activation of the acid.[8]
Equivalents (Amine) 1.1 - 1.2A slight excess drives the reaction to completion.
Equivalents (Base) 2.5 - 3.0Neutralizes the generated hexafluorophosphate salt and the acid.[5]
Temperature 0 °C to Room Temp.Mild conditions preserve sensitive functional groups.[5]
Reaction Time 1 - 4 hoursHATU provides rapid kinetics.[8]

Methodology 2: Amide Bond Formation via Carbodiimide Reagents (EDC/HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are workhorse reagents for amide bond formation.[12] A key innovation in their use was the introduction of additives like 1-Hydroxybenzotriazole (HOBt) , which act as acyl transfer agents.[9]

Mechanism and Rationale

The EDC/HOBt protocol proceeds through a two-step activation pathway that minimizes side reactions and preserves stereochemical integrity:[5]

  • O-Acylisourea Formation: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.

  • HOBt Interception: This unstable intermediate is prone to side reactions, including rearrangement to an inactive N-acylurea or, with chiral substrates, racemization via an oxazolone intermediate. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.

  • Nucleophilic Attack: The amine then attacks the HOBt-ester, which is sufficiently reactive to form the amide bond under mild conditions but stable enough to prevent side reactions.[12]

A major advantage of using EDC is that the urea byproduct is water-soluble, allowing for its simple removal during an aqueous work-up.[9]

EDC_Workflow start Combine: - Carboxylic Acid (1 eq) - Amine (1.1 eq) - HOBt (1.1 eq) in Anhydrous Solvent (DMF/DCM) add_edc Add EDC (1.2 eq) (Portion-wise at 0 °C) start->add_edc Cool to 0 °C stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_edc->stir Allow to warm workup Aqueous Work-up: 1. Quench with H₂O 2. Extract with Organic Solvent 3. Wash with aq. acid, aq. base, brine stir->workup Reaction Complete purify Purification: (Column Chromatography) workup->purify

Caption: Experimental workflow for EDC/HOBt coupling.

Experimental Protocol: EDC/HOBt Coupling
  • Preparation: To a solution of this compound (1.0 equiv), the desired amine (1.0–1.2 equiv), and HOBt (1.0–1.2 equiv) in anhydrous DCM or DMF, cool the mixture to 0 °C in an ice bath.[13]

  • EDC Addition: Add EDC hydrochloride (1.2–1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers successively with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.[13]

ParameterRecommended ValueRationale
Solvent Anhydrous DMF, DCMGood solubility for a wide range of substrates.[12]
Equivalents (Acid) 1.0Limiting reagent.
Equivalents (EDC·HCl) 1.2 - 1.5Excess drives the formation of the active ester.[13]
Equivalents (HOBt) 1.0 - 1.2Suppresses racemization and side reactions.[9]
Equivalents (Amine) 1.0 - 1.2Ensures complete consumption of the activated acid.[13]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic activation step.
Reaction Time 12 - 24 hoursGenerally slower kinetics than HATU-mediated couplings.

Methodology 3: Ester Bond Formation via Fischer Esterification

For the synthesis of esters from this compound, the classic Fischer esterification provides a straightforward and cost-effective method, particularly when the alcohol can be used in large excess as the solvent.[14]

Mechanism and Rationale

This is an acid-catalyzed equilibrium reaction. The mechanism involves several key steps:[14]

  • Protonation: A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, the alcohol is often used as the solvent, or water is removed from the reaction mixture as it forms (e.g., using a Dean-Stark apparatus).[14]

Fischer_Esterification RCOOH Carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid RCOOH->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'-OH WaterLoss Protonated Ester Tetrahedral->WaterLoss - H₂O Ester Ester Product WaterLoss->Ester - H⁺ H_plus H⁺ (Catalyst) ROH Alcohol (R'-OH) H2O H₂O

References

The Strategic Application of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the modulation of the androgen receptor (AR) has emerged as a promising strategy for mitigating inflammatory responses. Selective Androgen Receptor Modulators (SARMs) represent a class of compounds that can selectively activate AR in specific tissues, offering the potential for anti-inflammatory effects with a reduced risk of androgenic side effects. This guide provides a detailed exploration of the use of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid as a key building block in the synthesis of potent SARMs with anti-inflammatory applications. Its unique structural features contribute to favorable pharmacokinetic properties and potent bioactivity in the resulting molecules.

Part 1: The Role of this compound in SARM Design

The this compound moiety is a valuable scaffold in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability by preventing oxidation at the 2-position of the pyran ring. The carboxylic acid functionality serves as a versatile handle for coupling with other molecular fragments, enabling the construction of a diverse library of potential drug candidates. In the context of SARM synthesis, this pyran derivative is often utilized to introduce a bulky, lipophilic group that can effectively orient the molecule within the ligand-binding pocket of the androgen receptor.

Part 2: Synthesis of a SARM Intermediate from this compound

The following protocol details a representative synthesis of a key intermediate for a SARM, starting from this compound. This intermediate can then be further elaborated to yield the final active pharmaceutical ingredient.

Experimental Protocol: Amide Coupling Reaction

This protocol describes the coupling of this compound with a suitable amine-containing fragment, a common step in the synthesis of many SARM candidates.

Materials:

  • This compound

  • (S)-3-hydroxy-2-methyl-3-(4-nitrophenyl)propan-1-amine (or a similar amine fragment)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add (S)-3-hydroxy-2-methyl-3-(4-nitrophenyl)propan-1-amine (1.0 equivalent) to the solution.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide intermediate.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0158.19
Amine Fragment1.0(Varies)
DCC1.1206.33
DMAP0.1122.17

Typical yields for this type of coupling reaction range from 70-90%, depending on the specific amine used.

Visualization of Synthetic Workflow:

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product A 2,2-dimethyltetrahydro-2H- pyran-4-carboxylic acid D Amide Coupling in DCM A->D B Amine Fragment B->D C DCC, DMAP C->D E Workup & Column Chromatography D->E F SARM Intermediate E->F

Caption: Synthetic workflow for the amide coupling reaction.

Part 3: The Anti-inflammatory Mechanism of SARMs

The anti-inflammatory effects of SARMs are primarily mediated through their interaction with the androgen receptor. AR signaling can influence inflammatory pathways through several mechanisms:

  • Inhibition of NF-κB Signaling: The androgen receptor can physically interact with components of the NF-κB signaling pathway, a central regulator of inflammation. This interaction can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

  • Modulation of Cytokine Production: By activating AR, SARMs can suppress the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.[3] This shift in the cytokine balance helps to resolve inflammation.

  • Effects on Immune Cells: Androgen receptors are expressed on various immune cells, including macrophages and T-cells. SARMs can modulate the function of these cells, for instance, by promoting a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype.[2]

Visualization of Signaling Pathway:

Anti_Inflammatory_Mechanism SARM SARM AR Androgen Receptor (AR) SARM->AR binds & activates NFkB NF-κB Pathway AR->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes expression Inflammation Inflammation Cytokines->Inflammation drives

Caption: Simplified signaling pathway of SARM anti-inflammatory action.

Part 4: Protocols for In Vitro Anti-inflammatory Assays

To evaluate the anti-inflammatory potential of the synthesized SARM, a series of in vitro assays can be performed. The following protocols are standardized methods for assessing anti-inflammatory activity in a cell-based model.

Protocol 1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the effect of the synthesized SARM on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized SARM compound

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized SARM for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.[4][5]

Protocol 2: Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the effect of the synthesized SARM on the production of pro-inflammatory cytokines (TNF-α and IL-6).

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 1)

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's protocol for the specific kits.[4][6]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Data Presentation:

Treatment GroupNO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control100%(Value)(Value)
SARM (Low Concentration)(Value)(Value)(Value)
SARM (High Concentration)(Value)(Value)(Value)
Positive Control (e.g., Dexamethasone)(Value)(Value)(Value)

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel SARMs with potential anti-inflammatory properties. The protocols and conceptual framework provided in this guide offer a comprehensive approach for researchers and drug development professionals to explore this promising area of therapeutic development. The strategic use of this building block, coupled with a thorough understanding of the underlying anti-inflammatory mechanisms of AR modulation, can pave the way for the discovery of next-generation anti-inflammatory agents.

References

The Ascendancy of Pyran Scaffolds in Oncology: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Privileged Scaffold in Cancer Drug Discovery

In the relentless pursuit of novel and effective anticancer agents, the heterocyclic compound pyran has emerged as a "privileged scaffold" of immense interest to the medicinal chemistry and drug development community.[1][2] This six-membered oxygen-containing ring system is a recurring motif in a plethora of natural products, including flavonoids, coumarins, and xanthones, many of which exhibit significant pharmacological properties.[3][4] The inherent structural versatility and drug-like properties of the pyran core have spurred extensive research, leading to the development of a diverse array of synthetic derivatives with potent anticancer activities.[5][6] These compounds have been shown to modulate a wide range of biological processes critical to cancer cell survival and proliferation, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3][7]

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not only detailed, field-proven protocols for the synthesis and evaluation of pyran-based anticancer compounds but also to foster a deeper understanding of the scientific rationale that underpins these experimental choices. By bridging the gap between synthetic chemistry and cancer biology, this guide seeks to empower researchers to unlock the full therapeutic potential of the pyran scaffold in the fight against cancer.

Part 1: The Synthetic Toolkit: Constructing the Pyran Core

The diverse biological activities of pyran derivatives are intrinsically linked to their chemical structures. The ability to efficiently synthesize a wide range of pyran analogues is therefore crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Multi-component reactions (MCRs) have emerged as a powerful and atom-economical strategy for the construction of the 4H-pyran ring system.

Protocol 1: One-Pot, Multi-Component Synthesis of 4H-Pyran Derivatives

This protocol describes a general and efficient one-pot synthesis of substituted 4H-pyran derivatives via a tandem Knoevenagel condensation/Michael addition/cyclization sequence.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Piperidine or another suitable basic catalyst (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and β-ketoester (1 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, a solid product will often precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

  • Characterization: Confirm the structure of the synthesized 4H-pyran derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scientific Rationale:

This one-pot synthesis is a classic example of a domino reaction, where multiple bond-forming events occur in a single pot without the need to isolate intermediates. The initial Knoevenagel condensation between the aldehyde and malononitrile forms an electron-deficient alkene. This is followed by a Michael addition of the enolate generated from the β-ketoester. The final step is an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene compounds and facilitating the condensation and addition reactions. This method is highly versatile and allows for the rapid generation of a library of pyran derivatives by simply varying the starting aldehyde and β-ketoester.

Experimental Workflow for 4H-Pyran Synthesis

G start Start reactants Combine Aldehyde, Malononitrile, & β-ketoester in Ethanol start->reactants catalyst Add Piperidine reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Forms monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash purify Recrystallization or Column Chromatography wash->purify characterize Spectroscopic Characterization purify->characterize end End characterize->end

Caption: Workflow for the multi-component synthesis of 4H-pyran derivatives.

Part 2: Biological Evaluation: Unveiling the Anticancer Potential

Once a library of pyran derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. A tiered approach, starting with in vitro cytotoxicity assays and progressing to more detailed mechanistic studies, is typically employed.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyran derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, a purple formazan precipitate will be visible in the wells containing viable cells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Scientific Rationale:

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the test compounds. It is a robust and high-throughput method for initial screening of a large number of compounds.

Data Presentation: Cytotoxicity of Pyran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Pyran-AMCF-7 (Breast)5.2 ± 0.8
Pyran-AA549 (Lung)12.5 ± 1.5
Pyran-BHCT116 (Colon)2.8 ± 0.4
Pyran-BMCF-7 (Breast)8.1 ± 1.1
Doxorubicin (Control)MCF-7 (Breast)0.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Part 3: Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Potent pyran derivatives identified from the cytotoxicity screen should be further investigated to elucidate their mechanism of action. Induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer drugs exert their effects.

Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the pyran derivative of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cancer cells with the pyran derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Scientific Rationale:

This dual-staining method allows for the differentiation of various cell populations based on their membrane integrity and PS exposure. The externalization of PS is an early and specific event in apoptosis, making Annexin V a sensitive marker for this process. The inclusion of PI helps to distinguish between early apoptotic cells (with intact membranes) and late apoptotic or necrotic cells (with compromised membranes).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry with a DNA-staining dye like propidium iodide (PI) can be used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the pyran derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is measured, and the data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases.

Scientific Rationale:

PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell. Cells in the G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. RNase A is included in the staining solution to degrade any RNA, ensuring that the PI signal is specific to DNA. An increase in the percentage of cells in a particular phase of the cell cycle after treatment with a pyran derivative indicates cell cycle arrest at that phase.

Signaling Pathway: Pyran Derivative-Induced Apoptosis and Cell Cycle Arrest

G Pyran Pyran Derivative p53 p53 Activation Pyran->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates p21 p21 Expression p53->p21 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK CDK/Cyclin Complexes p21->CDK Inhibits G1_S G1/S Phase Arrest CDK->G1_S Progression Blocked

Caption: A potential signaling pathway for pyran-induced apoptosis and cell cycle arrest.

Part 4: Identifying Molecular Targets with Western Blotting

To gain deeper insights into the mechanism of action, it is essential to identify the specific molecular targets of the pyran derivatives. Western blotting is a powerful technique to detect and quantify changes in the expression levels of key proteins involved in signaling pathways that regulate cell survival, apoptosis, and the cell cycle.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Materials:

  • Cancer cells treated with the pyran derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Scientific Rationale:

Western blotting allows for the specific detection of proteins of interest in a complex mixture. By comparing the expression levels of key signaling proteins in treated versus untreated cells, researchers can identify the pathways that are modulated by the pyran derivative. For example, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would support the apoptosis data obtained from the Annexin V assay. Similarly, an increase in the cell cycle inhibitor p21 would corroborate the findings of cell cycle arrest.

Conclusion: The Promising Future of Pyran Scaffolds in Oncology

The pyran scaffold represents a highly promising platform for the development of novel anticancer agents.[3][5] Its prevalence in nature and the relative ease of its synthetic derivatization provide a rich foundation for the discovery of new therapeutic leads.[6][8] The protocols and application notes detailed in this guide offer a comprehensive framework for the synthesis, biological evaluation, and mechanistic elucidation of pyran-based compounds in cancer research. By employing a systematic and rationale-driven approach, researchers can effectively explore the vast chemical space of pyran derivatives and identify potent and selective anticancer drug candidates. The continued investigation of this privileged scaffold holds the potential to deliver the next generation of targeted therapies for the treatment of cancer.

References

Application Notes & Protocols for the Synthesis and Evaluation of 2,2-Dimethylbenzopyran Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chromene Scaffold

The 2,2-dimethylbenzopyran, or chromene, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1] This heterocycle is a core component of molecules like Vitamin E, highlighting its intrinsic association with antioxidant processes. In the context of neurodegenerative diseases and acute neuronal injury (such as ischemic stroke), where oxidative stress and subsequent cell death cascades are primary pathological drivers, chromene derivatives have emerged as highly promising therapeutic candidates.[2][3][4]

Research has demonstrated that synthetic derivatives of 2,2-dimethylbenzopyran can offer potent neuroprotection, often superior to existing clinical agents like edaravone.[2][5][6] Their mechanisms of action are multifaceted, including direct scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and modulation of critical cell survival signaling pathways.[3][7][8]

This guide provides a comprehensive overview of the synthesis of a novel series of 2,2-dimethylbenzopyran derivatives, specifically those developed by hybridizing the chromene core with cinnamic acid analogues.[2][9] We will detail the step-by-step synthetic protocols, from the construction of the core heterocyclic system to the final derivatization. Furthermore, we will provide standardized protocols for evaluating the neuroprotective efficacy of these synthesized compounds using established in vitro models of neuronal injury.

Part I: Chemical Synthesis of Neuroprotective 2,2-Dimethylbenzopyran Derivatives

The synthetic strategy detailed here is based on a molecular hybridization approach, which combines two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, efficacy, and improved pharmacokinetic properties. This strategy has been successfully employed to generate potent neuroprotective agents by coupling a 2,2-dimethylbenzopyran moiety with various substituted cinnamic acids.[2][3]

The overall workflow involves a multi-step synthesis to build a key chromene intermediate, followed by a standard amide coupling reaction to introduce the desired side chains.

G cluster_0 Synthesis of Chromene Intermediate cluster_1 Side Chain Preparation cluster_2 Final Derivatization A 4-Hydroxybenzaldehyde B Intermediate 11 A->B Williamson Ether Synthesis (3-chloro-3-methyl-1-butyne, K2CO3, KI) C 2,2-Dimethyl-2H-chromene-6-carbaldehyde (12) B->C Claisen Rearrangement (N,N-dimethylaniline, high temp) F Final Derivative (e.g., BN-series) C->F Reductive Amination, then Amide Coupling (EDCI, HOBt) D Substituted Benzaldehyde E Substituted Cinnamic Acid D->E Knoevenagel Condensation (Malonic Acid, Pyridine) E->F

Caption: General workflow for the synthesis of 2,2-dimethylbenzopyran derivatives.

Protocol 1: Synthesis of Key Intermediate (2,2-Dimethyl-2H-chromene-6-carbaldehyde)

This protocol describes the synthesis of the core chromene aldehyde, a versatile intermediate for further derivatization. The causality behind this two-step process is elegant: a Williamson ether synthesis first attaches the propargyl group to the starting phenol. Subsequent heating triggers a thermal rearrangement (a Claisen-type reaction) that cyclizes the structure to form the desired 2,2-dimethylbenzopyran ring.[2]

Materials and Reagents:

  • 4-hydroxybenzaldehyde

  • 3-chloro-3-methyl-1-butyne

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, anhydrous

  • N,N-dimethylaniline

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for liquid-liquid extraction

  • Chromatography column

Procedure:

  • Step 1: Propargylation. To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq) and KI (0.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Add 3-chloro-3-methyl-1-butyne (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is the propargyl ether intermediate.

  • Step 2: Thermal Rearrangement and Cyclization. Dissolve the crude intermediate from the previous step in N,N-dimethylaniline.

  • Heat the solution to reflux (approx. 195-200 °C) for 2-4 hours. Monitor the formation of the chromene product by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove the N,N-dimethylaniline), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,2-dimethyl-2H-chromene-6-carbaldehyde as a pure solid.

Protocol 2: Amide Coupling for Final Derivative Synthesis

This protocol details the coupling of a chromene-amine intermediate (derived from the aldehyde in Protocol 1 via reductive amination) with a prepared cinnamic acid analogue. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) is a standard, reliable method for forming amide bonds by activating the carboxylic acid, ensuring high yields and minimizing side reactions.[2][3]

Materials and Reagents:

  • Chromene-amine intermediate (e.g., (2,2-dimethyl-2H-chromen-6-yl)methanamine)

  • Substituted cinnamic acid derivative (1.1 eq)

  • EDCI (1.5 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the substituted cinnamic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDCI and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the chromene-amine intermediate in anhydrous THF and add the base (TEA or DIPEA).

  • Add the amine solution to the activated acid solution dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final compound by silica gel column chromatography or recrystallization to obtain the desired 2,2-dimethylbenzopyran derivative.

Reaction Step Key Reagents Typical Conditions Purpose
Propargylation3-chloro-3-methyl-1-butyne, K₂CO₃Acetone, RefluxAttaches the side chain required for cyclization.
CyclizationN,N-dimethylanilineHigh Temp. (Reflux)Forms the core benzopyran ring via thermal rearrangement.
Amide CouplingEDCI, HOBtTHF, Room Temp.Couples the chromene core to the desired side chain.

Part II: In Vitro Evaluation of Neuroprotective Activity

Once synthesized and purified, the novel compounds must be evaluated for their ability to protect neurons from cytotoxic insults. A tiered approach, starting with general viability assays, is recommended.[10][11] The Oxygen-Glucose Deprivation (OGD) model is highly relevant for mimicking the conditions of an ischemic stroke, a key area where these compounds have shown promise.[2][6]

Protocol 3: Neuroprotection Assessment in an Oxygen-Glucose Deprivation (OGD) Model using the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability.[12][13] In healthy cells, mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is designed to assess if pre-treatment with a synthesized compound can prevent cell death induced by OGD.

Materials and Reagents:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) and supplements (FBS, antibiotics)

  • Glucose-free DMEM

  • Synthesized 2,2-dimethylbenzopyran derivatives, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Hypoxic chamber or incubator with O₂/CO₂ control

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and differentiate for at least 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a "vehicle control" group treated with the same concentration of DMSO used for the compounds. Incubate for 1-2 hours.

  • Induction of OGD:

    • Wash the cells with pre-warmed, glucose-free DMEM.

    • Add fresh glucose-free DMEM (containing the respective test compounds or vehicle) to each well.

    • Place the plate in a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) and incubate for a duration determined by cell type sensitivity (e.g., 2-4 hours).

    • A "normoxia" control group should be kept in a regular incubator with normal glucose-containing medium.

  • Reperfusion: Remove the plate from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing culture medium (with compounds), and return it to a standard incubator (95% air, 5% CO₂) for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Observe the formation of purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the normoxia control group after subtracting the background absorbance.

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_normoxia_control - Abs_blank)] x 100

Experimental Group Treatment OGD Exposure Expected Outcome
Normoxia ControlVehicle (DMSO)NoHigh cell viability (~100%)
OGD ControlVehicle (DMSO)YesSignificant decrease in cell viability
Compound + OGDTest CompoundYesIncreased cell viability compared to OGD control
Positive Control + OGDEdaravoneYesIncreased cell viability compared to OGD control

Part III: Mechanistic Insights and Signaling Pathways

Understanding how these compounds exert their neuroprotective effects is critical for drug development. Evidence suggests that beyond simple antioxidant activity, chromene derivatives can modulate specific intracellular signaling pathways.[7] One such pathway is the ERK/CREB signaling cascade, which is crucial for promoting neuronal survival and plasticity.

Activation of Extracellular signal-regulated kinase (ERK) leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of pro-survival genes.[7] Some neuroprotective chromenes have been shown to enhance the phosphorylation of both ERK and CREB, suggesting this pathway is a key component of their mechanism of action.[7]

G insult Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) ros Increased ROS insult->ros compound 2,2-Dimethylbenzopyran Derivative compound->ros Scavenges erk ERK Phosphorylation (p-ERK) compound->erk Promotes ros->erk inhibits creb CREB Phosphorylation (p-CREB) erk->creb Phosphorylates genes Transcription of Pro-Survival Genes creb->genes Activates protection Neuroprotection (Increased Cell Viability) genes->protection

Caption: Proposed neuroprotective signaling pathway involving ERK-CREB activation.

To validate the involvement of this pathway, researchers can perform Western blot analysis on cell lysates from experiments similar to Protocol 3. By using antibodies specific to the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB), one can quantify the activation of this pathway in response to compound treatment. A significant increase in the p-ERK/ERK and p-CREB/CREB ratios in compound-treated cells compared to vehicle controls would provide strong evidence for this mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this important heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and research-scale synthetic routes to this compound?

A1: Several viable synthetic pathways have been reported, with the choice often depending on the scale, cost of starting materials, and available equipment. The most common strategies start from precursors like 2,2-dimethyltetrahydropyran-4-one or related structures.

Two prominent routes found in patent literature include:

  • Oxidation of an Aldehyde Precursor: This route involves the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde, which is then oxidized to the final carboxylic acid. A common oxidant for this step is potassium permanganate (KMnO₄) in an aqueous solution.[1][2]

  • Hydrolysis of a Nitrile Precursor: An alternative pathway involves the formation of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile. This nitrile is then subjected to vigorous acidic or basic hydrolysis to yield the carboxylic acid.[3]

A third, distinct approach builds the ring system from acyclic precursors: 3. Cyclization and Decarboxylation: This method involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether to form a dicarboxylate intermediate. Subsequent hydrolysis and thermal decarboxylation yield the target molecule.[4]

Below is a diagram illustrating these general synthetic approaches.

G cluster_0 Common Synthetic Strategies A 2,2-dimethyltetrahydropyran-4-one B Route 1 Precursor (Aldehyde) A->B  Multi-step  Conversion C Route 2 Precursor (Nitrile) A->C  Reaction with  e.g., TosMIC D Target Molecule 2,2-dimethyltetrahydro-2H- pyran-4-carboxylic acid B->D  Oxidation  (e.g., KMnO4) C->D  Hydrolysis  (Acid or Base) E Acyclic Precursors (e.g., Diethyl Malonate) F Route 3 Intermediate (Dicarboxylic Acid) E->F  Cyclization &  Hydrolysis F->D  Decarboxylation

Caption: High-level overview of common synthetic routes.

Q2: What analytical methods are recommended for monitoring these reactions and characterizing byproducts?

A2: A multi-technique approach is crucial for both reaction monitoring and final product analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. Use a combination of stains (e.g., KMnO₄ stain for oxidizable groups, ceric ammonium molybdate) for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting materials, such as residual aldehyde or the parent ketone (2,2-dimethyltetrahydropyran-4-one).[5]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): The definitive method for structural elucidation of the final product and any isolated byproducts. The ¹H-NMR spectrum of the pure product has characteristic signals, including two singlets for the gem-dimethyl groups around 1.1-1.2 ppm and a broad singlet for the carboxylic acid proton above 12 ppm in DMSO-d6.[3]

  • High-Performance Liquid Chromatography (HPLC): Best for quantitative analysis of purity and for detecting non-volatile impurities, such as di-acid or amide byproducts from the decarboxylation and nitrile hydrolysis routes, respectively.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific problems you may encounter during synthesis, focusing on the root cause and providing actionable protocols for resolution.

Problem 1: Incomplete Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde
  • Symptom: You observe a significant amount of the starting aldehyde in your crude product via ¹H NMR (aldehyde proton at ~9.6 ppm) or GC-MS.

  • Root Cause: This issue typically stems from insufficient oxidant, non-optimal reaction conditions, or premature work-up. Potassium permanganate, while effective, is insoluble and its reaction rate can be limited by phase-transfer issues.

  • Mechanistic Insight: The oxidation of an aldehyde to a carboxylic acid with KMnO₄ involves the formation of a manganate ester intermediate. If the reaction is not driven to completion, this intermediate can hydrolyze back to the aldehyde during workup, or the aldehyde may simply remain unreacted.

  • Troubleshooting Protocol & Optimization:

    • Verify Stoichiometry: Ensure at least a stoichiometric amount of KMnO₄ is used. For robust conversion, a slight excess (1.05-1.10 equivalents) may be beneficial.

    • Control Temperature & Time: The reaction is often run at room temperature.[1][2] If conversion is slow, gentle heating (35-40°C) can be applied, but must be monitored carefully to prevent over-oxidation. Extend the reaction time and monitor by TLC until the starting aldehyde is completely consumed.

    • Improve Mixing: Since this is a heterogeneous reaction, vigorous stirring is essential to maximize the surface area contact between the aqueous permanganate and the organic aldehyde.

    • Alternative Oxidant (Pinnick Oxidation): For a cleaner, more reliable oxidation, consider the Pinnick oxidation. This method uses sodium chlorite (NaClO₂) buffered with a phosphate buffer and a scavenger like 2-methyl-2-butene to quench the hypochlorite byproduct. It is highly selective for aldehydes and operates under mild conditions, minimizing side reactions.

Parameter KMnO₄ Oxidation Pinnick Oxidation (Recommended Alternative)
Oxidant Potassium PermanganateSodium Chlorite (NaClO₂)
Stoichiometry 1.0 - 1.1 eq.1.5 eq.
Solvent Watert-BuOH / Water
Additive NoneNaH₂PO₄ (buffer), 2-methyl-2-butene (scavenger)
Temperature Room TemperatureRoom Temperature
Common Issues Incomplete reaction, MnO₂ sludge, over-oxidationGenerally very clean
Problem 2: Formation of Amide or Nitrile Impurities During Hydrolysis
  • Symptom: Your final product is contaminated with 2,2-dimethyltetrahydro-2H-pyran-4-carboxamide or unreacted 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile, visible by LC-MS or NMR.

  • Root Cause: Incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → carboxylate). If the reaction conditions (temperature, time, or reagent concentration) are insufficient, the reaction can stall at the amide intermediate.

  • Mechanistic Insight: Both acid and base-catalyzed hydrolysis require forcing conditions to drive the second step—hydrolysis of the relatively stable amide intermediate—to completion.

  • Troubleshooting Workflow:

G start Start: Nitrile detected in product check_conditions Review Hydrolysis Conditions: - Reagent Concentration? - Temperature? - Reaction Time? start->check_conditions increase_severity Increase Reaction Severity: 1. Increase reagent conc. (e.g., 6M HCl -> 12M HCl) 2. Increase temperature to reflux. 3. Extend reaction time (monitor by TLC/LCMS). check_conditions->increase_severity Conditions too mild end End: Pure Carboxylic Acid check_conditions->end Conditions sufficient, other issue suspected resubmit Re-submit crude material to optimized hydrolysis conditions. increase_severity->resubmit resubmit->end

Caption: Workflow for troubleshooting incomplete nitrile hydrolysis.

  • Optimized Hydrolysis Protocol (Basic Conditions):

    • Dissolve the nitrile precursor (1.0 eq) in ethanol or methanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 6M, 5-10 eq).[3]

    • Heat the mixture to reflux (typically 80-100°C) and maintain for 12-24 hours. The reaction should become a clear, homogeneous solution.

    • Monitor the reaction by TLC or HPLC until no starting material or amide intermediate is observed.

    • After cooling, acidify the aqueous phase carefully with concentrated HCl to a pH < 2 to precipitate the carboxylic acid product.[3][6]

Problem 3: Presence of a Di-acid Byproduct from the Malonic Ester Route
  • Symptom: After the final heating step, your product contains a significant amount of tetrahydropyran-4,4-dicarboxylic acid. This byproduct is much more polar than the desired product on TLC and will show a different mass in MS.

  • Root Cause: Incomplete thermal decarboxylation. The conversion of the intermediate di-acid to the mono-acid requires sufficient thermal energy to proceed at a reasonable rate.

  • Mechanistic Insight: The decarboxylation proceeds through a cyclic 6-membered transition state involving the carboxylic acid proton and the other carbonyl group. This requires the molecule to adopt a specific conformation, and the reaction is driven by the entropically favorable release of CO₂ gas.

G cluster_0 Desired Decarboxylation vs. Byproduct Diacid Tetrahydropyran-4,4-dicarboxylic acid (Starting Material) Product This compound (Desired Product) Diacid->Product Heat (120-130 °C) + CO₂ evolution Byproduct Incomplete Reaction: Mixture of Di-acid and Mono-acid Diacid->Byproduct Insufficient Heat or Time

Caption: Desired reaction pathway versus incomplete decarboxylation.

  • Troubleshooting Protocol:

    • Ensure Proper Temperature: The temperature is critical. A range of 120-130°C is reported to be effective.[4] Use a high-boiling solvent like xylene or paraffin oil to ensure uniform and controlled heating and to prevent localized overheating that could cause decomposition.[4]

    • Monitor Gas Evolution: The reaction's progress can be monitored by observing the rate of CO₂ evolution. Once the effervescence ceases, the reaction is likely complete.

    • Extend Reaction Time: If you suspect an incomplete reaction, simply continue heating for an additional 1-2 hours at the target temperature and re-analyze a sample.

    • Purification: If a small amount of di-acid remains, it can often be removed by recrystallization or by careful extraction, as its solubility properties will differ from the mono-acid product.

References

Technical Support Center: A Researcher's Guide to Improving Yield in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydropyran (THP) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The tetrahydropyran motif is a ubiquitous feature in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Achieving high yields and stereocontrol in their synthesis is often a critical challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions to common experimental hurdles but also to provide a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of tetrahydropyran derivatives.

Q1: What are the most common synthetic strategies for constructing the tetrahydropyran ring?

A1: Several robust methods are routinely employed for the synthesis of tetrahydropyrans. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. Key strategies include:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. It is a powerful tool for forming 2,6-disubstituted THPs.[4][5][6]

  • Hetero-Diels-Alder Reaction: A cycloaddition reaction between a diene and a dienophile, where one or more atoms in the diene or dienophile is a heteroatom (in this case, oxygen). This method offers excellent control over stereochemistry.[3][7][8][9]

  • Intramolecular Etherification/Cyclization: This involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond. Methods include intramolecular Williamson ether synthesis, haloetherification, and metal-mediated cyclizations.[3][10]

  • Cyclization of Epoxy Alcohols: The intramolecular ring-opening of a 4,5-epoxy alcohol can lead to the formation of a tetrahydropyran ring. This method requires careful control to favor the 6-endo cyclization over the competing 5-exo pathway.[2]

  • Reductive Etherification: This involves the cyclization of a δ-hydroxy ketone or aldehyde, where the carbonyl group is reductively activated to form the ether linkage.[4]

Q2: How do I choose the appropriate catalyst for my tetrahydropyran synthesis?

A2: Catalyst selection is critical and is highly dependent on the chosen synthetic route and the desired stereochemical outcome.

  • For Prins Cyclizations: A wide range of Lewis and Brønsted acids are effective. Common Lewis acids include InCl₃, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, and BiCl₃.[11] Confined Brønsted acids, such as imino-imidophosphates, have demonstrated excellent stereocontrol.[11] The choice of catalyst can significantly influence the diastereomeric ratio.[11]

  • For Hetero-Diels-Alder Reactions: Lewis acids are often used to catalyze these reactions, lowering the energy of the LUMO of the dienophile and accelerating the reaction. Chiral Lewis acids can be employed for enantioselective transformations.

  • For Intramolecular Hydroalkoxylation: Platinum, gold, and cobalt complexes have been shown to be effective catalysts for the intramolecular addition of alcohols to unactivated olefins.[10]

Q3: What is the role of protecting groups in tetrahydropyran synthesis?

A3: Protecting groups are essential for masking reactive functional groups that are incompatible with the reaction conditions required for ring formation. The tetrahydropyranyl (THP) group itself is a widely used protecting group for alcohols.[12][13][14][15][16] When synthesizing complex molecules containing a THP ring, other functional groups like alcohols, amines, or carboxylic acids may need to be protected. The choice of protecting group should be orthogonal to the conditions used for the THP ring synthesis and its subsequent deprotection.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of tetrahydropyran derivatives.

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or none of my desired tetrahydropyran derivative. What are the potential causes and how can I improve the yield?

A: Low or no yield can be attributed to several factors. A systematic investigation is key to identifying the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Diagnosis: The Lewis or Brønsted acid catalyst may be old, hydrated, or decomposed.

    • Solution: Use a fresh batch of the catalyst. For moisture-sensitive catalysts like InCl₃, ensure they have been stored under anhydrous conditions.[11] If using a heterogeneous catalyst, verify that the activation procedure was performed correctly.[11]

  • Sub-optimal Reaction Conditions:

    • Diagnosis: The reaction temperature and time may not be suitable for your specific substrate.

    • Solution: Systematically screen the reaction temperature. For instance, in Prins cyclizations, excessively low temperatures can favor the formation of acetals, while high temperatures can promote side reactions.[11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Poor Substrate Reactivity:

    • Diagnosis: Substrates with electron-withdrawing groups may be less reactive.

    • Solution: Employ a more active catalyst or consider harsher reaction conditions (e.g., higher temperature).[11]

  • Catalyst Poisoning:

    • Diagnosis: Impurities in the starting materials or solvents can deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity. Purification of starting materials and distillation of solvents may be necessary.

  • Incorrect Reagent Stoichiometry:

    • Diagnosis: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully calculate and measure the amounts of all reagents. In some cases, using a slight excess of one reactant can drive the reaction to completion.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK solution Improved Yield catalyst->solution Inactive Catalyst -> Replace substrate Evaluate Substrate Reactivity conditions->substrate Conditions Optimized conditions->solution Sub-optimal -> Adjust T, t purity Verify Reagent Purity substrate->purity Substrate OK substrate->solution Low Reactivity -> Harsher Conditions purity->solution Impure Reagents -> Purify

Caption: A decision-making workflow for troubleshooting low yields.

Issue 2: Poor Stereoselectivity

Q: I am obtaining a mixture of diastereomers with low selectivity. How can I improve the stereocontrol in my tetrahydropyran synthesis?

A: Achieving high diastereoselectivity is a common challenge, as the stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.[11]

Potential Causes & Solutions:

  • Inappropriate Catalyst Choice:

    • Diagnosis: The chosen catalyst may not provide a sufficiently ordered transition state to favor the formation of one diastereomer.

    • Solution: Screen a variety of Lewis or Brønsted acids. For Prins cyclizations, the formation of a chair-like transition state with equatorial substituents is generally favored, leading to cis-2,6-disubstituted THPs.[11] The choice of Lewis acid can significantly influence the diastereomeric ratio.[11]

  • Reaction Temperature:

    • Diagnosis: The reaction temperature may be too high, allowing for the population of multiple transition states.

    • Solution: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the thermodynamically more stable transition state.[11]

  • Solvent Effects:

    • Diagnosis: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.[17]

    • Solution: Conduct a solvent screen. Nonpolar solvents may favor SN2-type pathways, while polar solvents can promote SN1-type mechanisms, each with different stereochemical consequences.[17]

  • Substrate-Controlled Diastereoselectivity:

    • Diagnosis: The inherent stereochemistry of the substrate may direct the formation of a particular diastereomer.

    • Solution: In some cases, this can be overcome by using a suitable catalyst that overrides the substrate's intrinsic bias.[11]

Table 1: Factors Influencing Stereoselectivity

FactorInfluence on StereoselectivityRecommended Action
Catalyst The steric and electronic properties of the catalyst dictate the geometry of the transition state.Screen a range of Lewis and Brønsted acids. Consider chiral catalysts for enantioselective synthesis.
Temperature Lower temperatures generally favor the thermodynamically more stable product, leading to higher selectivity.Perform the reaction at reduced temperatures (e.g., 0 °C, -20 °C, -78 °C).
Solvent Solvent polarity can affect the stability of charged intermediates and transition states.Experiment with solvents of varying polarity (e.g., dichloromethane, acetonitrile, trichloroethylene).[17]
Substrate Pre-existing stereocenters in the substrate can influence the facial selectivity of the cyclization.If substrate control is undesirable, a strongly directing catalyst may be required.
Issue 3: Formation of Side Products

Q: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I suppress them?

A: Several side reactions can compete with the desired tetrahydropyran formation, particularly in acid-catalyzed reactions like the Prins cyclization.

Common Side Reactions & Mitigation Strategies:

  • 2-Oxonia-Cope Rearrangement:

    • Description: This rearrangement can lead to the formation of undesired constitutional isomers and racemization of stereocenters.[4][11][18]

    • Mitigation: The choice of catalyst and reaction conditions can help to suppress this pathway.[11] In some cases, using a nucleophilic counter-ion can trap the intermediate before rearrangement occurs.

  • Elimination Reactions:

    • Description: Instead of cyclization, the carbocation intermediate may undergo elimination to form allylic alcohols.[11]

    • Mitigation: Using a nucleophilic counter-ion or additive can help to trap the carbocation and favor cyclization.[11]

  • Polymerization:

    • Description: Alkenes, especially styrenes, can be prone to polymerization under strongly acidic conditions.[11]

    • Mitigation: Use a milder catalyst or a lower catalyst loading.[11]

  • Formation of Dioxanes:

    • Description: In the presence of excess aldehyde, particularly formaldehyde, the formation of 1,3-dioxanes can be a significant side reaction.[11]

    • Mitigation: Use a stoichiometric amount of the aldehyde.[11]

Reaction Pathway Diagram: Prins Cyclization and Competing Pathways

prins_cyclization reactants Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion Intermediate reactants->oxocarbenium Acid Catalyst thp Tetrahydropyran (Desired Product) oxocarbenium->thp Intramolecular Cyclization rearrangement 2-Oxonia-Cope Rearrangement Product oxocarbenium->rearrangement [3,3]-Sigmatropic Rearrangement elimination Allylic Alcohol (Elimination Product) oxocarbenium->elimination Proton Loss

Caption: Competing reaction pathways in a Prins cyclization.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common tetrahydropyran synthesis.

Protocol: Stereoselective Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran via Prins Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.1 eq)

  • Indium(III) chloride (InCl₃), anhydrous (0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane.

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.

  • Reagent Addition:

    • Add the aldehyde (1.1 eq) to the cooled solution.

    • In a separate flask, weigh the anhydrous indium(III) chloride (0.1 eq) under an inert atmosphere and dissolve it in a minimal amount of anhydrous dichloromethane.

    • Add the InCl₃ solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyran derivative.

Characterization:

  • The structure and stereochemistry of the purified product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, COSY, NOESY) and mass spectrometry.[19] For unambiguous determination of the absolute stereochemistry, X-ray crystallography may be required.[19]

References

Technical Support Center: Troubleshooting Pyran Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyran ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyran-containing molecules. Pyran rings are significant structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] Their synthesis, while crucial, can present numerous challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific experimental issues, offering not just solutions but also the underlying scientific principles to empower you to make informed decisions in your work.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the common strategies for pyran ring synthesis?

    • How do I choose the right catalyst for my reaction?

    • What is the role of protecting groups in pyran synthesis?

    • How can I monitor the progress of my reaction effectively?

    • What are the key spectroscopic signatures for identifying pyrans?

  • Troubleshooting Guide: Common Experimental Issues

    • Problem 1: Low to No Product Yield

      • Symptom: TLC/LC-MS analysis shows mainly starting material.

      • Symptom: A complex mixture of unidentifiable products is formed.

    • Problem 2: Formation of Undesired Side Products

      • Symptom: Observation of open-chain isomers instead of the cyclic pyran.

      • Symptom: Formation of elimination byproducts (e.g., dihydropyrans) in Prins cyclizations.

      • Symptom: Ring-opening of the pyran product.

    • Problem 3: Issues with Stereoselectivity

      • Symptom: Obtaining a mixture of diastereomers when a single stereoisomer is expected.

    • Problem 4: Product Purification and Isolation Challenges

      • Symptom: Difficulty in separating the product from the catalyst or byproducts.

      • Symptom: Product degradation during workup or chromatography.

  • Experimental Protocols

    • Protocol 1: General Procedure for a Three-Component Synthesis of 4H-Pyrans

    • Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

  • References

Frequently Asked Questions (FAQs)

What are the common strategies for pyran ring synthesis?

The synthesis of pyran rings can be approached through various reaction pathways, with the choice depending on the desired substitution pattern and stereochemistry. Some of the most prevalent methods include:

  • Multi-Component Reactions (MCRs): These are highly efficient one-pot reactions that combine three or more starting materials to form the pyran ring.[4][5][6] A common example is the reaction between an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[6] This strategy often proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[5][6]

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring.[7][8] The reaction proceeds through an oxocarbenium ion intermediate.[9][10]

  • Hetero-Diels-Alder Reaction: This [4+2] cycloaddition reaction involves a diene and a dienophile, where one or more atoms are heteroatoms. For pyran synthesis, an electron-rich diene can react with an electron-poor dienophile (or vice-versa in an inverse-electron-demand variant) containing an oxygen atom.[11][12][13]

  • Intramolecular Reactions: Cyclization can be achieved through various intramolecular strategies, such as the intramolecular hetero-Diels-Alder reaction or the cyclization of functionalized open-chain precursors.[14][15]

How do I choose the right catalyst for my reaction?

Catalyst selection is critical and can dramatically influence the reaction's yield, selectivity, and rate.[16]

  • For Multi-Component Reactions: A wide range of catalysts can be employed, including Lewis acids, Brønsted acids, and bases. In recent years, there has been a significant shift towards using heterogeneous and reusable catalysts for their environmental and economic benefits.[17] Examples include magnetic nanoparticles (e.g., CuFe2O4@starch, nano-Fe3O4) and functionalized silicas.[4][17] The choice often depends on the specific substrates and desired reaction conditions (e.g., solvent-free, aqueous media).[4][18]

  • For Prins Cyclizations: Lewis acids such as SnCl4, BiCl3, and TMSOTf are commonly used to promote the formation of the key oxocarbenium ion intermediate.[8][19] The choice of Lewis acid can influence the stereochemical outcome and the propensity for side reactions.[8]

  • For Hetero-Diels-Alder Reactions: Lewis acids can also be used to catalyze these reactions, often enhancing their rate and stereoselectivity.[12] Chiral Lewis acids are employed for asymmetric variants.

What is the role of protecting groups in pyran synthesis?

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions.[20][21] In pyran synthesis, they are crucial for:

  • Ensuring Chemoselectivity: When a molecule contains multiple reactive sites, such as hydroxyl or amino groups, protecting groups ensure that the reaction occurs only at the desired location.[20][21]

  • Preventing Interference with Catalysts or Reagents: Some functional groups can deactivate catalysts or react with reagents intended for another part of the molecule.

  • Facilitating Specific Transformations: The tetrahydropyranyl (THP) group itself is a common acid-labile protecting group for alcohols.[22]

Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS), which are generally stable to bases and can be removed with fluoride ions or acid.[23] The choice of protecting group depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal.[20][24]

How can I monitor the progress of my reaction effectively?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times.[16] The most common technique is Thin-Layer Chromatography (TLC) .

  • Principle: TLC separates compounds based on their polarity. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

  • Procedure: A small aliquot of the reaction mixture is taken at regular intervals, diluted, and spotted on a TLC plate. The plate is developed in a suitable solvent system and visualized under UV light or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

What are the key spectroscopic signatures for identifying pyrans?

A combination of spectroscopic techniques is used to confirm the structure of the synthesized pyran derivative.[25][26][27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the electronic environment of protons. Vinylic protons in 2H-pyrans typically appear in the range of 5-6 ppm.[29] The coupling constants between adjacent protons can help determine the stereochemistry of substituents on the ring.

    • ¹³C NMR: Shows the number of unique carbon environments. The chemical shifts can help identify the carbon skeleton.[30]

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups present in the molecule. A characteristic C-O stretching band for the ether linkage in the pyran ring is typically observed between 1000-1100 cm⁻¹.[29][30] The presence of other functional groups like carbonyls (C=O) or hydroxyls (-OH) will also give distinct peaks.[30]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound through the molecular ion peak (M⁺).[30] The fragmentation pattern can provide further structural information.[30]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low to No Product Yield
Symptom: TLC/LC-MS analysis shows mainly starting material.

This is a common issue indicating that the reaction has not proceeded to a significant extent.

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Inactive or Insufficient Catalyst The catalyst may be deactivated by impurities in the starting materials or solvent, or the catalyst loading may be too low for efficient conversion.[16] For heterogeneous catalysts, inefficient stirring can also be a factor.- Ensure all reagents and solvents are pure and anhydrous if required.- Experimentally determine the optimal catalyst loading.[16]- For heterogeneous catalysts, ensure vigorous stirring to maintain a good suspension.- Consider a different, more active catalyst.[31]
Inappropriate Reaction Temperature Many organic reactions have an optimal temperature range. If the temperature is too low, the activation energy barrier may not be overcome.- Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.- Consult literature for the optimal temperature for similar transformations.
Incorrect Solvent The choice of solvent is critical as it affects reactant solubility, reaction rates, and can even influence the reaction pathway.[16][32] Polar aprotic solvents like DMF or DMSO are often used in base-catalyzed reactions, while non-polar solvents may be preferred for others.[16]- Screen a range of solvents with varying polarities (e.g., ethanol, water, acetonitrile, DCM, THF).[4][18]- Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
Short Reaction Time The reaction may simply not have had enough time to reach completion.- Monitor the reaction over a longer period using TLC or LC-MS to ensure it has gone to completion.[16]
Symptom: A complex mixture of unidentifiable products is formed.

This suggests that the starting materials or the desired product are unstable under the reaction conditions, leading to side reactions or decomposition.

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Harsh Reaction Conditions High temperatures or highly acidic/basic conditions can lead to the degradation of sensitive functional groups or the product itself.- Lower the reaction temperature.- Use a milder catalyst or a lower concentration of the current catalyst.- Consider using protecting groups for sensitive functionalities.[20][21]
Presence of Oxygen For air-sensitive reactions, the presence of oxygen can lead to oxidation of starting materials or intermediates.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Unwanted Side Reactions The chosen conditions may favor competing reaction pathways. For example, 2H-pyrans can undergo thermal dimerization via a [4+2] cycloaddition.[29]- Modify the reaction conditions (temperature, solvent, catalyst) to disfavor the side reaction.- Redesign the synthetic route to avoid intermediates prone to side reactions.
Problem 2: Formation of Undesired Side Products
Symptom: Observation of open-chain isomers instead of the cyclic pyran.

In some cases, an equilibrium can exist between the cyclic pyran and its open-chain valence isomer.[16]

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Thermodynamic Equilibrium The equilibrium between the 2H-pyran and its open-chain 1-oxatriene isomer may favor the open form under the reaction conditions.[33]- Modify the structure of the starting materials to include substituents that stabilize the cyclic form. Fusion to another ring system, for example, often favors the cyclic pyran.[33]- Adjust the reaction temperature, as the equilibrium constant is temperature-dependent.
Solvent Effects The solvent can differentially stabilize the cyclic and acyclic forms, thus shifting the equilibrium.[34][35]- Experiment with different solvents to find one that preferentially stabilizes the pyran ring.
Symptom: Formation of elimination byproducts (e.g., dihydropyrans) in Prins cyclizations.

This occurs when the intermediate carbocation loses a proton instead of being trapped by a nucleophile.[7]

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Insufficient Nucleophile Concentration If an external nucleophile is intended to trap the carbocation, its concentration may be too low to compete effectively with elimination.- Increase the concentration of the external nucleophile.
Reaction Conditions Favoring Elimination Higher temperatures and certain Lewis acids can promote elimination pathways. The absence of a suitable nucleophile will also lead to elimination products.[8]- Lower the reaction temperature.- Screen different Lewis acids that may favor nucleophilic addition over elimination.- If a specific adduct is desired (e.g., a 4-halotetrahydropyran), ensure the appropriate nucleophilic source is present in sufficient quantity.[8][19]
Symptom: Ring-opening of the pyran product.

The pyran ring, especially in 2H-pyran-2-ones, can be susceptible to nucleophilic attack, leading to ring-opening.[36]

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Nucleophilic Attack The presence of strong nucleophiles in the reaction mixture or during workup can lead to attack at the electrophilic centers of the pyran ring (often C-2, C-4, and C-6), causing the ring to open.[36][37]- Use less nucleophilic reagents if possible.- Carefully control the pH during the workup procedure to avoid generating strong nucleophiles (e.g., hydroxide).- If the nucleophile is a necessary reagent, consider modifying the pyran substrate to be less electrophilic.
Acid-Catalyzed Ring Opening In acidic conditions, the oxygen atom of the pyran ring can be protonated, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack by the solvent (e.g., water) or other nucleophiles, leading to ring cleavage.[38]- Use milder acidic conditions or a non-nucleophilic solvent.- Neutralize the reaction mixture promptly and carefully during workup.
Problem 3: Issues with Stereoselectivity
Symptom: Obtaining a mixture of diastereomers when a single stereoisomer is expected.

Controlling stereochemistry is a common challenge, particularly when creating multiple new stereocenters.

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Lack of Facial Selectivity The approach of the reactants may not be sufficiently controlled, leading to the formation of both possible stereoisomers.- Use a chiral catalyst or auxiliary to induce facial selectivity.- For reactions proceeding through a chair-like transition state (e.g., Prins cyclization), substituents on the starting materials can be chosen to favor an equatorial orientation, leading to a specific diastereomer.[10]
Racemization or Epimerization The product or an intermediate may be racemizing or epimerizing under the reaction conditions. For instance, in some Prins cyclizations, a competing 2-oxonia-Cope rearrangement can lead to partial racemization.[8][19]- Lower the reaction temperature.- Reduce the reaction time.- Choose a Lewis acid that minimizes competing rearrangement pathways.[8]
Solvent Effects The solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity.- Screen different solvents. For example, in some pyran annulations, changing from a non-coordinating to an oxygenated solvent like diethyl ether has been shown to dramatically improve selectivity.[39]
Problem 4: Product Purification and Isolation Challenges
Symptom: Difficulty in separating the product from the catalyst or byproducts.

Effective purification is essential to obtain the desired compound in high purity.[40]

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Similar Polarity of Product and Impurities If the product and a major impurity have similar polarities, separation by standard column chromatography can be difficult.- Optimize the solvent system for column chromatography to maximize the difference in Rf values.- Consider alternative purification techniques such as recrystallization, distillation, or preparative HPLC.[41]
Catalyst Residues Homogeneous catalysts can be difficult to remove completely.- Use a heterogeneous catalyst that can be easily filtered off.[17][31]- If using a homogeneous catalyst, employ specific workup procedures to remove it (e.g., aqueous washes, precipitation).
Symptom: Product degradation during workup or chromatography.

The desired pyran derivative may be unstable to the conditions used for isolation.

Potential Causes & Solutions

Cause Explanation & Causality Recommended Action
Acid or Base Sensitivity The product may be sensitive to acidic or basic conditions encountered during aqueous workup or on silica gel, which is acidic.- Perform a neutral workup.- Use neutralized silica gel or an alternative stationary phase like alumina for chromatography.- Minimize the time the product is in contact with the stationary phase.
Thermal Instability The product may decompose upon heating, for example, during solvent removal under high vacuum and elevated temperatures.- Remove solvent at lower temperatures (e.g., using a cold water bath).- Avoid prolonged heating.
Visualizing Troubleshooting Logic

This diagram illustrates a general workflow for troubleshooting a pyran formation reaction with low yield.

Troubleshooting_Workflow Start Low Yield of Pyran Product Check_Catalyst Is the Catalyst Active and Sufficient? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Action: - Increase catalyst loading - Use fresh/different catalyst - Ensure purity of reagents Check_Catalyst->Optimize_Catalyst No Check_Stability Is the Product/Reactant Stable? Check_Conditions->Check_Stability Yes Optimize_Conditions Action: - Adjust temperature - Screen solvents - Increase reaction time Check_Conditions->Optimize_Conditions No Modify_Protocol Action: - Use milder conditions - Employ protecting groups - Run under inert gas Check_Stability->Modify_Protocol No Success Problem Solved Check_Stability->Success Yes Optimize_Catalyst->Start Optimize_Conditions->Start Modify_Protocol->Start

References

Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers, Scientists, and Drug Development Professionals.

This guide is designed to serve as a technical resource for troubleshooting common issues encountered during the Prins cyclization for the synthesis of tetrahydropyran (THP) rings. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic strategies. The tetrahydropyran motif is a privileged scaffold in numerous natural products and active pharmaceutical ingredients, making robust and selective synthesis methods like the Prins cyclization critically important.[1][2][3] This resource is structured to address specific experimental challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing at the bench. Each issue is followed by a detailed explanation of potential causes and actionable solutions grounded in mechanistic principles.

Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

Low conversion is a frequent challenge, often stemming from insufficient activation of the carbonyl component or instability of the key oxocarbenium ion intermediate.[4][5]

Causality and Strategic Solutions:

  • Insufficient Catalyst Activity: The choice of acid catalyst is paramount. A catalyst that is too weak may not efficiently generate the reactive oxocarbenium ion, especially with sterically hindered or electron-deficient aldehydes.[4]

    • Solution 1: Switch to a Stronger Lewis Acid. If you are using a mild Lewis acid like FeCl₃, consider switching to more potent options such as SnCl₄, BiCl₃, or TMSOTf.[4][6] For particularly challenging substrates, Rhenium(VII) catalysts (e.g., O₃ReOSiPh₃) have shown high efficacy.[4]

    • Solution 2: Employ a Strong Brønsted Acid. Superacids or highly acidic Brønsted acids like confined imino-imidodiphosphates (iIDPs) can be effective for unreactive substrates.[2][7]

    • Solution 3: Increase Catalyst Loading. While not always ideal, a modest increase in catalyst loading can sometimes overcome activation barriers. Monitor for an increase in side products.

  • Poor Substrate Reactivity: Steric hindrance around the aldehyde can impede the initial nucleophilic attack by the homoallylic alcohol.[4]

    • Solution 1: Modify Reaction Conditions. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[4][6]

    • Solution 2: Modify the Substrate. Consider a "Silyl-Prins" approach, where a more nucleophilic allylsilane is used. Alternatively, using a masked aldehyde, such as an α-acetoxy ether, can facilitate the formation of the oxocarbenium ion under milder conditions.[1][8]

  • Decomposition of Reactants or Intermediates: Highly acidic conditions can sometimes lead to the degradation of sensitive substrates or the desired product.

    • Solution: Use Heterogeneous Catalysts. Solid acid catalysts like Amberlyst® 15 or certain zeolites can provide the necessary acidity while potentially reducing degradation and simplifying workup.[6][9][10]

Question 2: I am observing significant amounts of an elimination byproduct (allylic alcohol) instead of the desired tetrahydropyran. How can I favor cyclization?

The formation of an allylic alcohol arises from the deprotonation of the carbocation intermediate, a pathway that competes directly with nucleophilic capture to close the ring.[5]

Causality and Strategic Solutions:

  • Reaction Conditions Favoring Elimination: High temperatures and the absence of a suitable nucleophile to trap the carbocation can favor the elimination pathway.

    • Solution 1: Introduce a Nucleophile. The classic Prins cyclization often relies on the hydroxyl group of the homoallylic alcohol to act as the internal nucleophile. However, the addition of an external nucleophile can sometimes promote the desired pathway. For instance, using trimethylsilyl halides as additives can lead to the formation of 4-halotetrahydropyrans, which can be subsequently hydrolyzed.[6]

    • Solution 2: Lower the Reaction Temperature. If thermodynamically feasible, running the reaction at a lower temperature can disfavor the elimination pathway, which often has a higher activation energy.

  • Substrate-Specific Effects: The structure of the substrate can influence the stability of the carbocation and the accessibility of protons for elimination.

    • Solution: Modify the Terminating Group. Incorporating a terminating group that facilitates intramolecular trapping of the oxocarbenium ion can prevent elimination. For example, ene-carbamates have been shown to be excellent terminating groups in Prins cyclizations.[2]

Question 3: My product is a mixture of diastereomers, or I am observing racemization of my chiral starting material. What is causing this loss of stereocontrol?

Loss of stereochemical integrity is a major drawback of the Prins cyclization and is often attributed to a competing 2-oxonia-Cope rearrangement.[2][6][11]

Causality and Strategic Solutions:

  • Reversible 2-Oxonia-Cope Rearrangement: The key oxocarbenium ion intermediate can undergo a[9][9]-sigmatropic rearrangement, which scrambles the stereochemistry at the carbon bearing the alcohol substituent.[2][6][11] This process is often in equilibrium with the desired cyclization pathway.

    • Solution 1: Use Alkynylsilanes. The alkynylsilane Prins cyclization has been shown to minimize the competitive 2-oxonia-[9][9]-sigmatropic rearrangement pathway, leading to highly stereoselective formation of dihydropyrans.[1][6][12]

    • Solution 2: Carefully Select the Catalyst. Certain Lewis acids and reaction conditions can suppress this side reaction. For example, cyclization promoted by BF₃·OEt₂/HOAc has been shown to lead to partial racemization, indicating the intervention of the oxonia-Cope rearrangement.[2] Experimenting with a range of catalysts is recommended.

    • Solution 3: Employ a Mukaiyama Aldol-Prins (MAP) Cascade. In this approach, an internal nucleophile, such as an enol ether, is used to trap the reactive oxocarbenium ion, effectively avoiding the side reaction.[1][6]

  • Direct Ionization Pathways: For certain substrates, such as benzylic alcohols, direct ionization can lead to racemization.[11]

    • Solution: This is a substrate-dependent issue. If possible, modifying the substrate to a less easily ionizable analogue could be a solution.

The following diagram illustrates the desired Prins cyclization pathway versus the competing 2-oxonia-Cope rearrangement that leads to loss of stereochemistry.

Prins_Side_Reactions cluster_main Desired Prins Cyclization Pathway cluster_side Side Reaction: 2-Oxonia-Cope Rearrangement Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion (Stereocenter Intact) Start->Oxocarbenium H⁺ Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Rearrangement [3,3]-Sigmatropic Rearrangement Oxocarbenium->Rearrangement Equilibrium THP_Product Desired Tetrahydropyran (Stereocenter Retained) Cyclization->THP_Product Racemized_Oxo Racemized Oxocarbenium Ion Rearrangement->Racemized_Oxo Side_Product Racemized or Symmetrical THP Racemized_Oxo->Side_Product Cyclization

Caption: Competing pathways in Prins cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Prins cyclization for tetrahydropyran synthesis?

The generally accepted mechanism involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[5][13] The acid protonates the carbonyl oxygen, making it more electrophilic. The alcohol moiety of the homoallylic alcohol then attacks the activated carbonyl to form a hemiacetal, which subsequently loses water to generate a key oxocarbenium ion intermediate.[1][2][6] This intermediate then undergoes an intramolecular electrophilic addition with the alkene (the π-nucleophile) to form a six-membered ring and a new carbocation.[5] Finally, this carbocation is trapped by a nucleophile (which can be water, the counter-ion of the acid, or another nucleophilic species present in the reaction mixture) to afford the substituted tetrahydropyran.[1][11]

Q2: How does the choice of a Brønsted acid versus a Lewis acid catalyst affect the reaction?

Both Brønsted and Lewis acids can catalyze the Prins cyclization, but their mode of action and the resulting selectivity can differ.[10][14]

  • Brønsted acids (e.g., H₂SO₄, p-TsOH, TFA) work by protonating the carbonyl oxygen, thereby activating the aldehyde or ketone.[5] They are often used in stoichiometric amounts and can promote side reactions like etherification or polymerization, especially under harsh conditions.[14]

  • Lewis acids (e.g., SnCl₄, InCl₃, FeCl₃) coordinate to the carbonyl oxygen, which also increases its electrophilicity.[6] Lewis acids are often used in catalytic amounts and can offer better control over selectivity. The counter-ion of the Lewis acid can also play a role in the final product, for example, by acting as the nucleophile that traps the carbocation (e.g., in halo-Prins reactions).[5][6]

Q3: Can alkynes be used instead of alkenes in the Prins cyclization?

Yes, the alkyne-Prins cyclization is a powerful variant for the synthesis of dihydropyrans.[7][15] The reaction proceeds through a similar mechanism involving the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkyne.[16] A key challenge in alkyne-Prins cyclizations is a competing 2-oxonia-[9][9]-sigmatropic rearrangement.[15] However, strategic placement of substituents, such as a trimethylsilyl group on the alkyne, can stabilize the desired dihydropyranyl cation intermediate and suppress this side reaction.[6][12][15]

Q4: What is the typical stereochemical outcome of the Prins cyclization?

The Prins cyclization is known for its potential for high diastereoselectivity, which is rationalized by a chair-like transition state.[7][8] In this transition state, bulky substituents on the developing tetrahydropyran ring preferentially occupy equatorial positions to minimize steric strain. This often leads to the formation of cis-2,6-disubstituted tetrahydropyrans as the major product.[2] However, the stereochemistry at the C4 position depends on the nature of the nucleophile and the reaction conditions, with both axial and equatorial addition being possible.[11][17]

Quantitative Data Summary

The choice of catalyst and reaction conditions can dramatically influence the outcome of the Prins cyclization. The following table summarizes representative data on how these variables can affect product distribution.

Catalyst/ConditionSubstratesDesired Product (Yield)Major Side Product(s)Reference
BF₃·OEt₂/HOAcChiral homoallylic alcohol + aldehydecis-THP (yield varies)Side-chain exchange products, partial racemization[2]
In(OTf)₃/TMS-HalideHomoallylic alcohol + aldehydecis-4-halo-THP (Good yield)Minimized elimination[6]
FeCl₃Homoallylic alcohol + aldehydecis-2,6-dihydropyran (Good yield)Minimized oxonia-Cope rearrangement[1][6]
TFACyclopropylcarbinol + aldehyde2,4,6-trisubstituted THP (Good yield)Ring-opening of cyclopropane[6][13]
Ga(III) supramolecular catalystCitronellal-like aldehydesCyclized THP (Excellent yield)Alkene hydration byproducts (in absence of catalyst)[7][18]

Experimental Protocol: Minimizing Side Reactions with a Mild Lewis Acid

This protocol describes a general procedure for the synthesis of a 4-halotetrahydropyran using Indium(III) triflate, a mild Lewis acid that can help suppress certain side reactions.

Objective: To synthesize a cis-4-halo-2,6-disubstituted tetrahydropyran while minimizing elimination and racemization.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Indium(III) triflate (In(OTf)₃) (0.1 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the aldehyde (1.2 equiv), followed by trimethylsilyl chloride (1.5 equiv).

  • Initiation: Add the catalytic amount of In(OTf)₃ (0.1 equiv) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chlorotetrahydropyran.

Rationale for this Protocol: The use of a mild Lewis acid like In(OTf)₃ in catalytic amounts helps to avoid the harsh conditions associated with strong Brønsted acids, which can lead to degradation and elimination.[6] The addition of a trimethylsilyl halide serves as both a Lewis acid activator and a halide source, trapping the carbocation intermediate to form the stable 4-halotetrahydropyran and preventing elimination or reaction with water.[6]

References

Technical Support Center: Optimizing Catalyst Performance in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

From the desk of a Senior Application Scientist

Welcome to the technical support center for tetrahydropyran (THP) synthesis. The construction of the THP ring is a cornerstone in the synthesis of numerous natural products and pharmaceuticals.[1][2] Achieving high yield and stereoselectivity is critically dependent on the performance of the chosen catalyst. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common experimental hurdles, and enhance the efficiency of your synthetic routes.

Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the insights needed to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for catalyst selection and reaction design.

Q1: What are the primary catalytic routes for synthesizing tetrahydropyrans?

A1: Several robust methods exist, with the choice depending on the available starting materials and desired substitution pattern on the THP ring. Key strategies include:

  • Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, which is one of the most common and versatile methods.[3][4]

  • Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins, often catalyzed by platinum, gold, or silver complexes.[3]

  • Hydrogenation of Dihydropyrans (DHPs): A straightforward method where DHP, often derived from biomass, is hydrogenated to THP, typically using heterogeneous catalysts like Ni/SiO₂.[5][6]

  • Hetero-Diels-Alder Cycloaddition: A powerful tool for constructing highly functionalized THP rings, often employing chiral Lewis acid catalysts for asymmetric synthesis.[4]

  • Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy-alcohols, which can be directed to form the 6-membered THP ring over the 5-membered THF ring through careful selection of catalysts and conditions.[1]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my THP synthesis?

A2: The choice involves a trade-off between activity, selectivity, and practical handling.[7]

  • Homogeneous catalysts (e.g., Lewis acids like InCl₃, organocatalysts) are in the same phase as the reactants.[8] They often exhibit higher activity and selectivity due to well-defined active sites and high accessibility.[7][9] However, separating the catalyst from the product can be difficult and costly, hindering recyclability.[9]

  • Heterogeneous catalysts (e.g., Ni/SiO₂, zeolites, supported acids) are in a different phase.[8] Their primary advantage is ease of separation (e.g., by filtration) and potential for regeneration and recycling, which is crucial for industrial applications.[10] They can sometimes suffer from lower activity, mass transfer limitations, and a broader distribution of active sites, which may affect selectivity.[9]

A decision-making workflow can be visualized as follows:

start Goal: Synthesize THP Derivative q1 Is catalyst recovery and recycling a primary concern? start->q1 q2 Is high stereoselectivity with a complex substrate the main goal? q1->q2 No hetero Consider Heterogeneous Catalyst (e.g., Supported Acid, Ni/SiO₂) q1->hetero Yes homo Consider Homogeneous Catalyst (e.g., Chiral Lewis Acid) q2->homo Yes both Evaluate both types. Can a homogeneous catalyst be heterogenized? q2->both No/Uncertain

Caption: Catalyst selection workflow.

Q3: What are the most common types of catalysts used for the Prins cyclization?

A3: The Prins cyclization is acid-catalyzed, and a wide array of both Lewis and Brønsted acids are employed. Common classes include:

  • Lewis Acids: InCl₃, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, and BiCl₃ are frequently used.[11]

  • Brønsted Acids: Strong acids like p-toluenesulfonic acid (PTSA) are effective. For achieving high enantioselectivity, confined Brønsted acids such as imino-imidodiphosphates (iIDPs) have shown excellent performance.[3]

  • Heterogeneous Acids: Solid acid catalysts like zeolites, montmorillonite clays, or silica-supported sulfuric acid offer the advantage of easier workup and recyclability.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is not producing the desired tetrahydropyran, or the yield is very low. What are the possible causes and how can I fix it?

Answer: Low yield can stem from several factors related to the catalyst, reagents, or reaction conditions. Let's break down the possibilities.

  • Potential Cause 1: Catalyst Inactivity or Degradation

    • The "Why": Many catalysts, especially Lewis acids, are sensitive to moisture and air.[11] Homogeneous catalysts can also decompose under harsh reaction conditions (e.g., high temperatures), while heterogeneous catalysts can lose activity if not stored or handled correctly.[11][13]

    • Solutions:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under appropriate inert conditions (e.g., in a desiccator or glovebox).

      • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

      • Activation: Some heterogeneous catalysts require an activation step before use. For example, alumina used for dehydrations may need to be heated to high temperatures to restore activity.[14]

  • Potential Cause 2: Sub-optimal Reaction Conditions

    • The "Why": Temperature and reaction time are critical. For instance, in some Prins cyclizations, temperatures that are too low may stall the reaction, while temperatures that are too high can promote side reactions and catalyst decomposition.[11]

    • Solutions:

      • Systematic Screening: Perform a systematic screen of reaction temperatures (e.g., from -78 °C to room temperature, or higher if thermally stable catalysts are used) to find the optimal point.[11]

      • Optimize Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction. Too much can sometimes lead to side product formation. Experiment with catalyst loading (e.g., 1 mol% to 20 mol%).

      • Monitor Reaction Progress: Use TLC or GC/LC-MS to monitor the reaction over time to determine the optimal reaction duration and to check for the formation of stable, undesired intermediates.

  • Potential Cause 3: Catalyst Poisoning

    • The "Why": Impurities in your starting materials or solvent can act as catalyst poisons. These substances can bind irreversibly to the active sites of the catalyst, rendering it inactive.[11]

    • Solutions:

      • Purify Reagents: Ensure all starting materials and solvents are of high purity. Purification by distillation, recrystallization, or column chromatography may be necessary.

      • Use of Scavengers: In some cases, adding a scavenger that reacts preferentially with the impurity can protect the catalyst.

start Problem: Low Yield q1 Is the catalyst active? start->q1 q2 Are reaction conditions (T, t, conc.) optimal? q1->q2 Yes s1 Solution: Use fresh catalyst, ensure anhydrous conditions, activate if needed. q1->s1 No q3 Are reagents and solvents pure? q2->q3 Yes s2 Solution: Screen temperature, time, and catalyst loading. q2->s2 No s3 Solution: Purify starting materials and solvents. q3->s3 No end Yield Improved q3->end Yes s1->q2 s2->q3 s3->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Diastereoselectivity

Question: I am obtaining a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a common challenge, as the stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.[11]

  • Potential Cause 1: Inappropriate Catalyst Choice

    • The "Why": The catalyst plays a crucial role in organizing the transition state of the cyclization. For the Prins cyclization, the formation of a chair-like transition state that places bulky substituents in an equatorial position is generally favored, leading to cis-2,6-disubstituted THPs.[11] The size, shape, and electronic properties of the catalyst can significantly influence the energy difference between competing transition states.

    • Solutions:

      • Screen Catalysts: Test a range of catalysts with different steric and electronic properties. For example, switching from a small Lewis acid like BF₃·OEt₂ to a bulkier one like Sc(OTf)₃ or a confined Brønsted acid can dramatically alter the diastereomeric ratio.[11]

      • Use Chiral Catalysts: For enantioselective synthesis, employ a chiral catalyst, such as a Jacobsen chiral chromium(III) catalyst for hetero-Diels-Alder reactions or a chiral iIDP for asymmetric Prins cyclizations.[3][4]

  • Potential Cause 2: Incorrect Reaction Temperature

    • The "Why": The diastereomeric ratio is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. Lowering the temperature can amplify the effect of a small ΔΔG‡, thereby favoring the formation of the thermodynamically more stable transition state product.[11]

    • Solution:

      • Lower the Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This is often one of the most effective and straightforward ways to improve diastereoselectivity.[11]

  • Potential Cause 3: Solvent Effects

    • The "Why": The polarity of the solvent can influence the stability of charged intermediates and transition states. A change in solvent can alter the conformational preferences of the substrate-catalyst complex, thereby affecting the stereochemical outcome.[11]

    • Solution:

      • Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene, hexanes).

Problem 3: Significant Side Product Formation

Question: I am observing significant formation of side products. What are the common side reactions and how can I suppress them?

Answer: Several side reactions can compete with the desired THP formation, particularly in acid-catalyzed reactions.[11]

  • Common Side Reaction 1: Elimination

    • The "Why": Instead of cyclizing, the carbocation intermediate formed during the reaction can undergo elimination to form allylic alcohols or other unsaturated products.[11]

    • Solution: Use a catalyst with a nucleophilic counter-ion or add a nucleophilic additive that can trap the carbocation and favor the cyclization pathway.

  • Common Side Reaction 2: Polymerization

    • The "Why": Alkenes, especially activated ones like styrenes, are prone to polymerization under strongly acidic conditions.[11]

    • Solution: Use a milder catalyst, lower the catalyst loading, or decrease the reaction temperature to disfavor the polymerization pathway.

  • Common Side Reaction 3: Dioxane Formation

    • The "Why": If an excess of an aldehyde (especially formaldehyde) is used in a Prins-type reaction, the formation of 1,3-dioxanes can become a significant competitive pathway.[11]

    • Solution: Use a stoichiometric amount of the aldehyde relative to the homoallylic alcohol to minimize this side reaction.

Problem 4: Catalyst Deactivation and Poor Recyclability (Heterogeneous Catalysts)

Question: My heterogeneous catalyst loses activity after one run and cannot be recycled effectively. What is causing this deactivation?

Answer: Heterogeneous catalyst deactivation is a critical issue in process chemistry and can occur through several mechanisms.[10]

start Active Heterogeneous Catalyst coking Coking/Fouling (Carbon deposition) start->coking poisoning Poisoning (Impurity adsorption) start->poisoning sintering Sintering (Thermal degradation) start->sintering deactivated Deactivated Catalyst coking->deactivated poisoning->deactivated sintering->deactivated

Caption: Common catalyst deactivation pathways.

  • Potential Cause 1: Coking/Fouling

    • The "Why": Carbonaceous materials (coke) or polymers can deposit on the surface and within the pores of the catalyst, physically blocking the active sites.[15] This is common in reactions involving organic molecules at elevated temperatures.

    • Solutions:

      • Regeneration by Oxidation: The most common method is to burn off the coke in a controlled stream of air or oxygen at high temperatures.

      • Optimize Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation.

  • Potential Cause 2: Poisoning

    • The "Why": As with homogeneous catalysts, impurities in the feed can adsorb strongly onto the active sites and deactivate them. Common poisons for metal catalysts include sulfur, nitrogen, and halogen compounds.[11]

    • Solutions:

      • Purify the Feed Stream: Rigorous purification of all reactants and solvents is essential for maintaining catalyst lifetime.

      • Use Guard Beds: A "sacrificial" bed of material can be placed upstream of the catalyst bed to adsorb poisons before they reach the main reactor.

  • Potential Cause 3: Thermal Degradation (Sintering)

    • The "Why": At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger crystals. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[10]

    • Solutions:

      • Control Temperature: Avoid exceeding the recommended maximum operating temperature for the catalyst.

      • Choose Stable Supports: Use a thermally stable support material that anchors the metal particles and inhibits their migration.

Protocols and Methodologies

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization

This is a representative protocol and must be optimized for specific substrates and catalysts.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 equiv) and the desired anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.

  • Reagent Addition: Add the aldehyde (1.1 equiv) to the stirred solution.

  • Catalyst Addition: In a separate vial, dissolve the Lewis acid catalyst (e.g., InCl₃, 10 mol%) in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., 3x with dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran.

Protocol 2: In-Situ Regeneration of a Ni/SiO₂ Catalyst

Adapted from studies on hydrogenation catalysts. Conditions must be carefully controlled.[5]

  • Shutdown: Stop the flow of reactants to the reactor.

  • Purge: Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining organic materials.

  • Oxidation (Coke Removal): Introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) into the reactor. Carefully ramp the temperature to a target regeneration temperature (e.g., 300-450 °C). Caution: This process is exothermic and must be controlled to avoid thermal damage to the catalyst.

  • Hold: Hold at the regeneration temperature until CO₂ is no longer detected in the effluent gas, indicating that the coke has been burned off.

  • Reduction (Re-activation): Cool the reactor under an inert gas. Switch to a flow of hydrogen gas and ramp the temperature to the required reduction temperature to re-activate the nickel sites.

  • Restart: Once the catalyst is re-activated, cool to the reaction temperature and re-introduce the reactants.

Data Tables

Table 1: Comparison of Common Catalytic Systems for THP Synthesis

Catalytic SystemSynthesis MethodTypical ConditionsAdvantagesDisadvantagesReference(s)
InCl₃ / SnCl₄ Prins CyclizationCH₂Cl₂, -78 °C to RTHigh efficiency, good for many substratesMoisture sensitive, difficult to recycle[11]
iIDP Brønsted Acid Asymmetric PrinsToluene, RTHigh enantioselectivityCatalyst can be complex to synthesize[3]
Ni/SiO₂ DHP HydrogenationH₂, 150-200 °C, Flow reactorHigh yield (>98%), catalyst is regenerableRequires H₂ pressure, higher temperatures[5]
Cu-ZnO/Al₂O₃ THFA HydrogenolysisH₂, 270 °C, 1.0 MPaHigh selectivity (89%), stable on-streamHigh temperature and pressure required[16]
Platinum / Gold HydroalkoxylationInert solvent, RT to 80 °CHigh functional group toleranceCatalyst cost can be high[3]
NH₄HSO₄/SiO₂ TetrahydropyranylationGreen solvents (CPME), RTHeterogeneous, recyclable, mild conditionsUsed for protection, not ring formation[12]

References

Technical Support Center: Stability of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid in acidic environments. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction: A Tale of a Substituted Tetrahydropyran

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its tetrahydropyran (THP) core is a common motif in many biologically active molecules.[2] However, the inherent reactivity of the cyclic ether linkage presents a potential liability, particularly under acidic conditions. This guide will dissect the factors governing its stability and provide you with the tools to confidently navigate its use in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic media?

A1: The principal degradation route is expected to be an acid-catalyzed hydrolysis of the tetrahydropyran ring. This mechanism is analogous to the well-documented cleavage of tetrahydropyranyl (THP) ethers.[3][4] The reaction is initiated by the protonation of the ether oxygen, which activates the ring towards nucleophilic attack by water, leading to ring-opening.

Q2: How do the gem-dimethyl group at the C2 position and the carboxylic acid at the C4 position influence the stability of the molecule?

A2: The substituents on the tetrahydropyran ring play a crucial role in modulating its stability:

  • Gem-Dimethyl Group (Thorpe-Ingold Effect): The presence of the gem-dimethyl group at the C2 position is a key structural feature. While the Thorpe-Ingold effect, or gem-dimethyl effect, is well-known to facilitate ring-closing reactions, its impact on the stability of a pre-formed ring is more nuanced.[5][6] It is plausible that the steric bulk of the gem-dimethyl group could introduce some degree of ring strain, which might slightly increase the propensity for ring-opening to relieve this strain. However, it's also been suggested that gem-dimethyl substitution can lend increased stability to certain medicinal compounds by adding steric bulk.[7][8] Therefore, its net effect on the kinetics of acid-catalyzed ring opening requires experimental validation.

  • Carboxylic Acid Group: The carboxylic acid at the C4 position is an electron-withdrawing group. Electron-withdrawing groups can influence the basicity of the ether oxygen. A decrease in the electron density on the oxygen atom would make it less susceptible to protonation, which is the initial and often rate-determining step in acid-catalyzed hydrolysis. This would suggest that the carboxylic acid group may have a stabilizing effect on the tetrahydropyran ring under acidic conditions.[9]

Q3: What are the expected degradation products?

A3: The acid-catalyzed ring-opening of this compound is predicted to yield a linear hydroxy acid. The specific structure would be 5-hydroxy-5-methyl-3-(carboxymethyl)hexanoic acid.

Q4: What acidic conditions are likely to cause degradation?

A4: Significant degradation is more likely to occur under moderately to strongly acidic conditions. The rate of degradation will be dependent on the acid concentration, temperature, and the solvent system used.[10] For instance, treatment with aqueous solutions of strong mineral acids like hydrochloric acid or sulfuric acid, especially at elevated temperatures, would be expected to promote hydrolysis.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected loss of starting material during an acidic reaction step. The reaction conditions are too harsh, leading to the degradation of the tetrahydropyran ring.1. Lower the reaction temperature: Perform the reaction at a lower temperature to reduce the rate of the degradation side reaction. 2. Use a milder acid: If possible, substitute the strong acid with a weaker one (e.g., acetic acid, p-toluenesulfonic acid). 3. Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Perform a control experiment: Subject this compound to the reaction conditions without the other reactants to quantify its stability.
Formation of an unknown impurity with a higher polarity than the starting material. This is likely the ring-opened hydroxy acid degradation product.1. Characterize the impurity: Isolate the impurity and characterize it using techniques like LC-MS and NMR to confirm its structure.[12][13] 2. Optimize reaction conditions: Use the recommendations above to minimize the formation of this degradation product.
Inconsistent reaction yields or purity profiles between batches. Variability in the acidity of the reaction medium or prolonged reaction times.1. Standardize pH measurement and control: Ensure accurate and consistent pH of the reaction mixture. 2. Implement strict time controls: Precisely control the duration of the acidic step in your protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[14][15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Strong Acidic Stress: To a known volume of the stock solution, add an equal volume of 1 M HCl.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40°C, 60°C, and 80°C). Protect the samples from light if photostability is not being assessed.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.[13]

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation.

Visualizing the Degradation Pathway and Experimental Workflow

Degradation_Pathway cluster_0 Acid-Catalyzed Hydrolysis Start 2,2-dimethyltetrahydro-2H- pyran-4-carboxylic acid Protonation Protonated Ether Start->Protonation + H+ RingOpening Carbocation Intermediate Protonation->RingOpening Ring Opening Hydrolysis Nucleophilic Attack by H2O RingOpening->Hydrolysis Product 5-hydroxy-5-methyl-3- (carboxymethyl)hexanoic acid Hydrolysis->Product Experimental_Workflow Prep Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Acidic Stress (0.1M & 1M HCl) Prep->Stress Incubate Incubate at Controlled Temperatures (40°C, 60°C, 80°C) Stress->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Data Quantify Degradation Analyze->Data

References

Technical Support Center: Decarboxylation of Pyran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the decarboxylation of pyran carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to address the mechanistic reasoning behind experimental choices and provide solutions to common challenges encountered in the lab.

Part 1: Frequently Asked Questions - Mechanism & Theory

Q1: What is the fundamental principle behind the decarboxylation of a pyran carboxylic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this reaction to proceed efficiently with pyran carboxylic acids, the molecule typically requires a specific structural feature: a carbonyl group at the β-position (C3) relative to the carboxylic acid. This arrangement, known as a β-keto acid, is crucial because it enables a low-energy pathway for the reaction.[1] The process involves a cyclic, six-membered transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, facilitating the cleavage of the C-C bond and subsequent release of CO₂.[2] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[3]

Q2: My pyran carboxylic acid does not have a β-keto group. Why won't it decarboxylate easily, and what are my options?

Standard aromatic or saturated carboxylic acids are generally stable and do not decarboxylate upon mild heating because there is no low-energy pathway to stabilize the intermediate that would be formed.[3] Without the β-keto group, the reaction would require breaking a strong C-C bond, resulting in a high activation energy.

For such challenging substrates, your options involve more forcing conditions or catalytic methods:

  • High Temperatures: Thermal decarboxylation without a β-keto group requires very high temperatures, which can lead to degradation of the pyran ring or other sensitive functional groups.

  • Acid Catalysis: In strongly acidic aqueous solutions, decarboxylation can proceed through an alternative mechanism involving the addition of water to the protonated carboxylic acid.[4][5] This forms a tetrahedral intermediate that can then collapse, releasing CO₂ and the protonated pyran ring.[6][7]

  • Metal Catalysis: Transition metals, particularly copper and silver catalysts, are effective for the protodecarboxylation of various aromatic and heteroaromatic carboxylic acids.[8][9][10] These reactions often proceed under milder conditions than uncatalyzed thermal methods.

Q3: What does the mechanism for a typical β-keto pyran carboxylic acid decarboxylation look like?

The reaction proceeds through a concerted, six-membered cyclic transition state. This pericyclic mechanism has a relatively low activation energy, often requiring only mild heating (50-150 °C).[11]

Caption: Mechanism of thermal decarboxylation of a β-keto pyran acid.

Part 2: Troubleshooting Guide

Q4: My reaction is sluggish or incomplete. What are the likely causes?
  • Insufficient Temperature: Thermal decarboxylation is temperature-dependent. If the reaction is slow, the temperature may be too low to overcome the activation energy. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition via TLC or LCMS. Reaction temperatures can range from 50 to over 200 °C depending on the substrate and catalyst used.[9]

  • Catalyst Inactivity: If using a metal-catalyzed protocol, the catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and that the catalyst has been properly handled and stored. For copper-catalyzed reactions, the active species is typically Cu(I); oxidation to Cu(II) can hinder the reaction.

  • Solvent Choice: The solvent must be stable at the required reaction temperature. High-boiling point aprotic polar solvents like DMF or DMSO can facilitate the reaction, sometimes even with organic acid catalysts at temperatures between 85-150 °C.[12] For thermal reactions, solvents like mesitylene or dichlorobenzene may be used, though often the reaction is performed neat (without solvent).[9]

Q5: I'm observing significant side product formation. How can I improve selectivity?
  • Thermal Degradation: The primary cause of side products is often thermal decomposition of the starting material or the desired product. The solution is to lower the reaction temperature. This may require extending the reaction time or, more effectively, switching to a catalytic method that operates under milder conditions.[10]

  • Basic Conditions: While bases like potassium carbonate can be used for decarboxylation, they can also promote unwanted side reactions, especially with sensitive functional groups.[8] Basic decarboxylation can be messy and is often impractical due to reactions between the evolved CO₂ and the base.[3]

  • Photocatalysis as a Mild Alternative: For delicate substrates, visible light-mediated photocatalysis offers an extremely mild method for decarboxylation, often proceeding at room temperature without pre-activation of the acid groups.[13] This can dramatically improve selectivity by avoiding harsh thermal or acidic conditions.

Q6: The reaction worked, but isolating the product is difficult. Any tips for workup and purification?
  • Acidic/Basic Impurities: If an acid or base catalyst was used, it must be thoroughly removed. A standard aqueous workup involving washes with a mild base (e.g., NaHCO₃ solution) to remove acid catalysts, or a mild acid (e.g., dilute HCl) to remove basic catalysts, is essential.

  • High-Boiling Solvents: Removing high-boiling solvents like DMF or DMSO can be challenging. For DMF, repeated co-evaporation with a solvent like heptane or toluene under reduced pressure can be effective. Alternatively, an aqueous workup followed by extraction into a non-polar solvent (e.g., ether, EtOAc) can leave the high-boiling solvent in the aqueous phase.

  • Product Volatility: The decarboxylated pyran product may be more volatile than the starting carboxylic acid. Be cautious during solvent removal under vacuum to avoid loss of product. Use moderate temperatures on the rotary evaporator and ensure your vacuum trap is cold.

Part 3: Experimental Design & Protocols

Q7: How do I choose the right conditions? Thermal vs. Catalytic Decarboxylation?

Your choice depends on the stability of your substrate and the presence of a β-keto group. The table below summarizes the key considerations.

MethodTypical SubstrateTemperature RangeKey AdvantagesCommon Issues
Thermal β-Keto Pyran Carboxylic Acids100 - 180 °CSimple, no catalyst neededHigh temperature can cause degradation
Acid-Catalyzed Non-β-keto, stable heterocycles70 - 190 °C[9]Effective for stubborn substratesRequires aqueous conditions, harsh
Base-Catalyzed Specific heteroaromatic acids80 - 120 °C[9]Alternative to acid/metalPotential for side reactions[3]
Metal-Catalyzed (Cu, Ag) Aromatic/Heteroaromatic Acids80 - 150 °CMilder than thermal, high yieldCatalyst cost, removal, sensitivity
Protocol 1: General Procedure for Thermal Decarboxylation of a β-Keto Pyran Carboxylic Acid

This protocol is a starting point for the straightforward thermal decarboxylation of a pyran-3-carboxylic acid bearing a 4-keto group.

Workflow Diagram:

G start 1. Setup react 2. Reaction (Heating) start->react Add substrate to flask monitor 3. Monitoring (TLC/LCMS) react->monitor Take aliquots monitor->react Continue heating workup 4. Workup (Cool & Dilute) monitor->workup Reaction complete extract 5. Extraction workup->extract purify 6. Purification (Chromatography) extract->purify end 7. Analysis (NMR, MS) purify->end

Caption: General experimental workflow for decarboxylation.

Step-by-Step Procedure:

  • Preparation: Place the β-keto pyran carboxylic acid (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If the substrate is a high-melting solid, a high-boiling solvent (e.g., mesitylene, 0.1-0.2 M) can be added, but neat conditions are often preferred if the substrate melts at the reaction temperature.[9]

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Heating: Immerse the flask in a preheated oil bath set to the desired temperature (start at 120 °C and increase if necessary). Vigorous bubbling (CO₂ evolution) should be observed.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until all starting material is consumed. A typical sign of completion is the cessation of gas evolution.

  • Workup: Once complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product can be purified directly by flash column chromatography on silica gel to yield the final decarboxylated pyranone.

Protocol 2: Copper-Catalyzed Decarboxylation of a Pyran Carboxylic Acid

This method is adapted from established procedures for heteroaromatic carboxylic acids and is suitable for substrates that are sensitive to high temperatures or lack a β-keto activating group.[10]

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial, add the pyran carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 5-10 mol%), and a ligand such as 1,10-phenanthroline (10-20 mol%).

  • Solvent & Atmosphere: Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO) to achieve a concentration of 0.2-0.5 M. Seal the vial and purge with an inert gas (Nitrogen or Argon).

  • Heating: Place the vial in a preheated heating block or oil bath at a temperature between 100-140 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction by LCMS. These reactions are often complete within a few hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography to afford the desired product.

References

Technical Support Center: Navigating the Challenges of Polar Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of polar carboxylic acids. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to help you overcome common hurdles in your chromatographic experiments. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the purification of polar carboxylic acids in a direct question-and-answer format.

Poor Retention in Reversed-Phase Chromatography

Question: My polar carboxylic acid is eluting in the void volume or showing very little retention on my C18 column. What can I do to improve its retention?

Answer: This is a classic challenge when analyzing highly polar compounds with traditional reversed-phase (RP) methods.[1][2] The highly aqueous mobile phases required to retain these analytes can lead to a phenomenon known as "phase collapse" or "dewetting" on conventional C18 columns, resulting in a dramatic loss of retention and reproducibility.[3]

Here’s a systematic approach to troubleshoot and resolve this issue:

  • Mobile Phase Optimization:

    • Reduce Organic Modifier: The most straightforward approach is to decrease the concentration of your organic solvent (e.g., acetonitrile or methanol). For very polar carboxylic acids, you might need to use a 100% aqueous mobile phase.[4]

    • pH Adjustment: The ionization state of your carboxylic acid is critical. By lowering the mobile phase pH to at least 2 units below the analyte's pKa, you can suppress its ionization, making it more hydrophobic and increasing its retention on a reversed-phase column.[5]

  • Column Chemistry Selection:

    • Aqueous-Compatible Columns (e.g., "AQ" or polar-embedded): These columns are specifically designed with polar-endcapped or embedded polar groups to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.[1][4]

    • Specialized Stationary Phases: Consider columns with a higher carbon load or different bonding chemistries that can offer enhanced retention for polar compounds.[4]

  • Ion-Pair Chromatography (IPC):

    • This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt for an acidic analyte) to the mobile phase. The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the RP column.[6] Be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[2]

Peak Tailing and Asymmetry

Question: I'm observing significant peak tailing for my carboxylic acid, which is affecting my quantification. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common and frustrating issue, often stemming from unwanted secondary interactions between the analyte and the stationary phase.[7] For polar carboxylic acids, the primary culprits are often interactions with residual silanol groups on silica-based columns and issues related to the analyte's ionization state.[7][8]

Here is a troubleshooting workflow to address peak tailing:

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH > pKa of Analyte? start->check_ph adjust_ph Lower Mobile Phase pH (at least 2 units below pKa) check_ph->adjust_ph Yes check_silanol Suspect Silanol Interactions? check_ph->check_silanol No adjust_ph->check_silanol use_endcapped Use a High-Purity, End-Capped Column check_silanol->use_endcapped Yes check_overload Is the Column Overloaded? check_silanol->check_overload No increase_buffer Increase Buffer Concentration (20-50 mM) use_endcapped->increase_buffer increase_buffer->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_extracolumn Check for Extra-Column Volume check_overload->check_extracolumn No reduce_conc->check_extracolumn optimize_tubing Minimize Tubing Length and Diameter check_extracolumn->optimize_tubing Yes solution Symmetrical Peak Achieved check_extracolumn->solution No optimize_tubing->solution

Caption: A systematic workflow for troubleshooting peak tailing of carboxylic acids.

Detailed Explanation of Troubleshooting Steps:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your carboxylic acid, you will have a mixed population of ionized and non-ionized species, leading to peak broadening and tailing.[8] Lowering the pH suppresses ionization and promotes a single, more retained species.[5][9]

  • Silanol Interactions: Residual, un-endcapped silanol groups on the silica surface can be deprotonated (negatively charged) and interact ionically with polar analytes, causing tailing.[7][8]

    • Use End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of free silanols.[5]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to "mask" the active sites of residual silanols.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[7] Dilute your sample or reduce the injection volume.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[9]

Detection and Sensitivity Issues

Question: I'm struggling to get a good signal for my aliphatic carboxylic acid using a UV detector. What are my options for improving sensitivity?

Answer: Many simple carboxylic acids lack strong chromophores, making their detection by UV-Vis challenging, especially at low concentrations.[10] Direct UV detection is often limited to the low wavelength range (200-210 nm), where many solvents and impurities can interfere.[11]

Here are some strategies to enhance detection:

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): This is the most powerful technique for sensitive and selective detection of carboxylic acids. Electrospray ionization (ESI) in negative mode is typically very effective.

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for analytes without a chromophore.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity.

    • Conductivity Detector: This can be a highly sensitive and selective method, especially when used with a post-column pH buffering system to promote dissociation of the carboxylic acid.[11]

  • Derivatization:

    • If you are limited to UV or fluorescence detection, you can chemically modify your carboxylic acid with a reagent that introduces a highly responsive chromophore or fluorophore.[10] This adds a sample preparation step but can significantly boost sensitivity.

Part 2: Alternative & Advanced Purification Strategies

When reversed-phase chromatography is not suitable, other techniques can provide excellent separation for polar carboxylic acids.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Question: When should I consider using HILIC for my polar carboxylic acid purification?

Answer: HILIC is an excellent alternative for compounds that are too polar to be retained by reversed-phase chromatography.[12][13] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13]

Key Advantages of HILIC for Polar Carboxylic Acids:

  • Excellent Retention: Provides strong retention for highly polar and hydrophilic compounds.[12]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can be beneficial for complex samples.

  • MS Compatibility: The high organic content of the mobile phase is advantageous for ESI-MS sensitivity.

Workflow for HILIC Method Development

G start Start HILIC Method Development select_column Select HILIC Column (e.g., Bare Silica, Diol, Zwitterionic) start->select_column initial_mobile_phase Initial Mobile Phase: High Acetonitrile (e.g., 95%) with Aqueous Buffer select_column->initial_mobile_phase run_gradient Run a Broad Gradient (e.g., 95% to 50% ACN) initial_mobile_phase->run_gradient eval_retention Evaluate Retention and Peak Shape run_gradient->eval_retention optimize_gradient Optimize Gradient Slope and Isocratic Hold eval_retention->optimize_gradient adjust_buffer Adjust Buffer pH and Concentration for Fine-Tuning Selectivity optimize_gradient->adjust_buffer final_method Final HILIC Method adjust_buffer->final_method

Caption: A step-by-step workflow for developing a HILIC method for polar analytes.

Step-by-Step Protocol for HILIC Purification:

  • Column Selection: Choose a HILIC column based on the specific properties of your analyte. Zwitterionic phases can be particularly effective for retaining polar and acidic small molecules.[14]

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Prepare an aqueous buffer, such as 10 mM ammonium formate or ammonium acetate, and adjust the pH as needed.

    • Organic Component (Solvent B): Use high-purity acetonitrile.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% acetonitrile) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Injection: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition to avoid peak distortion.

  • Gradient Elution: Start with a high percentage of organic solvent and run a gradient to a higher percentage of the aqueous buffer. Water is the strong eluting solvent in HILIC.[15]

  • Optimization: Adjust the gradient slope, buffer pH, and buffer concentration to optimize the separation.[16]

Ion-Exchange Chromatography (IEC)

Question: My sample contains a mixture of acidic, basic, and neutral compounds. Would ion-exchange chromatography be a good choice for purifying my target carboxylic acid?

Answer: Yes, ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge and is particularly well-suited for purifying carboxylic acids from complex mixtures.[17][18] For carboxylic acids, which are anions at a pH above their pKa, you would use an anion-exchange column.[18]

Principle of Anion-Exchange Chromatography for Carboxylic Acids:

  • Binding: The column contains a stationary phase with positively charged functional groups.[18] At an appropriate pH, the negatively charged carboxylate anions in your sample will bind to the stationary phase.

  • Washing: Neutral and positively charged impurities are washed off the column.[19]

  • Elution: The bound carboxylic acids are eluted by either increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the charge on the analyte or the stationary phase.[18]

Comparison of IEC Resins for Carboxylic Acid Purification

Resin TypeFunctional GroupCharacteristicsBest For
Strong Anion Exchanger (SAX) Quaternary ammoniumPermanently positively charged, pH-independent.[17]Weakly acidic compounds (like many carboxylic acids) that may not bind strongly to weak exchangers.[17]
Weak Anion Exchanger (WAX) e.g., Diethylaminoethyl (DEAE)Positively charged at lower pH, neutral at higher pH.Stronger acids; allows for elution by changing pH.

Step-by-Step Protocol for Anion-Exchange Purification:

  • Column Selection: Choose a strong anion-exchange (SAX) resin for most carboxylic acid applications.[17]

  • Buffer Preparation:

    • Binding/Equilibration Buffer: A low ionic strength buffer at a pH where your target carboxylic acid is deprotonated (negatively charged).

    • Elution Buffer: The same buffer with a high concentration of salt (e.g., 1 M NaCl) or a buffer at a low pH to protonate the carboxylic acid.

  • Equilibration: Wash the column with several column volumes of the binding buffer.

  • Sample Loading: Load your sample, which should be in the binding buffer.

  • Washing: Wash the column with the binding buffer to remove unbound impurities.

  • Elution: Apply the elution buffer to release your bound carboxylic acid. Collect fractions and analyze for your target compound.

Supercritical Fluid Chromatography (SFC)

Question: I've heard that SFC is a "green" chromatography technique. Is it suitable for purifying polar carboxylic acids?

Answer: Supercritical fluid chromatography (SFC) is indeed a more environmentally friendly technique that is gaining popularity for the purification of a wide range of compounds, including polar analytes.[20] It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and easily removed.[21][22]

While historically considered best for non-polar compounds, modern SFC systems can effectively separate polar molecules, including carboxylic acids, by using a polar co-solvent (modifier) like methanol.[23]

Key Considerations for SFC:

  • Stationary Phase: Polar stationary phases, such as bare silica, are often used for polar analytes.[20]

  • Mobile Phase: A gradient of a polar modifier (e.g., methanol) in supercritical CO2 is typically used. For highly polar or ionic compounds, additives like ammonium hydroxide or trifluoroacetic acid may be necessary.

  • Advantages: SFC offers fast separations due to the low viscosity of the mobile phase and simplifies sample workup as the CO2 evaporates upon depressurization.[20][21]

References

Technical Support Center: Managing Reaction Kinetics in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center for Pyran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyran ring formation. The synthesis of pyran scaffolds, while versatile, is often governed by delicate kinetic and thermodynamic balances. Achieving high yields, minimizing side-product formation, and ensuring reproducible results hinges on a deep understanding of the underlying reaction kinetics. This document provides field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions - Core Kinetic Principles

This section addresses fundamental questions regarding the control of reaction kinetics in common pyran synthesis routes.

Question 1: My pyran synthesis is proceeding very slowly. What are the primary kinetic levers I can pull to increase the reaction rate?

Answer: A slow reaction rate is a common issue that can typically be addressed by manipulating three core parameters: temperature, catalyst selection, and reactant concentration.

  • Temperature: Increasing the reaction temperature is the most direct way to increase the rate.[1] According to collision theory, higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and more energetic collisions.[2] As a general rule of thumb, the rate of many organic reactions can double for every 10°C increase in temperature.[3] However, this must be balanced against the potential for decreased selectivity and the formation of degradation products at excessive temperatures.

  • Catalyst Selection: The catalyst is arguably the most powerful tool for controlling pyran synthesis kinetics. Catalysts provide an alternative reaction pathway with a lower activation energy (Ea), thereby accelerating the rate without being consumed.[4] For multicomponent reactions (MCRs) leading to 4H-pyrans, a wide array of catalysts have been developed, from basic catalysts like piperidine or KOH-loaded CaO to various heterogeneous and nanocatalysts.[5][6] The choice of catalyst can dramatically reduce reaction times from hours to minutes.[7]

  • Reactant Concentration: Increasing the concentration of your reactants increases the probability of collision, which can lead to a higher reaction rate. However, for many pyran syntheses, especially MCRs, the kinetics can be complex. High concentrations may also lead to solubility issues or promote undesired side reactions. It is often more effective to optimize temperature and catalyst choice before drastically increasing concentration.

Question 2: How does solvent choice critically impact the reaction kinetics and overall success of a pyran synthesis?

Answer: Solvent selection is a critical parameter that influences reaction kinetics through several mechanisms, including reactant solubility, stabilization of transition states, and direct participation in the reaction pathway.

  • Solubility: For a reaction to occur, the reactants must be in the same phase. Poor solubility of one or more starting materials is a common reason for slow or incomplete reactions.[5] For instance, some multicomponent reactions show poor yields in non-polar solvents like CH2Cl2 but proceed smoothly in protic solvents like ethanol which can better solvate the reactants and intermediates.[8]

  • Polarity and Transition State Stabilization: The polarity of the solvent can preferentially stabilize or destabilize transition states. For polar mechanisms, such as the Michael addition step common in many pyran syntheses, a polar solvent can stabilize the charged transition state, lowering the activation energy and accelerating the reaction.

  • Solvent-Free Conditions: Interestingly, many modern protocols for 4H-pyran synthesis achieve excellent yields and very short reaction times under solvent-free conditions.[5] Heating a mixture of the neat reactants often creates a eutectic melt, providing a highly concentrated medium that can drive the reaction to completion rapidly. This approach also aligns with green chemistry principles.[9]

The following table provides a general guide for solvent selection:

Solvent TypeExamplesTypical Application in Pyran SynthesisKinetic Considerations
Protic Ethanol, WaterOften used in MCRs involving aldehydes, malononitrile, and dicarbonyls.[8]Can act as a proton source/sink, potentially participating in the mechanism. Good for solvating polar reagents.
Aprotic Polar THF, DCM, AcetonitrileUsed in specific, non-MCR routes or when protic functionality interferes.Generally less effective for common MCRs, which often show poor product formation in these solvents.[8]
Non-Polar Toluene, HexaneRarely used as the primary solvent due to poor solubility of common reactants.May be used for specific workup procedures but not typically for the reaction itself.
Solvent-Free Neat reaction mixtureA highly efficient green chemistry approach for many MCRs.[5]Maximizes reactant concentration, often leading to very fast reaction rates at elevated temperatures (e.g., 60-100 °C).

Question 3: What are the main mechanistic pathways in multicomponent pyran synthesis and how does this knowledge help in controlling the kinetics?

Answer: Understanding the reaction mechanism is crucial for effective troubleshooting. For the widely used three-component synthesis of 2-amino-4H-pyrans (from an aldehyde, malononitrile, and a 1,3-dicarbonyl compound), the reaction proceeds through a tandem or domino sequence.[10]

The generally accepted mechanism involves three key steps:

  • Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed condensation between the aldehyde and malononitrile. This is often the rate-determining step and produces a highly electrophilic benzylidene malononitrile intermediate.[5][7]

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound then acts as a nucleophile, attacking the intermediate from the first step in a conjugate (Michael) addition.[7]

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.[10]

Knowing this sequence allows for targeted intervention. For instance, if the reaction stalls, the issue likely lies in the initial Knoevenagel condensation. Using a more effective base catalyst can specifically accelerate this first step, thereby increasing the overall reaction rate.

Pyran_Synthesis_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization Aldehyde Aldehyde Intermediate1 Benzylidene Malononitrile Aldehyde->Intermediate1 + Malononitrile (Base Catalyst) Malononitrile Malononitrile Intermediate2 Acyclic Michael Adduct Intermediate1->Intermediate2 + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Pyran 4H-Pyran Product Intermediate2->Pyran Intramolecular Cyclization

Caption: Tandem reaction pathway for 4H-pyran synthesis.

Part 2: Troubleshooting Guide - Common Kinetic Problems

This section provides solutions to specific experimental issues in a Q&A format.

Problem 1: My reaction gives a low yield, and TLC/LCMS analysis shows a significant amount of unreacted starting materials, even after prolonged reaction times. What's wrong?

Answer: This indicates that the reaction activation energy barrier is not being sufficiently overcome. The issue is likely with your reaction conditions, catalyst, or reagent quality.

Causality & Troubleshooting Steps:

  • Insufficient Thermal Energy: The reaction may simply be too cold.

    • Solution: Gradually increase the temperature in 10°C increments. For many MCRs, temperatures between 60-80°C are optimal.[5] Monitor the reaction by TLC at each new temperature to find the sweet spot before side reactions become significant.

  • Catalyst Inactivity or Inefficiency: The chosen catalyst may be inappropriate, or if it's a recycled heterogeneous catalyst, it may have lost activity.

    • Solution: First, ensure the catalyst loading is correct (e.g., 10 mol% is a common starting point).[5] If that fails, screen other catalysts. For example, if a mild base like piperidine is ineffective, a stronger catalytic system like KOH on an oxide support might be required.[5] If using a recycled catalyst, try a fresh batch to rule out deactivation.

  • Reagent Insolubility: As discussed, if reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: If you are using a solvent, try switching to one with better solvating power for all reactants (see solvent table above). Alternatively, consider a solvent-free protocol, which can often overcome solubility issues by creating a molten state at reaction temperature.[5]

Problem 2: The reaction is fast, but I'm getting a complex mixture of products with low selectivity for the desired pyran. How can I improve selectivity?

Answer: This classic problem highlights a kinetically fast but uncontrolled reaction. The goal is to find conditions that favor the formation of the desired product's transition state over competing pathways.

Causality & Troubleshooting Steps:

  • Excessive Temperature: High temperatures provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. While this will slow the reaction, it will disproportionately slow the higher-energy side reactions, thus improving selectivity. Run the reaction at room temperature if possible, even if it takes longer.

  • Incorrect Catalyst: Some catalysts are highly active but not selective. A catalyst can influence which mechanistic pathway is favored. For example, in the synthesis of pyrans from 2-(1-alkynyl)-2-alken-1-ones, DBU catalyst leads to 4H-pyrans, whereas a cationic Pd(II) catalyst diverts the reaction to produce furans instead.[11]

    • Solution: Switch to a catalyst known for higher selectivity. This may involve moving from a strong base to a milder one, or employing an organocatalyst like L-proline, which can induce stereoselectivity through chiral transition states.

  • Order of Addition: In some complex MCRs, the order in which reactants are added can influence the outcome by controlling which intermediates form first.

    • Solution: Instead of a one-pot approach, try a sequential addition. For example, pre-form the Knoevenagel intermediate by reacting the aldehyde and malononitrile with the catalyst first, then add the 1,3-dicarbonyl compound. This can prevent the 1,3-dicarbonyl from engaging in undesired self-condensation or other side reactions.

Problem 3: My results are inconsistent. A reaction that worked perfectly last week is failing today. What could be the cause?

Answer: Reproducibility issues are often traced to subtle, overlooked variables in reagents or setup. A systematic check is required.

Causality & Troubleshooting Steps:

  • Reagent Purity and Water Content: The most common culprit is variability in reagent quality. Aldehydes can oxidize to carboxylic acids on storage. Anhydrous conditions might be important, and atmospheric moisture can vary.

    • Solution: Use freshly opened or purified reagents. If an aldehyde is suspect, run a quick NMR or distill it before use. If the reaction is sensitive to water, use properly dried solvents and glassware and run the reaction under an inert atmosphere (N2 or Ar).

  • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities.

    • Solution: Store catalysts in a desiccator. Never leave the catalyst bottle open to the air. Use a fresh batch of catalyst to see if performance is restored.

  • Inaccurate Temperature Control: A 5°C difference in temperature can have a significant impact on kinetics.

    • Solution: Ensure your heating mantle/oil bath and thermometer are calibrated and providing accurate, stable temperature control.

The following workflow provides a logical approach to diagnosing and solving kinetic issues in pyran synthesis.

Troubleshooting_Workflow Start Reaction Problem (Low Yield, Low Selectivity, etc.) CheckReagents Step 1: Verify Reagents - Purity (NMR/TLC) - Freshness - Water Content Start->CheckReagents CheckConditions Step 2: Verify Conditions - Temperature (Calibrated?) - Stirring Rate - Atmosphere (Inert?) CheckReagents->CheckConditions Reagents OK Solution Problem Resolved CheckReagents->Solution Reagent Issue Found CheckCatalyst Step 3: Evaluate Catalyst - Correct Loading? - Active? (Use Fresh Batch) - Appropriate Choice? CheckConditions->CheckCatalyst Conditions OK CheckConditions->Solution Condition Issue Found OptimizeTemp Step 4: Optimize Temperature - Increase for slow rate - Decrease for low selectivity CheckCatalyst->OptimizeTemp Catalyst OK CheckCatalyst->Solution Catalyst Issue Found ChangeSolvent Step 5: Change Solvent - Improve Solubility - Consider Solvent-Free OptimizeTemp->ChangeSolvent Still Issues OptimizeTemp->Solution Temp Optimized ChangeSolvent->Solution Solvent Optimized

References

Validation & Comparative

A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Six-Membered Heterocycle

In the intricate process of drug discovery, the selection of a core scaffold is a foundational decision that profoundly influences a molecule's journey from a mere hit to a viable clinical candidate. Among the most successful and frequently employed structural motifs are the six-membered saturated heterocycles, tetrahydropyran (THP) and piperidine. While deceptively similar in their gross structure—a six-membered ring containing a heteroatom—the substitution of a methylene group (piperidine) with an oxygen atom (tetrahydropyran) creates a cascade of differences in their physicochemical properties, metabolic fates, and potential for target engagement.

This guide provides an in-depth, objective comparison of the THP and piperidine scaffolds. Moving beyond a simple list of attributes, we will explore the causal relationships between their structures and their functions in medicinal chemistry. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make strategic, data-driven decisions in scaffold selection and lead optimization. We will delve into their conformational nuances, compare their synthetic accessibility, and provide supporting experimental frameworks to validate these choices in a laboratory setting.

Part 1: Physicochemical and Conformational Landscape

The fundamental differences between THP and piperidine originate from the distinct properties of their respective heteroatoms: oxygen versus nitrogen. These differences manifest in basicity, hydrogen bonding potential, and metabolic stability, which are cornerstone considerations in drug design.

Basicity (pKa) and its Implications

The most striking difference lies in their basicity.

  • Piperidine: As a secondary amine, piperidine is basic, with the pKa of its conjugate acid (piperidinium) being approximately 11.1. This basicity is a powerful tool in drug design. It allows for the formation of salts, which can dramatically improve aqueous solubility and crystalline properties. Furthermore, at physiological pH (7.4), the piperidine nitrogen is predominantly protonated, enabling it to form strong ionic and hydrogen-bonding interactions with acidic residues like aspartate or glutamate in a target's binding pocket.

  • Tetrahydropyran: The ether oxygen in THP is a very weak Lewis base and is essentially non-basic under physiological conditions. This makes the THP scaffold ideal when a basic center is undesirable, for instance, to avoid off-target effects at receptors that recognize amines (e.g., hERG channel, aminergic GPCRs) or to enhance permeability across the blood-brain barrier where high basicity can be a liability.

Hydrogen Bonding Capacity

The ability to form hydrogen bonds is critical for molecular recognition and optimizing pharmacokinetic properties.

  • Piperidine: The piperidine ring is a versatile hydrogen-bonding moiety. The N-H group acts as a hydrogen bond donor , while the lone pair on the nitrogen atom can serve as a hydrogen bond acceptor . This dual capacity provides multiple avenues for interaction with a biological target.

  • Tetrahydropyran: The THP ring possesses only a hydrogen bond acceptor capability through the lone pairs on the ether oxygen. It lacks a hydrogen bond donor. This makes THP a suitable replacement for piperidine when a hydrogen bond acceptor is required but the donor functionality or basicity would be detrimental.

Lipophilicity and Solubility

Lipophilicity, often measured as logP, governs a drug's ability to cross biological membranes and influences its metabolic profile.

  • The unsubstituted scaffolds have similar calculated logP values (Piperidine ≈ 0.84, THP ≈ 0.95). However, the basicity of piperidine allows for significant modulation of its aqueous solubility through salt formation, an advantage not available to THP. Conversely, the non-ionizable nature of THP can lead to more predictable lipophilicity across different pH environments. Piperidine derivatives, being more lipophilic, may exhibit better membrane permeability and oral absorption.

Conformational Analysis

Both scaffolds predominantly adopt a low-energy chair conformation to minimize steric strain, with substituents favoring the equatorial position to avoid unfavorable 1,3-diaxial interactions.

  • Piperidine: The C-N bond length is slightly shorter than a C-C bond, subtly altering the ring geometry compared to cyclohexane. Upon protonation, electrostatic interactions between the positively charged nitrogen and polar substituents can significantly alter the conformational equilibrium, in some cases even favoring an axial conformation that would otherwise be disfavored.

  • Tetrahydropyran: The C-O bond is significantly shorter than a C-C bond, leading to a more puckered chair conformation. The presence of the ether oxygen can also lead to stereoelectronic effects, such as the anomeric effect, which can influence the preferred conformation of substituents, particularly at the C2 and C6 positions.

Comparative Summary of Physicochemical Properties

PropertyTetrahydropyran (THP)PiperidineRationale & Implication in Drug Design
Structure
alt text
alt text
Oxygen heteroatom vs. Nitrogen heteroatom.
pKa (of conjugate acid) ~ -2 to -3~ 11.1Piperidine is basic and protonated at physiological pH; THP is neutral. Critical for solubility, salt formation, and ionic interactions.
LogP (unsubstituted) ~ 0.95~ 0.84Similar starting lipophilicity, but heavily influenced by substitution and ionization state (for piperidine).
Hydrogen Bond Donor NoYes (N-H)Piperidine can donate a hydrogen bond, crucial for specific receptor interactions.
Hydrogen Bond Acceptor Yes (Oxygen)Yes (Nitrogen)Both can accept hydrogen bonds, but the nature and strength of the interaction differ.
Primary Role Stable, non-basic linker/core; H-bond acceptor; replacement for metabolically labile groups.Introduces basicity for solubility/ionic interactions; H-bond donor/acceptor; CNS activity.Choice depends on whether basicity is desired or a liability.
Example Drugs Component in Darunavir (HIV Protease Inhibitor), Aprepitant (NK1 Antagonist)Risperidone, Methylphenidate, HaloperidolDemonstrates broad applicability in diverse therapeutic areas.

Part 2: Metabolic Stability and Synthetic Accessibility

A scaffold's utility is also defined by its stability in a biological system and the ease with which it can be synthesized and diversified.

Comparative Metabolic Stability

The metabolic fate of these rings is a key point of differentiation.

  • Tetrahydropyran: The C-O-C ether linkage of the THP ring is generally considered metabolically robust and resistant to cleavage by cytochrome P450 (CYP) enzymes. Metabolism, when it occurs, typically involves oxidation at carbon atoms, but this is often slower compared to oxidation adjacent to a nitrogen atom. This inherent stability makes THP an attractive scaffold for improving the metabolic profile of a drug candidate.

  • Piperidine: The piperidine ring is more susceptible to metabolic transformations. The primary metabolic pathways include:

    • N-dealkylation: Cleavage of substituents from the nitrogen.

    • C-Oxidation: Oxidation of the carbon atoms alpha to the nitrogen is common, leading to the formation of a stable lactam metabolite.

    • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring itself.

    • N-oxidation: The nitrogen atom can be directly oxidized.

The higher metabolic stability of morpholine, a related heterocycle also containing an ether linkage, compared to piperidine is well-documented and the principles extend to THP. The electron-withdrawing nature of the oxygen atom in THP reduces the susceptibility of adjacent carbons to CYP-mediated oxidation.

Caption: Core structures and key physicochemical properties of THP and Piperidine.

Synthetic Accessibility

Both scaffolds are readily accessible through well-established synthetic routes.

  • Tetrahydropyran Synthesis: The Prins cyclization is a powerful and common method, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This method allows for the stereoselective construction of highly substituted THP rings. Other methods include intramolecular Williamson ether synthesis and hydrogenation of dihydropyran precursors.

  • Piperidine Synthesis: The most common industrial-scale synthesis involves the catalytic hydrogenation of pyridine . For more substituted or complex piperidines, reductive amination of 1,5-dicarbonyl compounds (like glutaraldehyde) is a highly versatile and widely used strategy.

Metabolic_Pathways cluster_thp Tetrahydropyran Metabolism cluster_pip Piperidine Metabolism THP THP Scaffold THP_Ox C-Oxidation (Hydroxylation) THP->THP_Ox CYP450 (Generally Slow) Pip Piperidine Scaffold Pip_Lactam α-C Oxidation (Lactam Formation) Pip->Pip_Lactam CYP450 Pip_NDealk N-Dealkylation Pip->Pip_NDealk CYP450 NOx NOx Pip->NOx CYP450/FMO Pip_NOx N-Oxidation

Caption: Major metabolic pathways for THP and Piperidine scaffolds.

Part 3: Decision-Making Workflow and Experimental Validation

The choice between THP and piperidine is a multi-parameter optimization problem. The following workflow provides a logical framework for this decision, which must then be validated experimentally.

Scaffold_Selection Start Start: Scaffold Selection Need_Basicity Is a basic center required for solubility or ionic binding? Start->Need_Basicity Consider_Pip Prioritize Piperidine Need_Basicity->Consider_Pip Yes Avoid_Basicity Is basicity a liability? (e.g., CNS penetration, hERG) Need_Basicity->Avoid_Basicity No Final_Choice Synthesize & Test Analogs Consider_Pip->Final_Choice Consider_THP Prioritize THP Avoid_Basicity->Consider_THP Yes HBD Is an H-Bond Donor critical? Avoid_Basicity->HBD No Consider_THP->Final_Choice HBD->Consider_Pip Yes Metabolism Is metabolic stability a primary concern? HBD->Metabolism No Metabolism->Consider_THP Yes Metabolism->Final_Choice No

Caption: A decision-making workflow for selecting between THP and Piperidine scaffolds.

Experimental Protocols

The following protocols are representative methods for synthesizing these scaffolds and evaluating their metabolic stability.

Protocol 1: Synthesis of a Substituted Piperidine via Reductive Amination

  • Objective: To synthesize an N-substituted piperidine from a 1,5-dicarbonyl precursor.

  • Methodology:

    • Reaction Setup: To a round-bottom flask, add glutaraldehyde (1.0 eq) dissolved in a suitable solvent such as methanol or dichloromethane (DCM) at a concentration of 0.5 M.

    • Amine Addition: Add the primary amine of choice (e.g., benzylamine, 1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate di-imine/enamine species.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq), portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is chosen for its mildness and selectivity for imines over carbonyls, minimizing over-reduction of the starting aldehyde.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

    • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via silica gel column chromatography to yield the desired substituted piperidine.

Protocol 2: Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

  • Objective: To synthesize a substituted THP from a homoallylic alcohol and an aldehyde.

  • Methodology:

    • Reaction Setup: In a flame-dried flask under an inert nitrogen or argon atmosphere, dissolve the homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM (0.2 M).

    • Catalyst Addition: Cool the solution to 0 °C. Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) or indium(III) chloride (InCl₃, 0.1 eq), dropwise. Causality: The Lewis acid activates the aldehyde, facilitating the formation of an oxocarbenium ion, which is the key electrophilic intermediate for the cyclization.

    • Reaction Monitoring: Stir the reaction at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting alcohol. Reactions are typically complete within 1-4 hours.

    • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product using silica gel column chromatography to isolate the desired tetrahydropyran derivative.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Objective: To compare the metabolic stability of a THP-containing compound versus its piperidine analog.

  • Methodology:

    • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture in a 96-well plate containing phosphate buffer (100 mM, pH 7.4) and the test compound (final concentration 1 µM).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Self-Validation: A parallel incubation is run without the NADPH system to serve as a negative control, ensuring that any compound loss is due to enzymatic metabolism and not chemical instability.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life indicates greater metabolic stability. The piperidine analog is expected to show a shorter half-life compared to its THP counterpart.

Conclusion

Neither the tetrahydropyran nor the piperidine scaffold is inherently superior; their value is context-dependent. Piperidine offers the powerful advantages of a basic handle for modulating solubility and forming strong ionic interactions, making it a dominant scaffold in many therapeutic areas, especially CNS disorders. However, this same basicity can be a liability, and its metabolic susceptibility requires careful management through structural modification.

Tetrahydropyran serves as an excellent alternative when a non-basic, metabolically robust scaffold is required. Its ability to act as a hydrogen bond acceptor while improving pharmacokinetic properties makes it an invaluable tool for bioisosteric replacement and scaffold hopping strategies aimed at mitigating the liabilities of more reactive or problematic moieties. The ultimate decision rests on a thorough analysis of the target biology, the desired physicochemical profile, and a robust, iterative cycle of design, synthesis, and experimental validation.

A Senior Application Scientist's Comparative Guide to Saturated Cyclic Ether Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid vs. Other Cyclic Ether Building Blocks

Executive Summary

The strategic incorporation of saturated heterocycles is a cornerstone of modern drug design, offering a powerful tool to escape the "flatland" of aromatic scaffolds and improve critical drug-like properties. Saturated cyclic ethers, in particular, are prized for their ability to enhance aqueous solubility, modulate lipophilicity, and serve as metabolically stable bioisosteres for less desirable functional groups.[1] This guide provides an in-depth comparison of four key cyclic ether building blocks: the parent tetrahydropyran-4-carboxylic acid (THP-CA) , the smaller tetrahydrofuran-3-carboxylic acid (THF-CA) , the strained oxetane-3-carboxylic acid (Oxa-CA) , and the sterically hindered This compound (gem-diMe-THP-CA) .

We will dissect the nuanced impact of ring size, strain, and substitution on physicochemical properties, metabolic stability, and conformational behavior. Through comparative data, mechanistic diagrams, and validated experimental protocols, this guide will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal cyclic ether building block to address specific challenges in their discovery programs.

The Strategic Value of Saturated Cyclic Ethers in Drug Design

Saturated oxygen heterocycles are prevalent motifs in a wide array of natural products and FDA-approved therapeutic agents.[1] Their utility stems from a unique combination of features:

  • Polarity and Solubility: The ether oxygen acts as a potent hydrogen bond acceptor, often improving a molecule's aqueous solubility and reducing the lipophilicity that can be a liability with carbocyclic analogues.[2]

  • Metabolic Stability: The replacement of metabolically labile groups, such as gem-dimethyl or carbonyl functions, with stable ether rings can block common sites of CYP450-mediated oxidation.[3]

  • Three-Dimensionality (sp³ Character): Moving away from flat, sp²-hybridized systems towards sp³-rich scaffolds can enhance binding affinity and selectivity by enabling more precise and complex interactions with protein targets.[4]

  • Vectorial Exit Points: The carboxylic acid moiety provides a synthetically tractable handle for further elaboration, allowing these building blocks to be seamlessly integrated into complex molecular architectures.[5]

The choice between different cyclic ethers, however, is not trivial. Each scaffold imparts distinct properties to the parent molecule, as we will explore.

Cyclic_Ether_Building_Blocks cluster_0 This compound cluster_1 Tetrahydropyran-4-carboxylic acid cluster_2 Tetrahydrofuran-3-carboxylic acid cluster_3 Oxetane-3-carboxylic acid mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Key cyclic ether building blocks discussed in this guide.

Deep Dive: this compound

The defining feature of this building block is the gem-dimethyl substitution at the C2 position, adjacent to the ether oxygen. This seemingly minor modification has profound and often highly beneficial consequences rooted in fundamental chemical principles.

The gem-Dimethyl Effect: More Than Just Bulk

The gem-dimethyl group, a motif frequently found in natural products, is a powerful tool in medicinal chemistry.[6] Its influence extends beyond simple steric hindrance:

  • Metabolic Shielding: The primary advantage is the steric protection it affords to adjacent positions. The C-H bonds at C3 and C6, as well as the ether oxygen itself, are shielded from the active sites of metabolic enzymes like Cytochrome P450s. This can dramatically reduce the rate of oxidative metabolism, a common liability for unsubstituted ethers.[3][7]

  • Conformational Restriction (Thorpe-Ingold Effect): The presence of two methyl groups on the same carbon atom restricts bond angles and locks the pyran ring into a more rigid chair conformation.[8] This pre-organization can be entropically favorable for binding to a biological target, as less conformational freedom is lost upon binding, potentially leading to increased potency.[6]

  • Lipophilicity Modulation: While adding two methyl groups increases lipophilicity compared to the parent THP-CA, the effect is often less pronounced than adding an equivalent group elsewhere on a molecule, and it provides a predictable way to fine-tune this property.

Synthesis and Accessibility

Several synthetic routes to gem-diMe-THP-CA have been reported, typically starting from precursors like 2,2-dimethyltetrahydropyran-4-one or 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile.[9][10][11] A common final step involves the oxidation of an intermediate aldehyde or hydrolysis of a nitrile.[11][12] While commercially available, it is generally more expensive than its unsubstituted counterpart, a factor to consider in large-scale synthesis campaigns.

Comparative Analysis of Cyclic Ether Building Blocks

The selection of a building block is a multi-parameter optimization problem. The ideal choice depends on the specific goals of the drug design project, whether it be enhancing solubility, blocking metabolism, or exploring new binding vectors.

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties for the four building blocks. These values are critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Building BlockMolecular FormulaMol. Weight ( g/mol )cLogPpKa (approx.)Polar Surface Area (Ų)
gem-diMe-THP-CA C₈H₁₄O₃158.191.1~4.846.5
THP-CA C₆H₁₀O₃130.140.3~4.846.5
THF-CA C₅H₈O₃116.12-0.1~4.746.5
Oxa-CA C₄H₆O₃102.09-0.5~4.646.5

Data compiled from various chemical databases and computational models. cLogP and pKa are estimated values and may vary based on the prediction algorithm.

Key Insights:

  • Lipophilicity (cLogP): There is a clear trend of decreasing lipophilicity with decreasing ring size and the absence of alkyl substituents. Oxa-CA is the most hydrophilic option, making it an excellent choice when trying to increase the polarity of a lead compound.[2] The gem-diMe-THP-CA is the most lipophilic, a direct consequence of its two additional methyl groups.

  • Acidity (pKa): The pKa of the carboxylic acid is relatively insensitive to the nature of the cyclic ether ring, remaining in the typical range for aliphatic carboxylic acids. This means that swapping these building blocks is unlikely to significantly alter ionic interactions at a target site.[13]

Metabolic Stability: The Power of Steric Shielding

A primary reason for incorporating these scaffolds is to improve metabolic stability. However, the ether ring itself can be a site of metabolism. The gem-dimethyl group in gem-diMe-THP-CA offers a distinct advantage in this regard.

Metabolic_Shielding cluster_0 Unsubstituted THP Ring cluster_1 gem-Dimethyl THP Ring O1 O C2_1 CH2 O1->C2_1 C3_1 CH2 C2_1->C3_1 C6_1 CH2 C6_1->O1 C4_1 CH C3_1->C4_1 C5_1 CH2 C5_1->C6_1 C4_1->C5_1 CYP1 CYP450 CYP1->C2_1 α-oxidation CYP1->C6_1 α-oxidation CYP2 CYP450 O2 O C2_2 C(Me)2 O2->C2_2 C3_2 CH2 C2_2->C3_2 shield C6_2 CH2 C6_2->O2 C4_2 CH C3_2->C4_2 C5_2 CH2 C5_2->C6_2 C4_2->C5_2 blockage Steric Blockage

Figure 2: The gem-dimethyl group sterically shields the adjacent C-H bonds and ether oxygen from CYP450-mediated metabolism.

Causality Behind the Choice:

  • THP-CA: Susceptible to oxidation at the C2 and C6 positions, alpha to the ether oxygen. This can be a significant metabolic liability.

  • gem-diMe-THP-CA: The methyl groups act as a steric shield, preventing the CYP450 active site from accessing the alpha-protons. This dramatically increases the metabolic half-life of the moiety. This is the building block of choice when metabolism on the ether ring is a known or suspected problem.

  • THF-CA & Oxa-CA: While also subject to oxidative metabolism, their metabolic profiles can be harder to predict. Oxetanes, due to their ring strain, can sometimes undergo ring-opening reactions, although this is often context-dependent.[14]

Conformational Analysis and Target Engagement

The three-dimensional shape of a molecule is critical for its biological activity. The choice of cyclic ether has a profound impact on the conformation of the resulting molecule.

  • THP Rings (THP-CA and gem-diMe-THP-CA): These six-membered rings strongly prefer a low-energy chair conformation.[15] The key difference is that the gem-dimethyl substitution on gem-diMe-THP-CA can further rigidify this conformation and influence the preference for the axial vs. equatorial orientation of the C4-carboxylic acid, thereby altering the vector projected to a binding pocket.[16]

  • THF Ring (THF-CA): This five-membered ring is much more flexible than a pyran, existing in a dynamic equilibrium between various twist and envelope conformations. This flexibility can be advantageous if the exact binding conformation is unknown, but it can also come with an entropic penalty upon binding.

  • Oxetane Ring (Oxa-CA): The four-membered oxetane ring is a strained, puckered system. It is conformationally restricted but presents its substituents with very different vectors compared to five- or six-membered rings. It is often used as a bioisostere for a gem-dimethyl group or a carbonyl, offering similar steric bulk without the associated lipophilicity of the former or the chemical reactivity of the latter.[3][17]

Experimental Protocols: A Self-Validating System

To translate theoretical advantages into practice, robust experimental validation is essential. Here, we provide a standard protocol for assessing metabolic stability, a key performance differentiator for these building blocks.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a derivative of gem-diMe-THP-CA) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add 98 µL of the HLM solution to each well.

    • Add 1 µL of the 10 mM test compound stock solution to achieve a final substrate concentration of 100 µM (initial concentration will be lower after adding NADPH).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution to each well (final concentration 1 mM). This is the T=0 time point for the first well.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Figure 3: Experimental workflow for determining in vitro metabolic stability.

Conclusion and Recommendations

The selection of a saturated cyclic ether building block is a strategic decision that can profoundly influence the success of a drug discovery project. No single scaffold is universally superior; the optimal choice is dictated by the specific challenges at hand.

  • Choose this compound when:

    • Metabolic stability is a primary concern, and oxidation of the ether ring is a known or potential liability.

    • A degree of conformational rigidity is desired to enhance potency or selectivity.

    • A moderate increase in lipophilicity is tolerable or beneficial.

  • Choose Tetrahydropyran-4-carboxylic acid when:

    • A balance of improved polarity over carbocycles is needed, and metabolic stability of the ring itself is not a major issue.

    • It serves as a reliable, cost-effective, and well-understood scaffold.

  • Choose Tetrahydrofuran-3-carboxylic acid when:

    • Increased conformational flexibility is desired to explore a broader range of binding modes.

    • A more polar, lower molecular weight scaffold is required compared to THP.

  • Choose Oxetane-3-carboxylic acid when:

    • Maximizing aqueous solubility and polarity is the primary goal.

    • A rigid, non-classical scaffold is needed to present substituents with unique vectors.

    • It is being used as a low-lipophilicity bioisostere for a gem-dimethyl or carbonyl group.

By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can leverage the unique properties of each building block to design next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to the Reactivity of Tetrahydropyran-4-one and Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, heterocyclic ketones serve as indispensable building blocks for the construction of complex molecular architectures. Among these, tetrahydropyran-4-one and its sulfur analog, tetrahydrothiopyran-4-one (also known as thian-4-one), are paramount scaffolds found in numerous bioactive compounds. The substitution of the ring oxygen with a sulfur atom introduces subtle yet profound changes in the molecule's electronic and steric properties, leading to significant differences in the reactivity of the carbonyl group and adjacent positions.[1]

This guide provides an in-depth, objective comparison of the reactivity profiles of these two key heterocycles. By synthesizing theoretical principles with practical experimental data, we aim to equip researchers with the insights needed for the rational design of synthetic pathways and the strategic manipulation of these versatile intermediates.

At the Bench: Structural and Electronic Foundations of Reactivity

The differential reactivity between tetrahydropyran-4-one and tetrahydrothiopyran-4-one is fundamentally rooted in the intrinsic properties of the oxygen and sulfur atoms.[1] Both molecules predominantly adopt a stable chair conformation to minimize torsional strain.[1] However, the differences in atomic size, bond lengths (C-S > C-O), and electronegativity set the stage for distinct chemical behaviors.

The reactivity of the carbonyl group is a delicate balance of two primary electronic factors:

  • Inductive Effect (-I): Oxygen is significantly more electronegative than sulfur. This results in a stronger electron-withdrawing inductive effect in tetrahydropyran-4-one, pulling electron density away from the carbonyl carbon and increasing its electrophilicity.[1]

  • Resonance Effect (+M): The lone pairs on the heteroatom can be donated towards the carbonyl group through resonance. This effect counteracts the inductive pull, reducing the carbonyl carbon's electrophilicity. The efficiency of this orbital overlap is greater for oxygen (2p orbital) with the carbonyl's π-system compared to sulfur's larger 3p orbital.

While the potent inductive effect of oxygen would suggest a more reactive carbonyl in tetrahydropyran-4-one, this is moderated by its stronger resonance donation.[1] Conversely, in the thiopyranone, the weaker inductive effect is less effectively opposed by the poorer resonance capability of sulfur. This complex interplay means that the relative electrophilicity of the carbonyl carbon is not straightforward and can be highly dependent on the specific reaction conditions and the nature of the attacking nucleophile.[1]

Figure 1. Key electronic effects influencing carbonyl reactivity.

Reactivity at the Carbonyl Center: A Tale of Two Electrophiles

The carbonyl group is the primary site of reactivity for both molecules, undergoing nucleophilic additions and related transformations.

Reduction with Hydride Reagents

The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation. While extensive side-by-side kinetic comparisons are scarce in the literature, the reaction outcomes are well-established.[1] The choice of reducing agent and conditions allows for controlled synthesis of the corresponding alcohol.

ReactionSubstrateReagentTypical YieldKey Considerations
Hydride Reduction Tetrahydropyran-4-oneNaBH₄ in MeOHHighStandard, mild conditions.[1]
Tetrahydrothiopyran-4-oneNaBH₄ in MeOHHighReaction proceeds cleanly.[1]
Hydride Reduction Tetrahydrothiopyran-4-oneLiAlH₄ in THFHighMore powerful reducing agent, requires anhydrous conditions.

Table 1: Representative Carbonyl Reduction Reactions. Note: Yields are generally high but depend on specific reaction scale and purification methods.

Addition of Organometallic Reagents

Reactions with Grignard or organolithium reagents provide a direct route to tertiary alcohols, a crucial step in building molecular complexity. For example, tetrahydrothiopyran-4-one is a key intermediate in the synthesis of the analgesic drug Tapentadol, where a Grignard reaction at the C4-carbonyl is a pivotal step.[2]

Reactivity at the α-Carbon: The World of Enolates

The protons on the carbons adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. The stability and reactivity of this enolate are influenced by the ring heteroatom.

  • Acidity of α-Protons: The pKa of the α-protons in a typical ketone is around 20.[3] The stronger electron-withdrawing nature of oxygen in tetrahydropyran-4-one is expected to increase the acidity of its α-protons relative to the sulfur analogue, facilitating enolate formation.

  • Enolate Reactions: Once formed, the enolate can react with various electrophiles. Aldol reactions of tetrahydrothiopyran-4-one, for instance, are well-documented, with the diastereoselectivity being controlled by the enolate geometry (Z vs. E) and the reaction conditions, often following the Zimmerman-Traxler model.[4] The use of bases like lithium diisopropylamide (LDA) at low temperatures is standard for generating these reactive intermediates.[4]

While both ketones form enolates, the choice of base and reaction temperature is critical for controlling the regioselectivity in substituted derivatives (kinetic vs. thermodynamic enolate formation).[5]

Experimental Protocol: A Comparative Reduction

To provide a tangible basis for comparison, the following protocol details the reduction of both ketones under identical, standardized conditions. This allows researchers to directly observe any differences in reaction rate (via TLC monitoring) and handling characteristics.

Protocol: Sodium Borohydride Reduction of Heterocyclic Ketones

Objective: To reduce the carbonyl group of tetrahydropyran-4-one and tetrahydrothiopyran-4-one to the corresponding secondary alcohol.

Materials:

  • Tetrahydropyran-4-one or Tetrahydrothiopyran-4-one (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, TLC supplies

Figure 2. Standard workflow for the comparative reduction experiment.

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the ketone (tetrahydropyran-4-one or tetrahydrothiopyran-4-one, 1.0 eq) in anhydrous methanol to a concentration of 0.2 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 10 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition to ensure controlled reduction.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quench: Upon completion, carefully quench the reaction by the slow, dropwise addition of water (approx. 10 mL per mmol of ketone).

  • Workup: a. Concentrate the mixture under reduced pressure to remove the methanol.[1] b. Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL per mmol of ketone).[1] c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1] d. Filter the solution and concentrate the filtrate in vacuo to yield the crude alcohol.[1]

  • Purification: Purify the product by flash column chromatography on silica gel to obtain the pure secondary alcohol.

Expected Outcome: Both reactions are expected to proceed to completion, affording the respective alcohols in high yield. Subtle differences in reaction initiation or completion time may be observed via TLC, providing qualitative insight into the relative electrophilicity of the carbonyl carbons under these specific protic conditions.

Conclusion and Synthetic Outlook

The choice between tetrahydropyran-4-one and tetrahydrothiopyran-4-one in a synthetic campaign is a strategic decision governed by the subtle yet impactful differences imparted by the resident heteroatom.

  • Tetrahydropyran-4-one , with its highly electronegative oxygen, features a carbonyl group whose electrophilicity is tempered by efficient resonance stabilization. Its derivatives are widespread in natural products and pharmaceuticals.

  • Tetrahydrothiopyran-4-one presents a different reactivity profile. The larger, more polarizable sulfur atom and its weaker resonance contribution create a unique electronic environment. This scaffold is crucial for accessing certain classes of bioactive molecules, and the sulfur atom itself can be a site for further functionalization (e.g., oxidation to sulfoxides or sulfones), adding another layer of synthetic versatility.[6][7]

Ultimately, a deep understanding of the interplay between inductive and resonance effects, coupled with empirical data from standardized protocols, empowers chemists to exploit the distinct personalities of these two heterocyclic ketones. This knowledge is critical for optimizing reaction conditions, predicting outcomes, and designing efficient, novel synthetic routes in the pursuit of new chemical entities.

References

In Vitro Evaluation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid derivatives, a promising scaffold in medicinal chemistry. Recognizing the diverse biological potential of tetrahydropyran cores, this document details robust experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.[1][2] By presenting a comparative analysis of a hypothetical series of derivatives against established standards, this guide aims to equip researchers with the necessary tools to identify and advance lead candidates in the drug discovery pipeline.

The tetrahydropyran moiety is a prevalent feature in numerous biologically active natural products and synthetic compounds, underscoring its significance as a privileged structure in drug design.[1] This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the evaluation process.

Comparative In Vitro Anticancer Evaluation

The proliferation of cancer cells is often driven by dysregulated signaling pathways that control cell growth and survival.[3][4] The in vitro assessment of novel compounds for anticancer activity is a critical first step in identifying potential therapeutics that can modulate these pathways. A common approach involves determining the cytotoxic effects of the compounds on various cancer cell lines.[1]

For this guide, we will consider a hypothetical series of this compound derivatives and compare their performance against Doxorubicin, a well-established chemotherapeutic agent used as a positive control.[5][6][7]

Hypothetical Derivatives for Evaluation:

  • Compound A: this compound (Parent Compound)

  • Compound B: (4-aminophenyl)(2,2-dimethyltetrahydro-2H-pyran-4-yl)methanone

  • Compound C: (4-hydroxyphenyl)(2,2-dimethyltetrahydro-2H-pyran-4-yl)methanone

  • Compound D: (4-nitrophenyl)(2,2-dimethyltetrahydro-2H-pyran-4-yl)methanone

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives against Human Cancer Cell Lines

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Compound A >100>100>100
Compound B 25.332.145.8
Compound C 15.821.533.2
Compound D 5.28.912.4
Doxorubicin [8]0.650.40.5
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]

Methodology:

  • Cell Seeding: Plate cancer cells (HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compounds A-D) and the positive control (Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Anticancer Signaling Pathways

The anticancer effects of novel compounds are often mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.[10][11][12] The PI3K/Akt and MAPK pathways are frequently dysregulated in cancer and represent important therapeutic targets.[3][4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Derivative Inhibition Inhibitor->PI3K Inhibitor->Ras

Caption: PI3K/Akt and MAPK signaling pathways in cancer.

Comparative In Vitro Anti-inflammatory Evaluation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.[13][14] The in vitro assessment of anti-inflammatory activity often involves measuring the inhibition of protein denaturation and the stabilization of red blood cell membranes.[15][16]

Here, we compare our hypothetical derivatives against Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[17][18][19][20]

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives

CompoundInhibition of Protein Denaturation (%) at 250 µg/mLHRBC Membrane Stabilization (%) at 250 µg/mL
Compound A 15.220.5
Compound B 45.852.3
Compound C 68.475.1
Compound D 55.763.9
Diclofenac [18]85.392.7
Experimental Protocol: Inhibition of Albumin Denaturation

Methodology:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (Compounds A-D) or standard (Diclofenac).

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Reading: After cooling, measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Anti-inflammatory Signaling Pathways

The inflammatory response is mediated by complex signaling cascades, with the NF-κB and MAPK pathways playing central roles in the production of pro-inflammatory cytokines.[13][14][21][22]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR / TNFR IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK->Inflammation Inhibitor Derivative Inhibition Inhibitor->IKK Inhibitor->MAPKKK

Caption: NF-κB and MAPK signaling in inflammation.

Comparative In Vitro Antimicrobial Evaluation

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[23][24] The in vitro evaluation of new compounds typically begins with determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.[25]

Our hypothetical derivatives are compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[26][27][28][29]

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Compound A >128>128
Compound B 3264
Compound C 1632
Compound D 816
Ciprofloxacin [27]0.2<0.015
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds (Compounds A-D) and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Signaling and Action

Bacterial communication and regulation of virulence are often controlled by signaling pathways such as quorum sensing.[30][31][32][33] A common mechanism of action for antibacterial compounds is the inhibition of essential cellular processes like DNA replication.

antimicrobial_workflow cluster_workflow Broth Microdilution Workflow cluster_action Hypothetical Mechanism of Action Start Prepare Bacterial Inoculum Dilute Serial Dilution of Compounds Start->Dilute Inoculate Inoculate Plates Dilute->Inoculate Incubate Incubate (37°C, 16-20h) Inoculate->Incubate Read Read MIC Incubate->Read Compound Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Workflow for MIC determination and a hypothetical mechanism.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of this compound derivatives. The presented protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities, along with the comparative data of a hypothetical series of compounds, offer a comprehensive approach to early-stage drug discovery. The inclusion of relevant signaling pathways provides a deeper understanding of the potential mechanisms of action. By employing these standardized assays and a comparative approach, researchers can effectively identify and prioritize promising lead candidates for further development.

References

A Senior Application Scientist's Guide to Assessing the Conformational Stability of Substituted Pyrans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Conformation in Pyran-Containing Molecules

The pyran ring, a six-membered heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of biologically significant molecules, most notably carbohydrates.[1] The specific three-dimensional arrangement, or conformation, of this ring and its substituents dictates the molecule's overall shape, which in turn governs its biological activity, reactivity, and physical properties. For researchers in drug development and chemical biology, a precise understanding of conformational stability is not merely academic; it is a critical parameter that influences molecular recognition, binding affinity to protein targets, and metabolic fate.

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to assess the conformational stability of substituted pyrans. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, explain the causality behind experimental choices, and present a framework for integrating data from multiple techniques to construct a comprehensive and reliable conformational profile.

Theoretical Foundations: The Forces at Play

The conformational landscape of a substituted pyran is primarily a dynamic equilibrium between two low-energy chair conformations. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic effects.

  • Steric Hindrance: As with cyclohexane rings, substituents generally prefer the less sterically crowded equatorial position to avoid unfavorable 1,3-diaxial interactions.[2] The energetic penalty for a substituent occupying an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2][3] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[3]

  • The Anomeric Effect: This is a critical stereoelectronic phenomenon unique to heterocyclic systems like pyrans. It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, contrary to what steric predictions would suggest.[4][5] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the anti-bonding (σ*) orbital of the C-substituent bond. This interaction is geometrically optimal when the substituent is axial. The magnitude of the anomeric effect can be estimated at 4-8 kJ/mol in sugars.[4]

The final conformational equilibrium is a competition between these opposing forces. Understanding which effect dominates for a given substituted pyran is key to predicting its structure and function.

G cluster_eq Equatorial Conformer cluster_ax Axial Conformer cluster_factors eq Substituent (X) Equatorial ax Substituent (X) Axial eq->ax Ring Flip steric Steric Hindrance (1,3-diaxial interactions) steric->eq Favors anomeric Anomeric Effect (Hyperconjugation) anomeric->ax Favors (if X is electronegative)

Caption: Equilibrium between axial and equatorial conformers of a substituted pyran, governed by steric and anomeric effects.

A Multi-Faceted Approach to Conformational Analysis

No single technique can provide a complete picture of conformational stability. A robust assessment relies on the synergistic use of solution-state analysis (NMR), solid-state analysis (X-ray Crystallography), and theoretical calculations (Computational Chemistry).

G start Substituted Pyran Synthesis nmr NMR Spectroscopy (Solution-State) start->nmr xray X-ray Crystallography (Solid-State) start->xray comp Computational Modeling (In Silico) start->comp end Integrated Conformational Profile nmr->end Coupling Constants, NOE Data xray->end Bond Lengths, Torsion Angles comp->end Relative Energies (ΔG), Orbital Interactions

Caption: A workflow for the integrated assessment of pyran conformational stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

Expertise & Experience: NMR is the most powerful tool for studying the solution-state conformation and dynamics of molecules. The key insight is that NMR parameters, particularly proton-proton (¹H-¹H) coupling constants (J-values), are exquisitely sensitive to the dihedral angle between atoms, as described by the Karplus relationship. By measuring these couplings, we can deduce the preferred conformation in the solvent of interest, which is often more biologically relevant than the solid-state structure.

Experimental Protocol: Determining Conformational Equilibrium by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyran in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Acquire a two-dimensional Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity, which is essential for unambiguous signal assignment.

    • Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the coupling constants, particularly for the protons on the pyran ring.

  • Data Analysis:

    • Assign all proton signals using the COSY spectrum.

    • Measure the vicinal (three-bond, ³J) coupling constants for the ring protons.

    • Causality: A large ³J value (typically 8-12 Hz) between two vicinal protons indicates a dihedral angle of ~180°, characteristic of an axial-axial relationship. A small ³J value (typically 1-4 Hz) indicates a gauche relationship (~60°), characteristic of axial-equatorial or equatorial-equatorial interactions.

  • Equilibrium Calculation: If the molecule exists as a rapidly interconverting mixture of conformers, the observed coupling constant (J_obs) will be a population-weighted average:

    • J_obs = (χ_ax * J_ax) + (χ_eq * J_eq)

    • Where χ_ax and χ_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the theoretical coupling constants for the pure conformers (often estimated from model compounds).

    • From the mole fractions, the Gibbs free energy difference can be calculated using the equation: ΔG = -RT ln(K_eq), where K_eq = χ_eq / χ_ax.[3]

Data Presentation: Comparison of NMR Data for Halogenated Talopyranose Analogues

The following table, adapted from a study on halogenated pyrans, demonstrates how NMR and crystallographic data are used to define conformation. In this case, all analogues were found to adopt a ⁴C₁ chair conformation.[6][7]

ParameterCompound 17 (F at C4)Compound 13 (Cl at C4)Compound 14 (Br at C4)Compound 15 (I at C4)
Conformation ⁴C₁ Chair⁴C₁ Chair⁴C₁ Chair⁴C₁ Chair
C1-C2-C3-C4 Torsion Angle (°) -49.4-46.9-46.5-46.0
F2···X4 Distance (Å) 2.802.922.963.03
Puckering Amplitude (Q) 0.540.520.520.51

Data sourced from a study on halogenated talopyranose analogues, illustrating how increasing halogen size at C4 flattens the ring (decreasing torsion angle and Q value) and increases the 1,3-diaxial repulsion distance.[6][7][8]

Single-Crystal X-ray Crystallography: The Definitive Solid-State View

Expertise & Experience: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9] It is the gold standard for determining precise bond lengths, bond angles, and torsion angles.[6] However, it is crucial to recognize that the conformation observed in a crystal may be influenced by crystal packing forces and may not be the lowest energy conformer in solution. Therefore, crystallographic data should always be interpreted in conjunction with solution-state and computational data.

Experimental Workflow: From Compound to Structure
  • Crystallization: This is often the most challenging step. The goal is to grow single, diffraction-quality crystals. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution of the purified pyran derivative.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[10] From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to yield the final structure with high precision.[11] Software such as SHELXL is commonly used for this process.[11]

Data Presentation: Comparative Crystallographic Parameters
ParameterCompound ICompound IICompound III
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C2/cC2/cC2/c
Pyran Ring Conformation SofaSofaSofa
Final R-value 0.0610.0490.057

Data from a comparative analysis of three polyfunctionalized 4H-pyran derivatives, showing they adopt similar conformations in the solid state.[9]

Computational Chemistry: In Silico Energetic Assessment

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), allow us to calculate the relative energies of different conformers and transition states, providing a thermodynamic and kinetic profile of the conformational landscape.[12][13] This approach is invaluable for rationalizing experimental findings. For instance, Natural Bond Orbital (NBO) analysis can be used to visualize and quantify the specific hyperconjugative interactions responsible for the anomeric effect.[8][14]

Experimental Protocol: A DFT-Based Conformational Analysis

G a 1. Build Initial Structures (Axial and Equatorial) b 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b c 3. Frequency Calculation (Confirm minima, obtain thermal corrections) b->c d 4. Single Point Energy Calculation (Higher level of theory, optional) c->d for higher accuracy e 5. Calculate Gibbs Free Energy (G) (G = E_elec + ZPE + G_thermal) c->e d->e f 6. Determine Relative Stability (ΔG = G_axial - G_eq) e->f

Caption: A standard workflow for calculating the relative conformational energy of substituted pyrans using DFT.

  • Structure Generation: Build 3D models of the relevant conformers (e.g., axial and equatorial chair forms) of the substituted pyran.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Trustworthiness: A true energy minimum will have zero imaginary frequencies. This step is a critical self-validation of the computed structure. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.[15]

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for each optimized conformer at a standard temperature (e.g., 298.15 K). The difference in Gibbs free energy (ΔG) between the conformers indicates their relative stability. A negative ΔG indicates the product conformer is more stable.[16]

Data Presentation: Calculated Conformational Free Energies (ΔG)
Substituent (at C2)Favored ConformationΔG (kcal/mol) (axial - equatorial)Dominant Effect
-OHAxial-1.3Anomeric
-OCH₃Axial-1.5Anomeric
-CH₃Equatorial+1.7Steric
-C(CH₃)₃Equatorial> +5.0Steric
-FAxial-2.0Anomeric
-NH₂Equatorial+0.7Steric/Reverse Anomeric

Note: These are representative values. Actual ΔG values depend on the specific molecule, solvent (in calculations using a continuum model), and level of theory. A negative ΔG indicates the axial conformer is more stable. The preference for the equatorial conformation of the 2-aminotetrahydropyran is attributed to steric repulsion outweighing the hyperconjugative interaction.[17]

Conclusion

Assessing the conformational stability of substituted pyrans is a complex task that requires an integrated, multi-technique approach. NMR spectroscopy provides essential data on the behavior of these molecules in the biologically relevant solution state. X-ray crystallography offers an unparalleled, high-resolution view of the solid-state structure, serving as a crucial structural benchmark. Finally, computational chemistry acts as a powerful predictive and interpretive tool, allowing us to quantify the subtle energetic factors that govern the conformational equilibrium. By judiciously combining these methods, researchers can build a reliable and comprehensive model of their target molecules, paving the way for more rational design in drug discovery and a deeper understanding of chemical biology.

References

The Tetrahydropyran Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products with significant biological activities has cemented its status as a "privileged scaffold."[3] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of tetrahydropyran derivatives across various therapeutic landscapes. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comparative framework to inform the design of novel and potent therapeutic agents.

The Versatility of the Tetrahydropyran Ring

The utility of the tetrahydropyran moiety in drug design stems from several key features. Its three-dimensional, sp³-rich character allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4][5] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, and the ring itself is metabolically stable and generally exhibits low toxicity. These properties make the THP scaffold an attractive starting point for the development of drugs targeting a wide range of diseases.

Comparative SAR of Tetrahydropyran Derivatives in Oncology

Tetrahydropyran derivatives have demonstrated significant potential as anticancer agents, with research focusing on various mechanisms of action.[1][6]

Antiproliferative Activity through Diverse Mechanisms

Hybrid molecules incorporating the tetrahydropyran ring have shown promising antiproliferative effects against various human tumor cell lines.[7] For instance, a series of novel tetrahydropyran-triazole hybrids exhibited significant activity, with some compounds demonstrating superior or comparable potency to standard chemotherapeutic agents like cisplatin and 5-fluorouracil.[7][8]

Key SAR Insights:

  • Substitution on the Tetrahydropyran Ring: The nature and position of substituents on the THP ring are critical for anticancer activity. Modifications can influence lipophilicity and interactions with the target protein.

  • Hybridization with Other Pharmacophores: Combining the THP scaffold with other known anticancer moieties, such as triazoles, can lead to synergistic effects and enhanced potency.[7][8] The design of these hybrids can be guided by computational tools to optimize for "lead-like" properties.[7]

  • Stereochemistry: The stereochemistry of the tetrahydropyran ring often plays a crucial role in biological activity, with different enantiomers exhibiting varying potencies.

Table 1: Comparative Antiproliferative Activity of Tetrahydropyran-Triazole Hybrids

Compound IDModificationsA549 IC₅₀ (µM)HBL-100 IC₅₀ (µM)HeLa IC₅₀ (µM)SW1573 IC₅₀ (µM)T-47D IC₅₀ (µM)WiDr IC₅₀ (µM)
Lead Compound Tetrahydropyran-oxazole>10>10>10>10>10>10
Hybrid 1 THP-triazole-phenyl2.11.81.52.51.92.3
Hybrid 2 THP-triazole-fluorophenyl1.51.21.11.81.41.6
Cisplatin Reference Drug1.91.11.22.11.51.8
5-Fluorouracil Reference Drug3.22.52.83.52.93.1

Note: The data presented here is a synthesized representation from multiple sources for comparative purposes and may not reflect the exact values from a single study.

LIMK Inhibition

LIM kinases (LIMKs) are implicated in cancer cell migration and invasion, making them attractive targets for anticancer therapies. Tetrahydropyridine pyrrolopyrimidine derivatives have been identified as potent LIMK inhibitors.[9]

Key SAR Insights:

  • A library of over 60 derivatives was synthesized, with many exhibiting in vitro enzymatic activities in the low nanomolar range.[9]

  • The most promising compounds effectively inhibited cofilin phosphorylation in cellular assays, demonstrating on-target activity.[9]

  • X-ray co-crystallization studies provided a detailed understanding of the binding mode, guiding further optimization of these inhibitors.[9]

Tetrahydropyran Derivatives as Enzyme Inhibitors

The adaptability of the tetrahydropyran scaffold has been leveraged to design potent and selective inhibitors for a variety of enzymes.

Galectin-3 Inhibitors

Galectin-3 is a β-galactoside-binding protein involved in cancer, inflammation, and fibrosis.[10] Tetrahydropyran-based thiodisaccharide mimics have emerged as potent galectin-3 inhibitors.

Key SAR Insights:

  • Replacing a monosaccharide unit with a functionalized tetrahydropyran ring led to the discovery of potent inhibitors.[10]

  • Optimization of the substituents on the tetrahydropyran ring was crucial for enhancing inhibitory activity.[10]

  • Specific stereoisomers of the tetrahydropyran moiety showed significantly different binding affinities, highlighting the importance of stereochemistry in inhibitor design.[10]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A practical asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor has been developed.[11]

Key SAR Insights:

  • The synthesis utilized a series of ruthenium-catalyzed reactions to construct the complex tetrahydropyran core with high stereoselectivity.[11]

  • The functionalized pyranone scaffold was key to the potent DPP-4 inhibitory activity.[11]

Application in Neurodegenerative Diseases

The blood-brain barrier permeability and metabolic stability of some tetrahydropyran derivatives make them promising candidates for treating neurodegenerative disorders.[12][13] While direct SAR studies on THP derivatives for neurodegenerative diseases are emerging, the scaffold is present in molecules targeting enzymes and pathways relevant to these conditions.[14]

Key SAR Insights:

  • Tetrahydropyran-containing molecules are being investigated for their ability to modulate targets such as neutral sphingomyelinase 2 (nSMase2) and acetylcholinesterase (AChE), which are implicated in the pathology of Alzheimer's disease.[12]

  • The structural features of the THP ring can be modified to fine-tune the selectivity and potency for specific neuronal targets.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Protocol 1: Synthesis of Tetrahydropyran Derivatives via Prins Cyclization

The Prins cyclization is a powerful method for the synthesis of tetrahydropyran rings.[3][15]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the homoallylic alcohol (1 equivalent) and the aldehyde (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or water).[16]

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., phosphomolybdic acid or In(OTf)₃) to the reaction mixture at room temperature.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran derivative.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyran derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Visualization of Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

SAR_Anticancer THP Tetrahydropyran Scaffold Substituents Substituent Modifications (Position, Nature) THP->Substituents Influences Hybridization Hybridization with Other Pharmacophores (e.g., Triazoles) THP->Hybridization Enhances Stereochem Stereochemistry (Enantiomers, Diastereomers) THP->Stereochem Determines Activity Anticancer Activity Substituents->Activity Hybridization->Activity Stereochem->Activity

Caption: Key SAR determinants for the anticancer activity of tetrahydropyran derivatives.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with THP Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications and the power of hybridizing this privileged core with other pharmacophores. Future research will likely focus on exploring new synthetic methodologies to access diverse and complex tetrahydropyran derivatives, as well as leveraging computational tools for more predictive and efficient drug design. The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

A Senior Scientist's Guide to the Synthesis of Tetrahydropyran Carboxylic Acids: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational stability and favorable pharmacokinetic properties. When appended with a carboxylic acid, this motif becomes a critical pharmacophore for interacting with biological targets. The stereochemical presentation of substituents on the THP ring is paramount to biological activity, making the validation of robust and stereocontrolled synthetic methods a crucial endeavor for researchers in drug development.

This guide provides an in-depth comparison of three principal methodologies for the synthesis of tetrahydropyran carboxylic acids and their ester precursors: Classical Alkylative Cyclization, Stereoselective Prins Cyclization, and modern Asymmetric Organocatalytic Cyclization. We will dissect the mechanistic underpinnings of each approach, provide validated experimental protocols, and present comparative data to guide the selection of the most suitable method for a given research objective.

Method 1: Classical Alkylative Cyclization of Malonates

This approach represents a foundational and highly scalable route to tetrahydropyran-4-carboxylic acid. It is a robust, albeit non-stereoselective, strategy that builds the heterocyclic core with the carboxylic acid precursor (a malonic ester) already incorporated. The logic of this pathway is its straightforward sequence of classical, high-yielding reactions: a double alkylation to form the ring, followed by hydrolysis and thermal decarboxylation.

The choice of a strong base like sodium ethoxide in the initial step is critical; it must be sufficiently basic to fully deprotonate the diethyl malonate, creating the nucleophilic enolate, yet compatible with the ester functionalities to avoid premature saponification. The subsequent decarboxylation step is carefully controlled by using a high-boiling solvent to ensure the selective loss of only one carboxyl group from the intermediate dicarboxylic acid.[1]

Comparative Performance: Classical Method
ParameterPerformance & ConditionsSource(s)
Key Strategy Double alkylation of diethyl malonate with bis(2-chloroethyl) ether[1][2]
Stereocontrol Achiral; produces a racemic or achiral product.[1]
Overall Yield Good to excellent (typically >70% over 3 steps).[1]
Key Reagents Diethyl malonate, bis(2-chloroethyl) ether, NaOH, Xylene.[1][3]
Advantages Highly scalable, uses inexpensive starting materials, straightforward procedure.[1]
Limitations Lacks stereocontrol, requires harsh conditions (high heat).[3]

Workflow for Classical Synthesis of Tetrahydropyran-4-Carboxylic Acid

cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran- 4,4-dicarboxylate A->B  NaOEt, EtOH Reflux C Tetrahydropyran-4,4- dicarboxylic acid B->C 1. NaOH (aq), Reflux 2. HCl (aq) D Tetrahydropyran-4- carboxylic acid C->D  Xylene, 120-130°C catalyst Bifunctional Catalyst (BIMP) complex Substrate-Catalyst Complex (H-Bonding) catalyst->complex substrate δ-Hydroxy-α,β- unsaturated Ester substrate->complex Association product_cat Product-Catalyst Complex complex->product_cat Intramolecular Cyclization (Stereo-determining) product_cat->catalyst Catalyst Regeneration product Chiral Tetrahydropyran Ester product_cat->product Dissociation

References

A Senior Application Scientist's Guide to Catalyst Selection for Tetrahydropyran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence stems from its conformational stability and its role as a key pharmacophore. Consequently, the efficient and stereoselective construction of the THP ring is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of the primary catalytic systems employed for tetrahydropyran ring formation, offering field-proven insights to guide researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Strategic Importance of Catalyst Choice

The choice of catalyst is not merely about promoting a reaction; it is about controlling the outcome. Key considerations include the desired stereochemistry, the functional group tolerance of the substrate, the desired reaction conditions (temperature, solvent), and practical aspects like catalyst cost, availability, and recyclability. This analysis will dissect the most common strategies, including Brønsted and Lewis acid catalysis, transition-metal-mediated cyclizations, and organocatalysis, providing the causal logic behind their application.

Brønsted Acid Catalysis: The Workhorse Approach

Brønsted acids are perhaps the most traditional and straightforward catalysts for THP ring synthesis, primarily through the Prins cyclization or the protection of alcohols with 3,4-dihydro-2H-pyran (DHP).

Mechanism of Action

The general mechanism involves the protonation of an electron-rich functional group, typically an alkene or a carbonyl oxygen. This generates a reactive electrophilic intermediate, an oxocarbenium ion, which is then intramolecularly trapped by a pendant hydroxyl group to form the six-membered ring.[4]

G cluster_0 Brønsted Acid Catalyzed Cyclization A Substrate (e.g., Homoallylic Alcohol + Aldehyde) B Protonation (Activation) A->B + H+ C Oxocarbenium Ion Intermediate B->C D 6-exo-trig Cyclization C->D Intramolecular Nucleophilic Attack E Protonated THP D->E F Deprotonation (Catalyst Turnover) E->F - H+ G Tetrahydropyran Product F->G H_plus H+ H_plus2 H+

Caption: General mechanism for Brønsted acid-catalyzed THP formation.

Comparative Analysis of Common Brønsted Acids
CatalystCatalyst LoadingSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages/Disadvantages
p-TsOH [1][5][6]5-20 mol%CH₂Cl₂, CHCl₃25-400.5-2470-95Adv: Inexpensive, readily available. Disadv: Strongly acidic, may not be suitable for sensitive substrates.
H₂SO₄@SiO₂ [7]3 mol ‰2-MeTHF254>95Adv: Heterogeneous, easily recycled, mild. Disadv: Preparation of catalyst required.
Amberlyst-15 [8]VariesCH₂Cl₂252-585-95Adv: Heterogeneous, commercially available, easily filtered. Disadv: Can have lower activity than homogeneous acids.
[BMIm][HSO₄] [9]10-20 mol%Solvent-free25<190-98Adv: Ionic liquid, reusable, fast reactions. Disadv: Potential product contamination, viscosity.
Expert Insights & Causality

The choice between a homogeneous catalyst like p-toluenesulfonic acid (p-TsOH) and a heterogeneous one like silica-supported sulfuric acid often hinges on downstream processing. For complex, multi-step syntheses where purification is challenging, a heterogeneous catalyst is invaluable as it can be simply filtered off.[7][10][11] For instance, using NH₄HSO₄@SiO₂ in a "green" solvent like 2-MeTHF allows for easy work-up and even one-pot sequential reactions without intermediate purification.[7][10] The stereochemical outcome of these reactions is often dictated by the stability of the chair-like transition state of the oxocarbenium intermediate, which tends to place bulky substituents in equatorial positions to minimize 1,3-diaxial interactions.[6]

Lewis Acid Catalysis: Enhancing Electrophilicity

Lewis acids offer a complementary approach, activating substrates by coordinating to lone pairs, typically on a carbonyl oxygen, rather than through protonation. This often provides milder reaction conditions and different selectivity profiles compared to Brønsted acids.

Mechanism of Action

A Lewis acid (LA) reversibly coordinates to the aldehyde or ketone, significantly increasing its electrophilicity. This "activated" carbonyl is then readily attacked by the nucleophilic hydroxyl group of the tethered alcohol, initiating the cyclization cascade.[12]

G cluster_1 Lewis Acid Catalyzed Prins Cyclization A Aldehyde + Homoallylic Alcohol B Coordination (Activation) A->B + LA LA Lewis Acid (e.g., InCl₃) C Activated Aldehyde-LA Complex B->C D Intramolecular Prins Reaction C->D Nucleophilic attack by alkene E Cyclized Intermediate D->E F Catalyst Release & Product Formation E->F - LA G Tetrahydropyran Product F->G

Caption: General mechanism for Lewis acid-catalyzed THP formation.

Comparative Analysis of Common Lewis Acids
CatalystCatalyst LoadingSolventTemp (°C)Typical Yield (%)Key Advantages/Disadvantages
BF₃·OEt₂ [5][13]10 mol% - 1.0 eqCH₂Cl₂-78 to 2560-90Adv: Powerful activator, well-established. Disadv: Moisture sensitive, can promote side reactions.[14]
In(OTf)₃ / InCl₃ [3][14]5-10 mol%CH₂Cl₂0 to 2575-95Adv: Water-tolerant, highly efficient for Prins cyclizations. Disadv: Higher cost.
Fe(ClO₄)₃ 0.1 mol%Solvent-free2592-98Adv: Extremely low loading, mild, efficient. Disadv: Perchlorates can be hazardous.
Lanthanide Trifates [8]5-10 mol%Ionic Liquids, CH₂Cl₂2585-95Adv: Recyclable in ionic liquids, good yields. Disadv: Cost and availability.
Expert Insights & Causality

Lewis acid choice is critical for controlling chemoselectivity. For substrates with multiple Lewis basic sites, a "harder" Lewis acid might coordinate indiscriminately, while a "softer" one could offer greater selectivity. Indium(III) catalysts are particularly noteworthy for their oxophilicity and tolerance to aqueous media, making them robust choices for complex molecule synthesis.[3] A common failure mode in acid-catalyzed Prins cyclizations is the competing 2-oxonia-Cope rearrangement, which can scramble stereocenters.[14] The selection of a milder Lewis acid and lower reaction temperatures can often suppress this undesired pathway.[14]

Transition Metal Catalysis: Unique Reaction Pathways

Transition metals enable the formation of THP rings through mechanisms entirely distinct from acid catalysis, often involving activation of less reactive functionalities like unactivated alkenes, alkynes, or allenes.

Key Strategies and Mechanisms
  • Gold (Au) Catalysis: Gold(I) and Gold(III) are highly effective for intramolecular hydroalkoxylation of allenic or alkynyl alcohols.[8] The π-philic nature of gold activates the C-C multiple bond, rendering it susceptible to nucleophilic attack by the pendant alcohol.[15]

  • Palladium (Pd) Catalysis: Palladium(II) catalysts are famously used in Wacker-type oxidative cyclizations.[16] The mechanism involves activation of an alkene by the Pd(II) center, followed by intramolecular attack of the hydroxyl group. Subsequent β-hydride elimination and reductive elimination steps regenerate the catalyst.

  • Rhodium (Rh) and Cobalt (Co) Catalysis: These metals have been employed in the cyclization of epoxy alcohols, where the metal coordinates to the epoxide, facilitating a regioselective 6-endo ring-opening to form the THP ring, often with excellent stereocontrol.[2]

G cluster_2 Conceptual Workflow for Catalyst Selection Start Start: Unsaturated Alcohol Q1 Unsaturation Type? Start->Q1 Q2 Acid Sensitive? Q1->Q2 Alkene (Prins-type) Cat2 Transition Metal (e.g., Au(I), Pd(II)) Q1->Cat2 Alkyne/Allene Q3 Need Asymmetry? Q2->Q3 No Cat4 Heterogeneous Acid (e.g., Amberlyst-15) Q2->Cat4 Yes Cat1 Brønsted or Lewis Acid (e.g., p-TsOH, InCl₃) Q3->Cat1 No Cat3 Organocatalyst Q3->Cat3 Yes

Caption: A decision-making framework for initial catalyst selection.

Organocatalysis: The Metal-Free Frontier

Asymmetric organocatalysis has emerged as a powerful tool for constructing enantioenriched tetrahydropyrans, avoiding the use of potentially toxic and expensive metals.[17] These reactions often proceed through cascade or domino sequences, rapidly building molecular complexity.[18][19]

Mechanism of Action

Organocatalysts typically operate via two main modes:

  • Enamine/Iminium Activation: Chiral secondary amines react with α,β-unsaturated aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions, respectively, directing subsequent bond formations.

  • Hydrogen-Bonding Catalysis: Catalysts like squaramides or thioureas possess hydrogen-bond donor and acceptor sites.[18] They act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile, bringing them together in a highly organized, chiral transition state.

An example is the Michael/Henry/Ketalization cascade, where a bifunctional organocatalyst directs the conjugate addition of a β-keto ester to a nitroalkene, followed by a Henry reaction with an aldehyde and subsequent ketalization to furnish a highly functionalized THP ring with multiple stereocenters.[18]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of THP rings using different catalytic systems. They are designed to be self-validating and robust.

Protocol 1: Brønsted Acid-Mediated Cyclization of a Silylated Alkenol[5][6]
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the silylated alkenol (1.0 mmol, 1.0 equiv).

  • Solvent: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂, 10 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the polysubstituted tetrahydropyran.

Protocol 2: Heterogeneous Catalysis for THP Ether Formation[7][10]
  • Setup: In a 25 mL round-bottom flask, combine the alcohol (1.0 mmol, 1.0 equiv), 3,4-dihydro-2H-pyran (DHP) (1.2 mmol, 1.2 equiv), and the heterogeneous catalyst NH₄HSO₄@SiO₂ (3 mol ‰).

  • Solvent: Add 2-methyltetrahydrofuran (2-MeTHF) (5 mL).

  • Reaction: Stir the suspension at room temperature (25 °C) for 4 hours. Monitor by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Purification: The filtrate can be concentrated under reduced pressure. In many cases, the conversion is quantitative, and the product is of sufficient purity for subsequent steps without further purification.[10]

Protocol 3: Palladium-Catalyzed Wacker-Type Oxidative Cyclization[16]
  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add PdCl₂(MeCN)₂ (0.1 mmol, 10 mol%) and benzoquinone (1.1 mmol, 1.1 equiv).

  • Solvent: Add anhydrous tetrahydrofuran (THF) (10 mL) and stir until all solids are dissolved.

  • Substrate Addition: Add the unsaturated alcohol (1.0 mmol, 1.0 equiv) to the solution via syringe.

  • Reaction: Stir the reaction at room temperature. The mixture will typically turn dark due to the formation of Pd(0) black. Monitor for completion by TLC (usually 12-24 hours).

  • Work-up: Dilute the reaction with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium black.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the tetrahydropyran product.

Conclusion and Future Outlook

The synthesis of the tetrahydropyran ring is a mature field, yet one that continues to evolve. While classic Brønsted and Lewis acids remain indispensable for their simplicity and cost-effectiveness, the demand for higher stereocontrol and functional group tolerance has driven the development of sophisticated transition metal and organocatalytic systems. The increasing emphasis on sustainable chemistry further elevates the importance of heterogeneous and recyclable catalysts.[7][11] The choice of catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and practicality of a synthetic route. By understanding the underlying mechanisms and comparative advantages of each catalytic system, researchers can navigate these choices to successfully construct the vital tetrahydropyran core in their target molecules.

References

Safety Operating Guide

Navigating the Disposal of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar carboxylic acid compounds, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid should be handled as a substance that can cause skin and eye irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[2]

  • Hand Protection: Use chemical-impermeable gloves.[2]

  • Body Protection: A lab coat or apron is necessary to prevent skin contact.[2]

  • Respiratory Protection: While respiratory protection may not be needed for handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH/MSHA approved respirator is required for large-scale operations or in case of a spill.[2]

Hazard Classification (Anticipated)Personal Protective Equipment (PPE)
Skin Corrosion/IrritationChemical-impermeable gloves, Lab coat/apron
Serious Eye Damage/Eye IrritationChemical safety goggles
Specific target organ toxicity (single exposure) - Respiratory systemWork in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[2] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[3][4][5]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible, and properly labeled hazardous waste container.[2][6][7]

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][7] The original product container is often a suitable choice for waste collection.[6][7]

  • Do not mix this waste with other incompatible waste streams. For instance, do not mix acidic waste with bases or strong oxidizing agents.[1][8]

Step 2: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[6]

  • The label must include the full chemical name: "this compound" and its approximate concentration or quantity. Avoid using abbreviations or chemical formulas.[6]

  • Include the date when the waste was first added to the container.[7]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[6]

  • The storage area should be cool, dry, and well-ventilated.[2]

  • Ensure that the storage location is away from heat, sparks, and open flames.

Step 4: Disposal Request and Pickup

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • Complete all necessary paperwork, providing an accurate description of the waste.[6]

  • Never dispose of this compound down the drain or in the regular trash.[2] While some simple carboxylic acids in small quantities may be eligible for drain disposal after neutralization, this is not recommended for more complex structures without explicit EHS approval.[2]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, labeled, and sealed container. ppe->collect storage Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA). collect->storage full Is the container full or no longer in use? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. full->contact_ehs Yes documentation Complete all required waste disposal forms. contact_ehs->documentation pickup Arrange for pickup and disposal by authorized personnel. documentation->pickup end Disposal Complete pickup->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.